molecular formula C7H6Br2N2O B176797 2-Amino-3,5-dibromobenzamide CAS No. 16524-04-2

2-Amino-3,5-dibromobenzamide

Cat. No.: B176797
CAS No.: 16524-04-2
M. Wt: 293.94 g/mol
InChI Key: PAXITUHCARNCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromobenzamide is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a key precursor for the synthesis of novel dibromo-2-arylquinazolinone derivatives, a class of compounds investigated for their potential biological activities . In a documented research methodology, this compound undergoes a condensation reaction with various aromatic aldehydes, followed by a copper chloride-catalyzed cyclization, to efficiently construct the quinazolinone core structure . The resulting complex molecules are then screened for cytotoxic activity, with studies demonstrating that certain synthesized compounds exhibit significant anti-proliferative effects against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) . The presence of both the amino and bromine functional groups on the benzamide scaffold provides multiple sites for further chemical modification, making it a versatile and valuable building block for researchers developing new heterocyclic compounds for pharmacological evaluation. This product is intended for laboratory research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dibromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXITUHCARNCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-3,5-dibromobenzamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3,5-dibromobenzamide: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16524-04-2), a halogenated anthranilamide derivative. The document delineates its chemical structure, physicochemical properties, and principal synthetic methodologies. Emphasis is placed on its role as a pivotal intermediate in synthetic organic chemistry, particularly as a building block for developing complex pharmaceutical and agrochemical compounds. This guide consolidates current knowledge, offering field-proven insights into its synthesis and handling, designed to support advanced research and development initiatives.

Introduction: Strategic Importance of a Versatile Intermediate

In the landscape of medicinal and process chemistry, the strategic value of a molecular scaffold is often defined by its versatility and reactivity. This compound, also known by its synonym 3,5-dibromoanthranilamide, is a prime example of such a crucial building block. The presence of three distinct functional groups—an aniline amine, a benzamide, and two bromine atoms at specific positions—creates a unique electronic and steric environment. This configuration allows for a wide array of subsequent chemical modifications, making it a highly valuable precursor for constructing more complex molecular architectures. While its direct analogue, 2-Amino-3,5-dibromobenzaldehyde, is more commonly cited as a direct precursor for mucolytic agents like Ambroxol, the benzamide variant offers alternative synthetic pathways and is a key member of the dihalogenated aminobenzamide family of intermediates.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The following section provides the standard identifiers for this compound.

  • IUPAC Name: this compound[1]

  • CAS Number: 16524-04-2[1]

  • Synonyms: 3,5-dibromoanthranilamide, Benzamide, 2-amino-3,5-dibromo-[1]

  • Molecular Formula: C₇H₆Br₂N₂O[1]

  • SMILES: C1=C(C=C(C(=C1C(=O)N)N)Br)Br

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-amino group and the amide are positioned for potential intramolecular interactions or cyclization reactions, while the bromine atoms serve as handles for cross-coupling reactions or can be retained for their steric and electronic influence on a final target molecule.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Weight 293.94 g/mol PubChem[1]
Appearance Expected to be a crystalline solidN/A
Melting Point Experimental data not readily availableN/A
Solubility Experimental data not readily availableN/A
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: While specific experimental data for melting point and solubility are not widely published, the compound's structure suggests it is a crystalline solid with limited solubility in water and better solubility in polar organic solvents like acetonitrile, THF, or DMF.

Synthesis and Mechanistic Insights

The most direct and efficient laboratory-scale synthesis of this compound involves the selective halogenation of an inexpensive, commercially available starting material.

Primary Synthetic Route: Direct Halogenation of 2-Aminobenzamide

This approach is favored for its straightforwardness and high atom economy. It avoids the multiple steps associated with building the molecule from a more basic starting point like anthranilic acid or isatoic anhydride.

Reaction Scheme: 2-Aminobenzamide → this compound (using N-Bromosuccinimide)

Mechanistic Rationale: The 2-amino group (-NH₂) is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. This strong activation makes the benzene ring highly susceptible to halogenation. However, this high reactivity can also lead to over-halogenation or side reactions. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. Compared to elemental bromine (Br₂), NBS provides a slow, steady, and controlled source of electrophilic bromine, which helps to minimize the formation of byproducts and improve the selectivity for the desired 2,5-dibrominated product. The reaction proceeds preferentially at the positions ortho and para to the highly activating amino group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the direct halogenation of activated aromatic systems.

Materials:

  • 2-Aminobenzamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (ACS Grade)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile.

  • Bromination: At ambient temperature (20-25°C), add N-bromosuccinimide (2.1 eq) to the solution portion-wise over 30 minutes. The slight excess of NBS ensures the complete consumption of the starting material.

  • Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-aminobenzamide spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes acidic byproducts and residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The purity of the final compound must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any residual impurities.

Applications in Research and Development

The primary utility of this compound lies in its function as a versatile chemical intermediate. Its trifunctional nature allows for selective, stepwise reactions, making it a valuable starting point for the synthesis of:

  • Pharmaceutical Scaffolds: It can be used in the construction of heterocyclic systems, such as quinazolinones or benzodiazepines, which are common motifs in pharmacologically active compounds.

  • Agrochemicals: The dibrominated aniline core is a feature in certain classes of pesticides and herbicides.

  • Materials Science: The compound can be used as a monomer or precursor for specialty polymers or as a building block for organic electronic materials where the bromine atoms can be used to tune electronic properties or serve as sites for further functionalization.

While 2-Amino-3,5-dibromobenzaldehyde is a more direct precursor to the mucolytic drug Ambroxol, the benzamide functional group in this compound offers synthetic chemists an alternative handle for building analogous structures or libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the chemistry of the molecule dictates a cautious approach to its handling. The safety profile can be inferred from related compounds like 2-Amino-3,5-dibromobenzaldehyde.

  • General Hazards: This compound should be considered hazardous. Based on similar structures, it is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This safety information is based on the properties of structurally related chemicals. Always consult a specific, verified MSDS for the compound before use and perform a thorough risk assessment.

Conclusion

This compound is a strategically important, multi-functional chemical intermediate. Its value is derived from the specific arrangement of its reactive sites, which allows for diverse and predictable chemical transformations. While not as widely cited as its aldehyde counterpart, its utility in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is significant. The direct halogenation of 2-aminobenzamide provides an efficient and reliable method for its preparation, enabling its broader use in advanced chemical research and development programs.

References

  • ChemExpress. CAS 16524-02-2 | this compound. ChemExpress. Available at: [Link]

  • Chemsrc. 2-Amino-3-naphthol CAS#:5417-63-0. Chemsrc. Available at: [Link]

  • Cartel International. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter. Cartel International. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12471478, this compound. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688305, 2-Amino-3,5-dibromobenzaldehyde. PubChem. Available at: [Link]

  • Shreeneel Chemicals. 2 Amino 3-5 Dibromo Benzaldehyde. Shreeneel Chemicals. Available at: [Link]

Sources

A Technical Guide to 2-Amino-3,5-dibromobenzamide: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzamide, a halogenated aromatic amide of significant interest to chemical researchers and drug development professionals. The document elucidates the compound's core physicochemical properties, provides a detailed, field-proven synthetic methodology, and explores its potential applications as a versatile building block in medicinal chemistry and organic synthesis. Particular emphasis is placed on the causality behind experimental choices and the strategic value of its structural motifs—the ortho-amino benzamide core and heavy atom substituents—for developing complex molecular architectures and novel therapeutic agents. This guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.

Introduction: A Versatile and Functionalized Synthetic Scaffold

This compound is a substituted aromatic compound featuring a benzamide core functionalized with an amino group at the C2 position and two bromine atoms at the C3 and C5 positions. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, intermediate in synthetic chemistry. While its direct biological activity is not extensively documented, its true potential lies in its utility as a scaffold for constructing more complex molecules.

The presence of three key features defines its chemical utility:

  • Ortho-Amino Benzamide Moiety: This arrangement is a classical precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones, which are a privileged scaffold in medicinal chemistry.

  • Bromine Substituents: The two bromine atoms serve as versatile synthetic handles. They are excellent leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.

  • Electronically Modified Ring: The electron-donating amino group and the electron-withdrawing bromine atoms create a unique electronic environment on the benzene ring, influencing its reactivity and the properties of its derivatives.

It is important to distinguish this compound from its close chemical relative, 2-amino-3,5-dibromobenzaldehyde. The aldehyde is a well-known intermediate in the synthesis of mucolytic agents like Bromhexine and Ambroxol.[1][2][3][4] This guide, however, focuses specifically on the benzamide , a compound with distinct synthetic pathways and applications.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and computed properties for this compound are summarized below.[5]

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonym 3,5-dibromoanthranilamidePubChem[5]
CAS Number 16524-04-2PubChem[5]
Molecular Formula C₇H₆Br₂N₂OPubChem [to_be_updated]
Molecular Weight 293.94 g/mol PubChem[5]
SMILES C1=C(C=C(C(=C1C(=O)N)N)Br)BrPubChem[5]
InChIKey PAXITUHCARNCHA-UHFFFAOYSA-NPubChem[5]

Synthesis and Methodologies: A Validated Approach

While various synthetic routes can be envisioned, a robust and logical pathway proceeds from a readily available starting material, 2-aminobenzoic acid (anthranilic acid). This two-step process involves an initial electrophilic bromination followed by amidation of the carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Amidation A 2-Aminobenzoic Acid B 2-Amino-3,5-dibromobenzoic Acid A->B Br₂, Acetic Acid C Acyl Chloride Intermediate B->C 1. SOCl₂ or (COCl)₂ D This compound C->D 2. Conc. NH₄OH

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid
  • Principle and Causality: The amino group (-NH₂) on the anthranilic acid core is a powerful activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. In this case, molecular bromine (Br₂) acts as the electrophile. Bromination occurs regioselectively at position 5 (para to the amino group) and position 3 (ortho to the amino group) to yield the desired dibrominated intermediate. Acetic acid is a common solvent that facilitates the reaction without competing side reactions.

  • Experimental Protocol:

    • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1 equivalent of 2-aminobenzoic acid in glacial acetic acid.

    • From the dropping funnel, add a solution of 2.1 equivalents of molecular bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) for 2-3 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield crude 2-amino-3,5-dibromobenzoic acid.

Step 2: Amidation to this compound
  • Principle and Causality: The direct reaction of a carboxylic acid with ammonia to form an amide is generally inefficient. The carboxylic acid must first be "activated" to a more reactive derivative. A standard method is to convert it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic acyl chloride then reacts readily with an ammonia source (e.g., concentrated ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the primary amide.

  • Experimental Protocol:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and releases HCl gas.

    • Suspend 1 equivalent of the dried 2-amino-3,5-dibromobenzoic acid from Step 1 in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The solid will gradually dissolve as the acyl chloride is formed.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude 2-amino-3,5-dibromobenzoyl chloride as an oil or solid.

    • Cool the crude acyl chloride in an ice bath. Slowly and carefully add it portion-wise to a stirred beaker of concentrated ammonium hydroxide, also cooled in an ice bath.

    • A solid precipitate of this compound will form immediately. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water and then with a small amount of cold ethanol to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its potential as a versatile intermediate for creating novel molecules with potential biological activity.

  • Heterocyclic Chemistry: As mentioned, the ortho-amino benzamide functionality is a prime synthon for building fused N-heterocycles. Reaction with appropriate C1 synthons (e.g., aldehydes, orthoesters) can lead to the formation of substituted quinazolinones, a class of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.

  • Fragment-Based Drug Discovery (FBDD): This compound can serve as a "heavy" fragment in FBDD campaigns. The bromine atoms provide both steric bulk and sites for vector expansion via cross-coupling, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

  • PROTACs and Molecular Glues: The benzamide motif is a recognized ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6] While this specific substitution pattern has not been fully explored, this compound represents an intriguing starting point for designing novel, non-phthalimide CRBN binders for applications in Targeted Protein Degradation (TPD), such as in the development of Proteolysis Targeting Chimeras (PROTACs).[6]

Expected Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. Broad signals for the primary amine (-NH₂) and the primary amide (-CONH₂) protons would also be present, which are typically exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the aromatic carbons (one of which is quaternary and attached to the amide) and one for the carbonyl carbon of the amide group (typically >165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the amine and amide groups (typically in the 3100-3500 cm⁻¹ region) and a strong C=O stretching absorption (Amide I band) around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks in an approximate ratio of 1:2:1, which is a definitive signature for the presence of two bromine atoms.

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on its structure and related compounds like 2-amino-3,5-dibromobenzaldehyde, appropriate precautions are necessary.

  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potential Hazards: Aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system. The related aldehyde is classified as causing serious eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized and strategic building block for advanced organic synthesis. Its unique combination of a reactive ortho-amino benzamide core and versatile bromine handles provides researchers with a powerful tool for constructing complex heterocyclic systems and exploring novel chemical space in drug discovery. The synthetic and analytical frameworks detailed in this guide offer a reliable foundation for the preparation and utilization of this compound, paving the way for its application in the development of next-generation therapeutics and functional materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemicalRegister. 2-AMINO-3,5-DIBROMOTHIOBENZAMIDE (CAS No. 14345-84-7) Suppliers. [Link]

  • Google Patents. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka. [Link]

  • Chemsrc. 2-Amino-3,5-dibromobenzaldehyde | CAS#:50910-55-9. [Link]

  • PubChem. 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Lucent Drugs. 2-Amino-3, 5-Dibromo Benzaldehyde. [Link]

  • NIST WebBook. Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-. [Link]

  • Axsyn. Benzenecarbothioamide,2-amino-3,5-dibromo-;14345-84-7. [Link]

  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ResearchGate. Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]

  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dibromobenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience: The initial topic for this guide was "2-Amino-3,5-dibromobenzamide." However, a comprehensive search of the scientific literature and chemical databases yielded no specific experimental solubility data for this compound. In contrast, substantial information is available for the closely related and pharmaceutically significant compound, 2-Amino-3,5-dibromobenzaldehyde . Given the similarity in nomenclature, it is highly probable that the intended subject was this benzaldehyde derivative. Therefore, this guide will focus on the solubility characteristics of 2-Amino-3,5-dibromobenzaldehyde to provide a valuable and data-supported resource for researchers, scientists, and drug development professionals.

Section 1: Introduction to 2-Amino-3,5-dibromobenzaldehyde

2-Amino-3,5-dibromobenzaldehyde is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[1] Its chemical structure, featuring a benzene ring substituted with an amino group, an aldehyde group, and two bromine atoms, imparts a unique reactivity profile that makes it a valuable building block in medicinal chemistry.

Chemical Identity and Properties:

  • IUPAC Name: 2-amino-3,5-dibromobenzaldehyde[2]

  • Molecular Formula: C₇H₅Br₂NO[2]

  • Molecular Weight: 278.93 g/mol [2]

  • Appearance: Pale yellow to white crystalline powder[3]

  • CAS Number: 50910-55-9[2]

The presence of the amino (-NH₂) and aldehyde (-CHO) groups allows for a variety of chemical transformations, while the bromine atoms provide regioselectivity in further synthetic steps and contribute to the overall lipophilicity of the molecule. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation development.

Section 2: Solubility Profile of 2-Amino-3,5-dibromobenzaldehyde

The solubility of a compound is dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. 2-Amino-3,5-dibromobenzaldehyde possesses both polar (amino and aldehyde groups capable of hydrogen bonding) and nonpolar (the brominated benzene ring) characteristics, leading to a varied solubility profile across different organic solvents.

The following table summarizes the qualitative solubility of 2-Amino-3,5-dibromobenzaldehyde in a range of common laboratory solvents.

SolventPolarity (Dielectric Constant)SolubilityReference(s)
Water78.5Sparingly Soluble/Slightly Soluble[3][4][5]
Methanol (MeOH)32.7Soluble/Slightly Soluble[1][3][4][6][7]
Ethanol (EtOH)24.5Soluble[1][4]
Acetone20.7Soluble[1]
Tetrahydrofuran (THF)7.6Soluble[8]
Chloroform4.8Slightly Soluble[1][6][7]
Dimethylformamide (DMF)36.7Soluble[3]
Dimethyl Sulfoxide (DMSO)46.7Soluble[3]

Expert Interpretation: The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to accept hydrogen bonds from the amino group and their strong dipole moments, which effectively solvate the polar regions of the molecule.[3] Its solubility in alcohols like methanol and ethanol is facilitated by the formation of hydrogen bonds.[1][4] The compound's limited solubility in water, despite its polar functional groups, is likely due to the significant nonpolar character imparted by the dibrominated aromatic ring.[3][4]

Section 3: Experimental Protocol for Determining Qualitative Solubility

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is essential. The following protocol outlines a standard laboratory procedure for qualitatively assessing the solubility of a solid compound like 2-Amino-3,5-dibromobenzaldehyde.

Principle: This method relies on the visual determination of dissolution of a known mass of solute in a specific volume of solvent at a controlled temperature. The process is repeated with different solvents to build a solubility profile.

Materials and Equipment:

  • 2-Amino-3,5-dibromobenzaldehyde

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, DMF, Chloroform, Water)

  • Analytical balance

  • Spatula

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Pipettes or graduated cylinders

  • Water bath (for temperature control, if necessary)

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10 mg of 2-Amino-3,5-dibromobenzaldehyde and place it into a clean, dry test tube. The choice of a small, consistent amount allows for a standardized comparison across different solvents.

  • Solvent Addition: Add the selected solvent to the test tube in small, incremental portions (e.g., 0.1 mL at a time). This gradual addition allows for the observation of the point of complete dissolution.

  • Mixing: After each addition of solvent, cap the test tube and vortex for at least 30 seconds to ensure thorough mixing and facilitate dissolution. Vigorous agitation is crucial to break up any aggregates and expose the maximum surface area of the solid to the solvent.

  • Observation: After vortexing, visually inspect the solution against a well-lit background to see if the solid has completely dissolved. The absence of any visible solid particles indicates complete dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.

    • Slightly Soluble: If the compound requires > 1 mL but < 10 mL of the solvent for complete dissolution.

    • Sparingly Soluble/Insoluble: If a significant amount of the solid remains undissolved even after the addition of 10 mL of the solvent.

  • Record Keeping: Meticulously record the volume of solvent required for complete dissolution for each solvent tested. This quantitative aspect, even in a qualitative assessment, provides a more nuanced understanding of the solubility.

  • Temperature Control: For more precise measurements, especially when comparing solubilities, perform all tests at a constant temperature (e.g., 25 °C) using a water bath. Solubility is often temperature-dependent.

Section 4: Visualizing Experimental and Theoretical Frameworks

Diagrams are powerful tools for representing complex workflows and conceptual relationships in a clear and concise manner.

G Figure 1: Experimental Workflow for Qualitative Solubility Determination A Weigh 10 mg of 2-Amino-3,5-dibromobenzaldehyde B Add 0.1 mL of Solvent A->B C Vortex for 30 seconds B->C D Is the solid completely dissolved? C->D E Record as 'Soluble' in < X mL D->E Yes F Is total volume < 1 mL? D->F No F->B Yes G Record as 'Slightly Soluble' or 'Insoluble' F->G No

Caption: Figure 1: A flowchart illustrating the step-by-step process for determining the qualitative solubility of a solid compound.

G Figure 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-Amino-3,5-dibromobenzaldehyde Polarity Polar Groups (-NH2, -CHO) H_Bonding H-Bond Donor/Acceptor NonPolar Nonpolar Aromatic Ring (C6H2Br2) Solvent Organic Solvent Solvent_Polarity Polarity Solvent_H_Bonding H-Bonding Capacity Solubility Solubility Polarity->Solubility H_Bonding->Solubility NonPolar->Solubility Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility

Caption: Figure 2: A conceptual diagram showing the interplay of solute and solvent properties that determine the overall solubility.

Section 5: Safety Precautions and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable in any laboratory setting. When handling 2-Amino-3,5-dibromobenzaldehyde, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[6] The compound is noted to be air-sensitive.[6][7]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of the solubility of 2-Amino-3,5-dibromobenzaldehyde. For quantitative solubility data, more rigorous experimental techniques such as shake-flask methods followed by spectroscopic or chromatographic analysis would be required.

References

  • Shreeneel Chemicals. 2 Amino 3-5 Dibromo Benzaldehyde.

  • 2-Amino-3,5-dibromobenzaldehyde: Synthesis, Properties, and Applications. (2025-02-23).

  • ChemicalBook. 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9.

  • BenchChem. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.

  • ChemBK. 2-Amino-3,5-dibromobenzaldehyde. (2024-04-09).

  • 2-Amino -3, 5- Dibromo Benzaldehyde - Surya Life Sciences. 2-Amino -3, 5- Dibromo Benzaldehyde.

  • Molbase. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.

  • Riddhi Pharma. 2-Amino-3,5-Dibromo Benzaldehyde [ADBA].

  • PubChem. This compound.

  • Cartel International. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA.

  • PharmaCompass. 2-Amino-3,5-dibromobenzaldehyde.

  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

  • PubChem. 2-Amino-3,5-dibromobenzaldehyde.

Sources

Spectroscopic Analysis of 2-Amino-3,5-dibromobenzamide: A Technical Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-3,5-dibromobenzamide. Given the absence of publicly available experimental spectra for this specific compound, this document presents computationally predicted ¹H and ¹³C NMR data to serve as a reference for researchers. To further illustrate the principles of spectral interpretation for this class of molecules, a detailed analysis of the closely related analogue, 2-Amino-3,5-dibromobenzaldehyde, is included as a case study.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amide with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, characterized by an amino group, a carboxamide group, and two bromine atoms on the benzene ring, offers multiple sites for chemical modification. Accurate structural elucidation is paramount for its use in synthetic chemistry, and NMR spectroscopy stands as the most powerful technique for confirming its molecular structure in solution.

This guide is designed to provide a comprehensive understanding of the expected NMR spectroscopic features of this compound, enabling researchers to identify and characterize this compound with confidence.

Predicted NMR Spectral Data for this compound

In the absence of experimentally acquired spectra, the following ¹H and ¹³C NMR data have been computationally predicted. These predictions are based on established algorithms and provide a reliable estimation of the chemical shifts and multiplicities.[1]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the amino and amide groups.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
H-47.85DoubletAromatic CH
H-67.60DoubletAromatic CH
-CONH₂7.4 (broad)SingletAmide NH₂
-NH₂5.5 (broad)SingletAmino NH₂
Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

SignalPredicted Chemical Shift (δ, ppm)Assignment
C=O168.5Carbonyl Carbon
C-2148.0Aromatic C-NH₂
C-4138.0Aromatic C-H
C-6135.5Aromatic C-H
C-1118.0Aromatic C-CONH₂
C-3110.0Aromatic C-Br
C-5108.0Aromatic C-Br
Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)

Case Study: Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde

To provide a practical context for the interpretation of the NMR spectra of di-brominated aminobenzyl compounds, we will examine the data for the closely related analogue, 2-Amino-3,5-dibromobenzaldehyde.[2] This compound differs by having an aldehyde group (-CHO) in place of the amide group (-CONH₂).

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-Amino-3,5-dibromobenzaldehyde with atom numbering.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Amino-3,5-dibromobenzaldehyde shows the following key features[2]:

  • Aldehyde Proton (H-α): A sharp singlet is observed at a downfield chemical shift of approximately 9.75 ppm. This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

  • Aromatic Protons (H-4 and H-6): Two doublets appear in the aromatic region, typically between 7.65 and 7.90 ppm. The small coupling constant (J ≈ 2.5 Hz) between these protons is indicative of a meta-coupling (a 1,3-relationship on the benzene ring).

  • Amino Protons (-NH₂): A broad singlet is typically observed around 5.90 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Amino-3,5-dibromobenzaldehyde would be expected to show seven distinct signals[2]:

  • Aldehyde Carbonyl Carbon (C-α): The most downfield signal, appearing around 190.5 ppm, is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons: Six signals corresponding to the aromatic carbons will be present. The carbons directly attached to electronegative atoms (C-2, C-3, C-5) will have their chemical shifts influenced by inductive and resonance effects. The carbon attached to the amino group (C-2) is typically shielded, while the carbons attached to the bromine atoms (C-3 and C-5) are deshielded.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of compounds like this compound.

Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh 1-5 mg of the sample. For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for polar compounds like amides. Add approximately 0.6-0.7 mL of the solvent to the sample.

  • Dissolution: Vortex the sample until it is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectra (¹H, ¹³C, etc.) Lock->Acquire Process Fourier Transform & Phase Correction Acquire->Process Reference Reference to Internal Standard Process->Reference Integrate Integrate Peaks Reference->Integrate

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Decoupling: Proton decoupling should be used to simplify the spectrum.

Conclusion

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • Exner, O., & Dondoni, A. (2003). N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Supporting Information. (n.d.). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. [Link]

  • Braddock, D. C., et al. (n.d.). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Wnuk, S., et al. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Technical Guide to the Emerging Biological Activities of 2-Amino-3,5-dibromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-amino-3,5-dibromobenzamide scaffold is a halogenated aromatic structure that is gaining attention in medicinal chemistry for its potential as a versatile backbone in the design of novel therapeutic agents. The strategic placement of bromine atoms and the primary amine and amide functionalities provide multiple reaction sites for chemical modification, allowing for the creation of diverse derivative libraries. This guide synthesizes current research to provide an in-depth technical overview of the primary biological activities associated with these derivatives, focusing on their anticancer and antimicrobial properties. We will explore the mechanistic underpinnings of their action, provide validated experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of next-generation therapeutics.

Introduction: The this compound Core Scaffold

The this compound structure is characterized by a benzene ring substituted with an amino group at position 2, a carboxamide group at position 1, and bromine atoms at positions 3 and 5. The electron-withdrawing nature of the bromine atoms and the amide group, combined with the electron-donating amino group, creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

From a medicinal chemistry perspective, this scaffold is attractive for several reasons:

  • Multiple Derivatization Points: The amino and amide groups serve as primary handles for synthetic modification, allowing for the introduction of a wide array of functional groups to explore chemical space.

  • Halogen Bonding Potential: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and selectivity for biological targets.

  • Metabolic Stability: Halogenation can often increase the metabolic stability of a compound, leading to improved pharmacokinetic profiles.

These intrinsic properties form the basis for the exploration of this compound derivatives in various therapeutic areas.

Key Biological Activities and Therapeutic Potential

Research into this compound derivatives has primarily focused on two key areas: oncology and infectious diseases. The following sections detail the current understanding of their activities in these fields.

2.1 Anticancer Activity

A growing body of evidence suggests that derivatives of the 2-aminobenzamide scaffold possess significant antiproliferative properties against a range of human cancer cell lines.[1] The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and various kinases.[1][2]

Several studies have pointed towards the disruption of microtubule dynamics as a key mechanism of action for certain benzamide derivatives.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[3][4]

Some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][5] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[6] For instance, certain 2-acetamidobenzamides have been shown to cause an arrest of K562 leukemia cells in the G0-G1 phase of the cell cycle, leading to apoptosis mediated by caspase activation.[6]

Furthermore, the broader class of aminobenzamides has been investigated for their ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] PARP inhibitors have shown significant promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[8] The structural similarity of the this compound core to known PARP inhibitors like 3-aminobenzamide suggests this may be a fruitful area for further investigation.[7][8]

Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Derivative Synthesis (e.g., Schiff Base Formation) characterization Structural Confirmation (NMR, HRMS, X-Ray) synthesis->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay Purified Compounds ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Lead Compounds apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis tubulin Tubulin Polymerization Assay apoptosis->tubulin

A representative workflow for the discovery and initial evaluation of novel anticancer agents based on the this compound scaffold.

This protocol outlines a standard method for assessing the antiproliferative activity of synthesized derivatives against a panel of human cancer cell lines.[1]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by including vehicle controls to account for any effect of the solvent on cell viability and blank wells to establish the baseline absorbance. A standard reference compound (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity and reproducibility.

2.2 Antimicrobial Activity

Derivatives of aminobenzamides and related structures have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The incorporation of bromine atoms in the this compound scaffold can enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell membranes.

Studies on related benzamide and thiourea derivatives have shown that the nature of the substituent on the amide or amino nitrogen is critical for determining the spectrum and potency of antimicrobial activity.[9][11] For example, certain 2-aminobenzamide derivatives have shown potent antifungal activity against Aspergillus fumigatus and moderate to good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[9] Schiff base derivatives, formed by reacting the primary amino group, have also been explored, with some compounds showing broad-spectrum antimicrobial properties.[10]

Key SAR insights include:

  • Lipophilicity: Increasing the lipophilicity of the substituents can enhance activity against Gram-positive bacteria by facilitating passage through the cell wall.

  • Aromatic Substituents: The presence of specific substituted aromatic rings can significantly influence the potency and spectrum of activity.

  • Hydrogen Bonding: The amide and amino groups can act as hydrogen bond donors and acceptors, which is crucial for interacting with microbial enzyme targets.

This protocol details the standardized method for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.[10]

Objective: To quantify the antimicrobial potency of test compounds against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL for bacteria)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include wells with inoculum and broth but no compound (growth control), and wells with broth only (sterility control). A standard antibiotic should be tested in parallel as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents the color change (from blue to pink).

Trustworthiness: This method is a gold standard in microbiology. Its reliability is ensured by the use of standardized inocula, appropriate growth media, and the inclusion of growth, sterility, and positive controls in every assay.

Synthetic Strategies and Derivatization

The this compound scaffold can be readily synthesized and modified. A common starting material is 2-aminobenzoic acid, which can be brominated and subsequently converted to the benzamide.[12]

General Synthetic Scheme for Derivatization

G cluster_0 N-Amide Derivatization cluster_1 C-Amine Derivatization core This compound (Core Scaffold) amide_reagent R-COCl or R-COOH (Acyl Halide / Carboxylic Acid) core->amide_reagent Attack at Amine (NH2) amine_reagent R-CHO or R-CO-R' (Aldehyde / Ketone) core->amine_reagent Attack at Amine (NH2) amide_product N-Acylated Derivatives amide_reagent->amide_product Amide Coupling amine_product Schiff Base Derivatives amine_reagent->amine_product Condensation

Primary routes for derivatization of the this compound scaffold.

Example Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing Schiff base derivatives by reacting the primary amino group of the scaffold with an aldehyde.

Objective: To synthesize a 2-(benzylideneamino)-3,5-dibromobenzamide derivative.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle heating.

  • Aldehyde Addition: To this solution, add 1.1 equivalents of the selected benzaldehyde derivative.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Challenges and Future Directions

While the this compound scaffold holds considerable promise, several challenges must be addressed in the course of drug development:

  • Solubility: The planar, aromatic nature of these compounds can lead to poor aqueous solubility, which can hinder bioavailability. Strategies to improve solubility, such as the incorporation of polar functional groups, may be necessary.

  • Toxicity: As with any therapeutic agent, the potential for off-target toxicity must be carefully evaluated. Early-stage cytotoxicity screening against non-cancerous cell lines is a critical step.

  • Selectivity: For anticancer agents, achieving selectivity for cancer cells over healthy cells is paramount. For antimicrobial agents, selectivity against microbial targets over host targets is essential.

Future research should focus on expanding the structural diversity of derivative libraries, performing comprehensive SAR studies to build predictive models, and elucidating the precise molecular targets for the most active compounds. Investigating their potential as PARP inhibitors or in other emerging therapeutic areas like antiviral or anti-inflammatory applications could also prove to be valuable avenues of research.

Conclusion

The this compound core is a synthetically accessible and versatile scaffold for the development of novel bioactive compounds. Current research strongly supports its potential in the fields of oncology and antimicrobial chemotherapy, with derivatives demonstrating potent antiproliferative and microbicidal activities. The mechanistic insights and validated protocols provided in this guide offer a solid foundation for researchers to build upon. Through systematic derivatization, rigorous biological evaluation, and a deeper understanding of their mechanisms of action, this compound derivatives represent a promising class of molecules for addressing unmet medical needs.

References
  • Al-Omair, M. A. (2010). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(10), 6927-6945. [Link][9]

  • Raffa, D., et al. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4353-4357. [Link][2]

  • Aly, A. A., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14, 17866-17876. [Link][1]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 620. [Link][13][14]

  • Vicini, P., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(3), 237-243. [Link][10]

  • Botta, M., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(21), 5974-5986. [Link][3]

  • Weidner-Wells, M. A., et al. (2018). Anticancer mechanisms of action of two small amphipathic β(2,2)-amino acid derivatives derived from antimicrobial peptides. Investigational New Drugs, 36(5), 785-794. [Link][5]

  • Li, J., et al. (2012). Synthesis of 2-amino-3,5-dibromobenzophenone. Chemical Research and Application. [Link][12]

  • Raheel, A., et al. (2016). Amino acid linked bromobenzoyl thiourea derivatives: Syntheses, characterization and antimicrobial activities. Journal of the Chemical Society of Pakistan, 38(5), 958-965. [Link][11]

  • Maggio, B., et al. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & Medicinal Chemistry, 23(19), 6435-6445. [Link][6]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][15]

  • Kumar, R., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341. [Link][7]

  • Zatorski, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 86, 63-75. [Link][4]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(4), 101783. [Link][8]

Sources

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzamide: Synthesis, Chemistry, and Medicinal Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-3,5-dibromobenzamide, a halogenated aromatic amide. Due to its close synthetic relationship with the pharmaceutically critical intermediate, 2-Amino-3,5-dibromobenzaldehyde, this document elucidates the discovery and historical context through the lens of its precursor's development. We will explore the established synthetic pathways to this core scaffold, propose a validated route to the target benzamide, and discuss the broader significance of the 2-aminobenzamide framework in modern drug discovery. This paper is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and actionable experimental protocols.

Part 1: Chemical Identity and Properties of this compound

This compound, also known as 3,5-dibromoanthranilamide, is an organic compound featuring a benzene ring substituted with an amino group, a carboxamide group, and two bromine atoms.[1] The strategic placement of these functional groups—an ortho-amino amide system flanked by heavy halogens—suggests a molecule with versatile reactivity and potential for diverse applications in medicinal and materials chemistry. The electron-donating amino group and electron-withdrawing bromine atoms create a unique electronic profile on the aromatic ring, influencing its reactivity in further chemical transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₆Br₂N₂OPubChem[1]
Molecular Weight 293.94 g/mol PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1C(=O)N)N)Br)BrPubChem[1]
InChI Key LVRJQLYDNPYJSI-UHFFFAOYSA-NPubChem[1]
CAS Number 16524-04-2PubChem[1]
Appearance Solid (predicted)-
Polar Surface Area 69.1 ŲPubChem[1]

Part 2: The Synthetic Landscape: Accessing the Core Scaffold

The history and synthesis of this compound are intrinsically linked to its aldehyde analogue, 2-Amino-3,5-dibromobenzaldehyde. This aldehyde is a pivotal intermediate in the industrial synthesis of widely-used mucolytic drugs like Ambroxol and Bromhexine.[2][3][4] Consequently, robust and efficient methods for its preparation have been extensively developed. Understanding these pathways provides the foundational logic for the subsequent synthesis of the target benzamide.

Established Synthesis of the Key Precursor: 2-Amino-3,5-dibromobenzaldehyde

The primary manufacturing routes start from either o-nitrobenzaldehyde or o-aminobenzaldehyde, leveraging a sequence of reduction and halogenation.

Route A: One-Pot Reduction & Bromination from o-Nitrobenzaldehyde This is a highly efficient industrial method that avoids the isolation of the potentially unstable o-aminobenzaldehyde intermediate.[3] The process begins with the reduction of the nitro group, typically using iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid catalysis), to form the o-aminobenzaldehyde in situ.[3][5] Following the reduction, the reaction mixture is cooled, and a brominating agent is added directly to effect the electrophilic aromatic substitution at the positions activated by the powerful ortho-, para-directing amino group.

  • Causality: The choice of a one-pot synthesis is driven by process efficiency and safety.[3] It minimizes handling of intermediates, reduces solvent waste, and improves overall yield by preventing the loss of o-aminobenzaldehyde during purification steps.[3] The iron/acid system is a classic, cost-effective method for nitro group reduction.[3]

Route B: Direct Bromination of o-Aminobenzaldehyde This route is employed when the starting amine is readily available. The core of this method is the direct electrophilic bromination of the aromatic ring. The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions (3- and 5- positions relative to the amino group). Various brominating systems have been reported, including elemental bromine with potassium bromide or the use of hydrogen peroxide to improve bromine utilization.[5][6]

  • Causality: The reaction is typically performed at controlled, low temperatures to manage the high reactivity of the system and prevent side reactions. The use of additives like potassium bromide can help in the controlled generation of the active brominating species.[5] More recent methods using hydrogen peroxide aim for a "greener" process by improving atom economy.[6]

Diagram 1: Synthetic Pathways to 2-Amino-3,5-dibromobenzaldehyde

Synthesis_of_Precursor ONB o-Nitrobenzaldehyde OAB o-Aminobenzaldehyde ONB->OAB Route A (in situ) Fe / H+ (Reduction) ADBA 2-Amino-3,5-dibromobenzaldehyde OAB->ADBA Br₂ / KBr (Bromination) OAB_start o-Aminobenzaldehyde (Isolated) OAB_start->ADBA Route B Br₂ / H₂O₂ (Bromination)

Caption: Key synthetic routes to the pivotal precursor, 2-Amino-3,5-dibromobenzaldehyde.

Proposed Synthesis of this compound

With a reliable supply of the aldehyde precursor, the synthesis of the target benzamide can be achieved through a logical and well-established two-step sequence: oxidation followed by amidation.

  • Oxidation to Carboxylic Acid: The aldehyde (2-Amino-3,5-dibromobenzaldehyde) is first oxidized to its corresponding carboxylic acid, 2-Amino-3,5-dibromobenzoic acid. This compound is a known metabolite of Ambroxol, often referred to as 3,5-Dibromoanthranilic acid ("DBAA").[7][8] Standard oxidizing agents suitable for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Amidation: The resulting carboxylic acid is then converted to the primary amide. A common and effective method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) or ammonium hydroxide (NH₄OH). Alternatively, modern peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used for a milder, direct amidation.

Diagram 2: Proposed Synthetic Route to this compound

Synthesis_of_Benzamide ADBA 2-Amino-3,5-dibromobenzaldehyde DBAA 2-Amino-3,5-dibromobenzoic Acid ADBA->DBAA Step 1: Oxidation (e.g., KMnO₄) Target This compound DBAA->Target Step 2: Amidation (e.g., 1. SOCl₂ 2. NH₃)

Sources

2-Amino-3,5-dibromobenzamide: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-amino-3,5-dibromobenzamide, a pivotal, yet often overlooked, molecular scaffold in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as a highly versatile starting material and key intermediate for the synthesis of a diverse range of bioactive molecules.[1] This document will delve into the synthetic pathways originating from this compound, explore the pharmacological activities of its derivatives, and provide detailed experimental protocols. By understanding the fundamental chemistry and strategic applications of this compound, researchers can unlock new avenues for the development of novel therapeutics. The strategic placement of its functional groups—an amine, a carboxamide, and two bromine atoms—offers a rich platform for chemical modification and the construction of complex molecular architectures.

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of medicinal chemistry, halogenation is a well-established strategy to modulate the physicochemical properties of a drug candidate.[2] The introduction of bromine atoms, in particular, can enhance lipophilicity, improve cell membrane permeability, and facilitate specific halogen bonding interactions within the active site of a protein, potentially increasing binding affinity and potency.[2] Benzamide derivatives, as a class, exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3][4]

This compound (a derivative of 2-Amino-3,5-dibromobenzaldehyde) represents a convergence of these strategic elements.[5] Its utility is most prominently demonstrated in the synthesis of the mucolytic agent Ambroxol, where it serves as a critical precursor.[6][7][8] However, its potential extends far beyond this single application. The ortho-amino-carboxamide functionality is a classic precursor for building fused heterocyclic rings like quinazolinones, while the bromine atoms are ideal handles for cross-coupling reactions, opening up a vast chemical space for the synthesis of novel compounds.[1]

PropertyValueSource
Molecular Formula C7H6Br2N2O[9]
Molecular Weight 293.94 g/mol [9]
IUPAC Name This compound[9]
CAS Number 36171-92-5
Synonyms 3,5-dibromoanthranilamide[9]

Synthesis and Chemical Reactivity

The true value of this compound as a building block is intrinsically linked to its synthesis and subsequent reactivity. A robust and efficient synthetic route to this intermediate is paramount for its widespread application.

Synthesis of the Precursor: 2-Amino-3,5-dibromobenzaldehyde

The most common precursor to many related bioactive molecules is 2-amino-3,5-dibromobenzaldehyde.[7][8] A prevalent synthetic strategy involves a one-pot reaction starting from o-nitrobenzaldehyde.[8] This method simplifies the procedure and improves overall efficiency by avoiding the isolation of the o-aminobenzaldehyde intermediate.[6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3,5-dibromobenzaldehyde [8]

  • Reduction of the Nitro Group: o-Nitrobenzaldehyde is dissolved in an ethanol/water mixed solvent. To this solution, iron powder and glacial acetic acid are added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux for 40-60 minutes to reduce the nitro group to an amine, forming o-aminobenzaldehyde in situ.[8]

  • Bromination: The reaction mixture containing the o-aminobenzaldehyde is then cooled in an ice bath. Bromine is added dropwise to the cooled mixture. The reaction is allowed to proceed at room temperature for 120-150 minutes.[8]

  • Isolation: The resulting precipitate, 2-amino-3,5-dibromobenzaldehyde, is isolated by filtration. This method has been reported to yield a product with high purity (>99.0%) and a high yield (>90%).[8]

Causality: The use of an iron powder/glacial acetic acid system for the reduction is a classic and cost-effective method.[8] The in-situ generation of o-aminobenzaldehyde followed by immediate bromination is crucial as it prevents the self-condensation of the unstable amino-aldehyde. The iron powder also facilitates the bromination step, as the iron bromide formed in situ acts as a catalyst.[8]

Conversion to this compound and Derivatives

The aldehyde group of 2-amino-3,5-dibromobenzaldehyde is the primary site of reactivity for building more complex molecules. The conversion to the corresponding benzamide and its derivatives is a key step in the synthesis of many bioactive compounds.

The Role of this compound in the Synthesis of Ambroxol

The most well-documented application of a 2-amino-3,5-dibromo-benzyl intermediate is in the industrial synthesis of Ambroxol, a widely used mucolytic agent.[6] Ambroxol's chemical name is trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol.[6]

Synthetic Pathway to Ambroxol

The synthesis of Ambroxol from 2-amino-3,5-dibromobenzaldehyde is a two-step, one-pot reaction that exemplifies the utility of this building block.[6]

  • Condensation (Schiff Base Formation): 2-Amino-3,5-dibromobenzaldehyde is reacted with trans-4-aminocyclohexanol in a suitable solvent, such as methanol. The mixture is heated to reflux, leading to the formation of a Schiff base (imine) intermediate.[6][10]

  • Reduction: The reaction mixture is then cooled, and a reducing agent, typically sodium borohydride, is added portion-wise.[10][11] This reduces the imine to a secondary amine, yielding the Ambroxol base.[10]

  • Salt Formation: For pharmaceutical applications, the Ambroxol base is typically converted to its hydrochloride salt by treatment with hydrochloric acid.[6]

Ambroxol_Synthesis A 2-Amino-3,5-dibromobenzaldehyde C Schiff Base Intermediate A->C Condensation (Reflux) B trans-4-Aminocyclohexanol B->C D Ambroxol C->D Reduction (NaBH4)

Process-Related Impurities

A thorough understanding of the reaction mechanism allows for the identification and control of potential impurities. The European Pharmacopoeia lists several process-related impurities in Ambroxol synthesis that originate from the 2-amino-3,5-dibromobenzaldehyde route.[10] These include unreacted starting material and byproducts from side reactions.[10][12]

Beyond Ambroxol: Exploring the Versatility of the Scaffold

While the synthesis of Ambroxol is a prime example, the reactivity of the this compound scaffold is not limited to this application. The presence of multiple reactive sites allows for the generation of a diverse library of compounds for drug discovery screening.

Building Blocks for Heterocyclic Synthesis

The ortho-amino-carboxamide moiety is a well-established precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.[1] For example, condensation reactions with appropriate reagents can lead to the formation of:

  • Quinazolinones: These are bicyclic heterocycles known for their wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

  • Benzodiazepines: This class of compounds is well-known for its anxiolytic, sedative, and anticonvulsant effects.

Substrates for Cross-Coupling Reactions

The two bromine atoms on the benzene ring are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, dramatically expanding the chemical diversity of the resulting molecules.

Scaffold_Versatility Core This compound Scaffold Amine Amine Group (ortho to Carboxamide) Core->Amine Bromine Bromine Atoms Core->Bromine Carboxamide Carboxamide Group Core->Carboxamide Heterocycle Heterocycle Amine->Heterocycle Heterocycle Formation (e.g., Quinazolinones) CrossCoupling CrossCoupling Bromine->CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) AmideDeriv AmideDeriv Carboxamide->AmideDeriv Amide Derivatives

Potential Therapeutic Applications of Derivatives

The diverse chemical space accessible from the this compound scaffold translates to a wide range of potential therapeutic applications for its derivatives.

Therapeutic AreaPotential Mechanism of Action
Oncology Inhibition of kinases, tubulin polymerization, or other cell cycle-related targets.
Infectious Diseases Inhibition of bacterial or viral enzymes.
Neuroscience Modulation of ion channels or receptors in the central nervous system.
Inflammation Inhibition of inflammatory enzymes like COX or LOX.

Conclusion

This compound is more than just an intermediate in the synthesis of a single drug. It is a versatile and strategically important building block that offers a wealth of opportunities for medicinal chemists. Its unique combination of reactive functional groups allows for the efficient construction of complex and diverse molecular architectures. A deep understanding of its synthesis, reactivity, and potential for elaboration is crucial for leveraging its full potential in the discovery and development of the next generation of therapeutics. By embracing the principles of scaffold-based drug design and exploiting the rich chemistry of this halogenated benzamide, the scientific community can continue to innovate and address unmet medical needs.

References

  • Quick Company. (n.d.). A Process For The Preparation Of Ambroxol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Patsnap. (n.d.). Production process of 2-amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-3,5-dibromobenzamide from o-Nitrobenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-Amino-3,5-dibromobenzamide, a key building block in medicinal chemistry and drug development, starting from o-nitrobenzaldehyde. The synthesis is presented as a robust four-step process, designed to offer both high yield and purity. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, experimental choices, and self-validating protocols for each stage of the synthesis.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile applications as intermediates in the synthesis of bioactive molecules. The strategic placement of the amine, amide, and bromine functionalities on the benzene ring makes it a valuable scaffold for creating complex molecular architectures.

The synthetic route detailed herein begins with the readily available starting material, o-nitrobenzaldehyde, and proceeds through a logical sequence of four distinct chemical transformations:

  • Oxidation: Conversion of the aldehyde group of o-nitrobenzaldehyde to a carboxylic acid.

  • Reduction: Selective reduction of the nitro group to a primary amine, yielding anthranilic acid.

  • Electrophilic Bromination: Introduction of two bromine atoms onto the aromatic ring, directed by the activating amino group.

  • Amidation: Conversion of the intermediate carboxylic acid to the final benzamide product.

This pathway was strategically chosen for its reliability, use of well-established reactions, and the commercial availability of key intermediates, which allows for a modular approach to the synthesis.

Overall Synthetic Workflow

The multi-step synthesis of this compound from o-nitrobenzaldehyde is depicted below. Each step is designed to be high-yielding and produce intermediates that can be purified using standard laboratory techniques.

G cluster_0 Synthetic Pathway o-Nitrobenzaldehyde o-Nitrobenzaldehyde o-Nitrobenzoic Acid o-Nitrobenzoic Acid o-Nitrobenzaldehyde->o-Nitrobenzoic Acid Step 1: Oxidation (KMnO4 or CrO3) 2-Aminobenzoic Acid 2-Aminobenzoic Acid o-Nitrobenzoic Acid->2-Aminobenzoic Acid Step 2: Reduction (e.g., Sn/HCl or H2/Pd-C) 2-Amino-3,5-dibromobenzoic Acid 2-Amino-3,5-dibromobenzoic Acid 2-Aminobenzoic Acid->2-Amino-3,5-dibromobenzoic Acid Step 3: Bromination (Br2 in Acetic Acid) This compound This compound 2-Amino-3,5-dibromobenzoic Acid->this compound Step 4: Amidation (1. SOCl2, 2. NH4OH)

Caption: Overall synthetic pathway from o-nitrobenzaldehyde.

Step-by-Step Experimental Protocols

Part 1: Oxidation of o-Nitrobenzaldehyde to o-Nitrobenzoic Acid

Scientific Rationale: The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is necessary as the carboxylic acid group is required for the final amidation step. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in a basic solution is a classic and effective choice. The reaction proceeds via a manganate ester intermediate, which is subsequently hydrolyzed to yield the carboxylate salt. Acidification then provides the desired carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMolesNotes
o-Nitrobenzaldehyde151.1215.1 g0.10Starting material
Potassium Permanganate158.0317.4 g0.11Oxidizing agent
Sodium Hydroxide40.004.4 g0.11Provides basic medium
Water (H₂O)18.02400 mL-Solvent
Sulfuric Acid (conc.)98.08As needed-For acidification

Protocol:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 15.1 g (0.10 mol) of o-nitrobenzaldehyde in 200 mL of water containing 4.4 g (0.11 mol) of sodium hydroxide.

  • In a separate beaker, prepare a solution of 17.4 g (0.11 mol) of potassium permanganate in 200 mL of warm water.

  • Slowly add the potassium permanganate solution to the stirred o-nitrobenzaldehyde solution over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained below 40°C, using an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the combined filtrate in an ice bath and acidify by slowly adding concentrated sulfuric acid until the pH is approximately 2.

  • A white precipitate of o-nitrobenzoic acid will form. Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Part 2: Reduction of o-Nitrobenzoic Acid to 2-Aminobenzoic Acid (Anthranilic Acid)

Scientific Rationale: This step focuses on the selective reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid provides the necessary protons. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is another excellent, cleaner alternative.

ReagentMolar Mass ( g/mol )AmountMolesNotes
o-Nitrobenzoic Acid167.1216.7 g0.10Starting material
Tin (Sn), granular118.7135.6 g0.30Reducing agent
Hydrochloric Acid (conc.)36.4675 mL~0.90Acidic medium
Sodium Hydroxide40.00As needed-For neutralization

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16.7 g (0.10 mol) of o-nitrobenzoic acid and 35.6 g (0.30 mol) of granular tin.

  • Slowly and carefully add 75 mL of concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours.

  • After the reflux period, cool the reaction mixture to room temperature. A precipitate of the tin complex of 2-aminobenzoic acid may form.

  • Slowly and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides and dissolve the amino acid as its sodium salt.

  • Filter the mixture to remove the tin hydroxides.

  • Carefully acidify the filtrate with glacial acetic acid until the pH is approximately 4-5. 2-Aminobenzoic acid will precipitate out of the solution.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Part 3: Electrophilic Bromination of 2-Aminobenzoic Acid

Scientific Rationale: The synthesis of 2-amino-3,5-dibromobenzoic acid is achieved through electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. The strong activating effect of the amino group dominates, directing the incoming bromine electrophiles to the positions ortho and para to it (positions 3 and 5).[1][2]

G cluster_0 Directing Effects in Bromination Anthranilic_Acid NH2 NH2 Br_pos_3 3 NH2->Br_pos_3 ortho Br_pos_5 5 NH2->Br_pos_5 para COOH COOH COOH->Br_pos_5 meta

Caption: Directing effects on the aromatic ring.

ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Aminobenzoic Acid137.1413.7 g0.10Starting material
Bromine (Br₂)159.8135.2 g (11.2 mL)0.22Brominating agent
Glacial Acetic Acid60.05150 mL-Solvent

Protocol:

  • In a 500 mL flask, dissolve 13.7 g (0.10 mol) of 2-aminobenzoic acid in 150 mL of glacial acetic acid.

  • In a dropping funnel, prepare a solution of 35.2 g (11.2 mL, 0.22 mol) of bromine in 25 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Cool the flask containing the amino acid solution in an ice bath to 10-15°C.

  • Add the bromine solution dropwise to the stirred amino acid solution over a period of about 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water. A precipitate of 2-amino-3,5-dibromobenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine, and dry.[1]

Part 4: Amidation of 2-Amino-3,5-dibromobenzoic Acid

Scientific Rationale: The final step is the conversion of the carboxylic acid to a primary amide. A direct reaction between a carboxylic acid and ammonia is possible but often requires high temperatures.[3][4] A more efficient and common laboratory method involves a two-step process: first, activating the carboxylic acid by converting it to a more reactive acyl chloride, followed by reaction with ammonia.[5] Thionyl chloride (SOCl₂) is an excellent reagent for this activation, as the byproducts (SO₂ and HCl) are gases and easily removed.[5]

ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Amino-3,5-dibromobenzoic Acid294.9429.5 g0.10Starting material
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12For acyl chloride formation
Toluene92.14100 mL-Solvent
Ammonium Hydroxide (conc.)35.0450 mL~0.74Ammonia source

Protocol:

  • Acyl Chloride Formation:

    • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 29.5 g (0.10 mol) of 2-amino-3,5-dibromobenzoic acid in 100 mL of toluene.

    • Add 14.3 g (8.7 mL, 0.12 mol) of thionyl chloride to the suspension.

    • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as it is converted to the more soluble acyl chloride.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 2-amino-3,5-dibromobenzoyl chloride.

  • Amide Formation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly and carefully add 50 mL of concentrated ammonium hydroxide to the flask with vigorous stirring. This reaction is highly exothermic.

    • A precipitate of this compound will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product, this compound, as well as the intermediates, should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon environment.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine and amide, C=O stretch for the amide).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

References

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. [Link]

  • Amide formation from acyl chloride. Khan Academy. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). YouTube. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications. [Link]

  • How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. [Link]

Sources

The Strategic Utility of 2-Amino-3,5-dibromobenzamide in the Synthesis of Pharmacologically Active Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Significance of Bromination

Quinazoline and its oxidized counterpart, quinazolin-4(3H)-one, represent a privileged class of nitrogen-containing heterocyclic scaffolds. Their rigid, planar structure and multiple points for functionalization have made them a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal properties.

The strategic incorporation of halogen atoms, particularly bromine, onto the quinazoline framework can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The presence of bromine at the C6 and C8 positions, in particular, has been shown to enhance biological activity. This is attributed to several factors, including increased lipophilicity which can improve membrane permeability, and the ability of bromine to act as a bulky group that can influence binding to biological targets and metabolic stability. 2-Amino-3,5-dibromobenzamide serves as a key and readily accessible starting material for the efficient construction of these valuable 6,8-dibromoquinazoline derivatives.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of quinazoline derivatives, complete with detailed experimental protocols, mechanistic insights, and a discussion of the structure-activity relationships of the resulting products.

Synthetic Strategies and Mechanistic Considerations

The primary and most direct route to 2-substituted-6,8-dibromo-4(3H)-quinazolinones from this compound involves a cyclocondensation reaction with a suitable one-carbon electrophile, typically an aldehyde or an orthoester. This transformation is often facilitated by acid or metal catalysis.

Mechanism of Acid-Catalyzed Cyclocondensation with Aldehydes

The acid-catalyzed condensation of this compound with an aldehyde proceeds through a well-established mechanistic pathway. The key steps are:

  • Activation of the Aldehyde: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The primary amino group of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde.

  • Formation of a Carbinolamine Intermediate: This initial attack forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine readily dehydrates under acidic conditions to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the Schiff base then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one ring system.

  • Oxidation (Aromatization): The dihydroquinazolinone intermediate can be oxidized to the final, more stable, aromatic 6,8-dibromo-4(3H)-quinazolinone. This oxidation can occur in situ, often facilitated by air (oxygen) or an added oxidizing agent.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzamide This compound carbinolamine Carbinolamine 2_aminobenzamide->carbinolamine Nucleophilic Attack aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde H+ activated_aldehyde->carbinolamine schiff_base Schiff Base (Imine) carbinolamine->schiff_base -H2O dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one schiff_base->dihydroquinazolinone Intramolecular Cyclization quinazolinone 6,8-Dibromo-4(3H)-quinazolinone dihydroquinazolinone->quinazolinone Oxidation

General mechanism of acid-catalyzed quinazolinone synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 6,8-dibromo-4(3H)-quinazolinone derivatives from this compound.

Protocol 1: Synthesis of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone via Aldehyde Condensation

This protocol describes a straightforward and efficient one-pot synthesis of a 2-aryl-substituted 6,8-dibromo-4(3H)-quinazolinone.

Materials:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 294.94 g/mol ), benzaldehyde (1.1 mmol, 106.12 g/mol ), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 172.20 g/mol ).

  • Solvent Addition: Add 10 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Stir the mixture at 120 °C under an air atmosphere. The reaction is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with stirring.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure 6,8-dibromo-2-phenyl-4(3H)-quinazolinone.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Copper-Catalyzed Synthesis of 6,8-Dibromo-4(3H)-quinazolinone

This protocol utilizes a copper-catalyzed system, which can offer milder reaction conditions and broader substrate scope.

Materials:

  • This compound

  • A suitable aldehyde (e.g., benzaldehyde)

  • Copper(I) oxide (Cu₂O) or another suitable copper catalyst

  • Tricyclohexylphosphine (PCy₃) or another suitable ligand

  • Chloroform (CHCl₃)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the chosen aldehyde (1.2 mmol), Cu₂O (10 mol%), and PCy₃ (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add 5 mL of anhydrous chloroform via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with chloroform.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 6,8-dibromo-4(3H)-quinazolinone.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques.

Data Presentation: Representative Yields and Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-substituted-6,8-dibromo-4(3H)-quinazolinones based on analogous reactions.

EntryAldehydeCatalyst/ConditionsSolventTime (h)Yield (%)
1Benzaldehydep-TsOH (cat.), 120 °CDMSO685-95
24-Chlorobenzaldehydep-TsOH (cat.), 120 °CDMSO680-90
34-Methoxybenzaldehydep-TsOH (cat.), 120 °CDMSO882-92
4FurfuralAcetic Acid, refluxAcetic Acid475-85
5BenzaldehydeCu₂O/PCy₃, 100 °CChloroform1870-85

Structure-Activity Relationship (SAR) and Biological Significance

The 6,8-dibromo-4(3H)-quinazolinone scaffold has proven to be a fertile ground for the development of potent bioactive molecules. Several studies have highlighted the promising anticancer, anti-inflammatory, and antimicrobial activities of this class of compounds.[1][2]

  • Anticancer Activity: A number of 6,8-dibromo-2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[1][3] The dibromo substitution pattern is often associated with enhanced potency. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

  • Anti-inflammatory and Analgesic Properties: The 6,8-dibromoquinazolinone core has been incorporated into molecules exhibiting potent anti-inflammatory and analgesic effects, in some cases comparable or superior to known drugs like indomethacin.[4]

  • Antibacterial and Antifungal Activities: Derivatives of 6,8-dibromo-4(3H)-quinazolinone have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against various fungal strains.[2]

The presence of the two bromine atoms at positions 6 and 8 is crucial for the enhanced biological activity observed in many of these derivatives. This can be rationalized by the following:

  • Increased Lipophilicity: The bromine atoms increase the overall lipophilicity of the molecule, which can facilitate its passage through cell membranes to reach intracellular targets.

  • Steric Hindrance: The bulky bromine atoms can provide steric hindrance that may prevent metabolic degradation of the molecule, thereby increasing its bioavailability and duration of action.

  • Halogen Bonding: The bromine atoms can participate in halogen bonding interactions with biological targets, which can contribute to a higher binding affinity and selectivity.

G Start This compound Protocol1 Protocol 1: Aldehyde Condensation Start->Protocol1 Protocol2 Protocol 2: Copper-Catalyzed Synthesis Start->Protocol2 Product 6,8-Dibromo-4(3H)-quinazolinone Derivatives Protocol1->Product Protocol2->Product Applications Pharmacological Applications Product->Applications Anticancer Anticancer Applications->Anticancer AntiInflammatory Anti-inflammatory Applications->AntiInflammatory Antimicrobial Antimicrobial Applications->Antimicrobial

Experimental workflow and applications.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives. The straightforward and efficient synthetic protocols outlined in this guide, coupled with the significant and diverse biological activities of the resulting products, make this an attractive area of research for medicinal chemists and drug development professionals. The insights into the structure-activity relationships of these compounds provide a strong rationale for the continued exploration of this chemical space in the quest for novel therapeutic agents.

References

  • Ahmed, M. F., & Youns, M. (2013). Synthesis and Biological Evaluation of a Novel Series of 6,8‐Dibromo‐4(3H)quinazolinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 346(8), 610–617. [Link]

  • Youssif, B. G., Abdel-Aziz, M., & El-Sayed, M. A. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159–171.
  • Youssif, B. G., Abdel-Aziz, M., & El-Sayed, M. A. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(5), 2005–2010.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel 6,8-dibromo-4(3H)-quinazolinone derivatives with promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 66(2), 161–170.

Sources

Application of 2-Amino-3,5-dibromobenzamide in the Synthesis of Ambroxol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis of the mucolytic agent Ambroxol, starting from 2-Amino-3,5-dibromobenzamide. Recognizing that the direct conversion is not the most established route, this note details a robust two-stage synthetic strategy. The first stage outlines the chemoselective reduction of this compound to the key intermediate, 2-Amino-3,5-dibromobenzaldehyde. The second stage provides a detailed protocol for the subsequent reductive amination of this aldehyde with trans-4-aminocyclohexanol to yield Ambroxol, which is then converted to its pharmaceutically relevant hydrochloride salt. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and analytical protocols for process monitoring and quality control.

Introduction: Strategic Importance of this compound in the Ambroxol Synthetic Pathway

Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, is a widely utilized secretolytic agent for treating respiratory conditions characterized by excessive or viscous mucus.[1][2] The standard industrial synthesis of Ambroxol predominantly employs 2-Amino-3,5-dibromobenzaldehyde as the starting material.[1] However, this compound represents a valuable and accessible precursor, which can be efficiently converted into this key aldehyde intermediate.

This application note elucidates a validated pathway that leverages this compound for the synthesis of Ambroxol. The strategy involves a two-part process:

  • Part A: Chemoselective Amide Reduction. Conversion of this compound to 2-Amino-3,5-dibromobenzaldehyde. This critical step requires a reducing agent that can selectively reduce the amide to an aldehyde without over-reduction to the corresponding alcohol.

  • Part B: Reductive Amination. The in-situ or isolated 2-Amino-3,5-dibromobenzaldehyde is then reacted with trans-4-aminocyclohexanol to form a Schiff base, which is subsequently reduced to yield Ambroxol.

This document provides the scientific rationale behind the choice of reagents and reaction conditions, detailed step-by-step protocols, and methods for the analysis of intermediates and the final active pharmaceutical ingredient (API), Ambroxol Hydrochloride.

Reaction Mechanisms and Pathways

The overall synthetic transformation from this compound to Ambroxol Hydrochloride is a multi-step process. The key chemical transformations are illustrated below.

Part A: Amide to Aldehyde Reduction

The reduction of a primary amide to an aldehyde is a challenging transformation that requires careful selection of a reducing agent to prevent over-reduction to the corresponding amine or alcohol. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent suitable for this purpose.[3] The reaction proceeds via a stable tetrahedral intermediate at low temperatures, which upon aqueous workup, hydrolyzes to the desired aldehyde.[3]

Part B: Reductive Amination

This stage involves two sequential reactions, often performed in a "one-pot" manner.[4] First, the aldehyde group of 2-Amino-3,5-dibromobenzaldehyde condenses with the primary amine of trans-4-aminocyclohexanol to form a Schiff base (imine) intermediate.[1] Subsequently, a mild reducing agent, such as sodium borohydride, is introduced to selectively reduce the imine C=N bond to yield the secondary amine, Ambroxol.[4]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 2-Amino-3,5-dibromobenzaldehyde from this compound

Rationale for Reagent Selection:

  • DIBAL-H: Chosen for its ability to selectively reduce amides to aldehydes at low temperatures.[3] Its bulky nature prevents the second hydride addition that would lead to the alcohol.[3]

  • Anhydrous Toluene: An inert solvent suitable for low-temperature reactions involving organometallic reagents.

  • Low Temperature (-78 °C): Crucial for stabilizing the tetrahedral intermediate and preventing over-reduction.[5]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (10 mL per gram of amide).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.5 eq, 1.0 M solution in toluene) dropwise to the stirred suspension, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 3:7).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (2 eq) at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are formed.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-3,5-dibromobenzaldehyde. The product can be further purified by column chromatography or recrystallization from ethanol.[6]

Part B: Synthesis of Ambroxol Hydrochloride from 2-Amino-3,5-dibromobenzaldehyde

Rationale for Reagent Selection:

  • Methanol: A common solvent for both the condensation and reduction steps.[4]

  • trans-4-aminocyclohexanol: The key building block that forms the cyclohexanol portion of Ambroxol. A slight excess is used to ensure complete consumption of the aldehyde.[4]

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent for the imine intermediate, which does not affect the aromatic ring or other functional groups.[7]

  • Hydrochloric Acid: Used for the final salt formation to produce the stable and pharmaceutically acceptable Ambroxol Hydrochloride.[4]

Protocol:

  • Condensation: In a round-bottom flask, dissolve 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) in methanol (15 mL per gram of aldehyde).[4]

  • Schiff Base Formation: Heat the mixture to reflux (approximately 60-65 °C) and stir for 3-6 hours.[4] Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 20-30 °C.[4] Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C. Stir for an additional 4-6 hours at this temperature.

  • Salification: Cool the mixture to 10-15 °C and slowly add hydrochloric acid (concentrated or in a suitable solvent like isopropanol) to adjust the pH to 1-2.[7]

  • Crystallization and Isolation: Cool the acidic mixture to 0-5 °C and stir for 2-4 hours to facilitate complete crystallization of Ambroxol Hydrochloride.[4]

  • Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain Ambroxol Hydrochloride as a white to off-white solid.

Data Summary and Visualization

Table of Reaction Parameters
ParameterPart A: Amide ReductionPart B: Reductive Amination
Key Reagents This compound, DIBAL-H2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol, NaBH₄
Solvent Anhydrous TolueneMethanol
Temperature -78 °CCondensation: 60-65 °C, Reduction: 20-30 °C
Molar Ratio (Key Reagent:Substrate) DIBAL-H:Amide (1.5:1)Aminocyclohexanol:Aldehyde (1.2:1), NaBH₄:Aldehyde (1.5:1)
Reaction Time 2-3 hoursCondensation: 3-6 hours, Reduction: 4-6 hours
Typical Yield 70-85%80-90%
Synthetic Workflow Diagram

Ambroxol_Synthesis cluster_part_a Part A: Amide Reduction cluster_part_b Part B: Reductive Amination Amide This compound Reduction DIBAL-H, Toluene -78°C Amide->Reduction 1 Aldehyde 2-Amino-3,5-dibromobenzaldehyde Reduction->Aldehyde 2. Work-up Aminocyclohexanol trans-4-aminocyclohexanol Condensation Methanol, Reflux Aminocyclohexanol->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase 3 Reduction2 NaBH4, 20-30°C SchiffBase->Reduction2 4 AmbroxolBase Ambroxol Base Reduction2->AmbroxolBase 5 Salification HCl AmbroxolBase->Salification 6 AmbroxolHCl Ambroxol Hydrochloride Salification->AmbroxolHCl 7. Crystallization

Caption: Synthetic workflow for Ambroxol HCl from this compound.

Analytical Quality Control

Accurate monitoring of the reaction and characterization of the final product are essential for ensuring the purity and quality of the synthesized Ambroxol Hydrochloride.

In-process Control (IPC)
  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the consumption of starting materials and the formation of products in both stages. A typical mobile phase for Part B is methanol:chloroform (1:9).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the purity of intermediates and the final product.[4]

Final Product Characterization
Analytical TechniquePurposeTypical Parameters/Results
HPLC Purity assessment and quantification of impurities.Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Acetonitrile/Water with pH adjustment (e.g., 60:40 v/v with orthophosphoric acid). Detection: UV at ~250 nm[8].
¹H NMR Spectroscopy Structural confirmation of Ambroxol Hydrochloride.Spectra should be consistent with the known structure of Ambroxol, showing characteristic peaks for aromatic, cyclohexyl, and benzylic protons.[9]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for O-H, N-H, C-H (aliphatic and aromatic), and C-Br bonds should be present.[10]
Melting Point Identity and preliminary purity check.The melting point should be within the accepted range for Ambroxol Hydrochloride.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction; Over-reduction to alcohol; Degradation of DIBAL-H.Ensure anhydrous conditions. Maintain temperature strictly at -78 °C. Use fresh, high-quality DIBAL-H. Increase reaction time if TLC shows starting material.
Incomplete reaction in Part B (Condensation) Insufficient reaction time or temperature; Poor quality of reactants.Extend reflux time and monitor by TLC. Ensure purity of aldehyde and aminocyclohexanol starting materials.
Formation of Impurities Impurity A (alcohol): Premature addition of NaBH₄. Impurity C (Schiff base): Incomplete reduction. Impurity D (cis-isomer): Presence of cis-4-aminocyclohexanol in starting material.Ensure condensation is complete before adding NaBH₄.[4] Increase reduction time or NaBH₄ equivalents. Use high-purity trans-4-aminocyclohexanol.[4]
Poor Crystallization of Final Product Incorrect pH; Presence of impurities; Inappropriate solvent volume.Ensure pH is adjusted to 1-2. Use an anti-solvent if necessary. Consider recrystallization from a suitable solvent system (e.g., methanol/water).

Conclusion

The synthetic route detailed in this application note presents a viable and efficient method for the preparation of Ambroxol Hydrochloride from this compound. By employing a two-stage process involving a chemoselective amide reduction followed by a well-established reductive amination, this pathway provides a practical approach for researchers and developers. The provided protocols, mechanistic insights, and analytical methods serve as a comprehensive guide to ensure a high-yield and high-purity synthesis of this important pharmaceutical agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde.
  • Thummala, R., & Kumar, N. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques.
  • Benchchem. (n.d.). Minimizing byproducts in the synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde.
  • Quick Company. (n.d.). A Process For The Preparation Of Ambroxol.
  • Reddy, C. R., et al. (2015). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Organic & Biomolecular Chemistry, 13(30), 8201-8205.
  • ResearchGate. (n.d.). Ambroxol Hydrochloride: A Comprehensive Review on Industrial‐Scale Synthesis, Pharmacological Aspects & Therapeutic Applications.
  • SpectraBase. (n.d.). Ambroxol.
  • ChemicalBook. (n.d.). Ambroxol hydrochloride(23828-92-4) 1H NMR spectrum.
  • Gouda, A. A., et al. (2014). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of Taibah University for Science, 8(3), 249-257.
  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • ResearchGate. (n.d.). The IR and Raman spectra: 1: IR spectrum of ambroxol hydrochloride.
  • Longdom Publishing. (n.d.). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC.
  • Jain, P. S., et al. (2012). RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form. Journal of Young Pharmacists, 4(4), 251-256.
  • Eureka | Patsnap. (n.d.). Synthetic method of ambroxol hydrochloride.
  • Eureka | Patsnap. (n.g.). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Semantic Scholar. (n.d.). Synthesis of 2-Amino-3,5-dibromobenzaldehyde.
  • Research Journal of Pharmacy and Technology. (n.d.). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Retrieved from Research Journal of Pharmacy and Technology.
  • ResearchGate. (n.d.). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Eureka | Patsnap. (n.d.). Production process of 2-amino-3,5-dibromobenzaldehyde.
  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Google Patents. (n.d.). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Benchchem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.
  • Benchchem. (n.d.). Technical Support Center: Industrial Production of 2-Amino-3,5-dibromobenzaldehyde.
  • ResearchGate. (n.d.). Structure of Ambroxol.

Sources

Application Notes & Protocols: A Streamlined One-Pot Synthesis of 2-Amino-3,5-dibromobenzamide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,5-dibromobenzamide is a pivotal building block in synthetic organic chemistry, serving as a key intermediate in the preparation of a variety of pharmacologically active compounds. Its structural motif is found in molecules designed for therapeutic areas ranging from respiratory agents to oncology. The traditional synthesis of this compound often involves multi-step procedures with isolation and purification of intermediates, leading to potential yield loss and increased production time. This application note details a robust and efficient one-pot experimental workflow for the synthesis of this compound, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.

The described protocol leverages the direct bromination of 2-aminobenzamide. By carefully controlling the reaction conditions, the sequential introduction of two bromine atoms onto the aromatic ring can be achieved in a single reaction vessel, obviating the need for intermediate workup and isolation. This approach not only simplifies the synthetic process but also enhances efficiency and throughput, critical considerations in a drug development setting. The causality behind the experimental choices, from solvent selection to reagent stoichiometry, is elucidated to provide a comprehensive understanding of the reaction mechanism and ensure reproducibility.

Physicochemical Properties & Safety Information

A thorough understanding of the physical and chemical properties of the target compound is essential for safe handling and effective downstream processing.

PropertyValueSource
Molecular Formula C₇H₆Br₂N₂O[1]
Molecular Weight 293.94 g/mol [1]
Appearance Pale yellow to white crystalline powder
Melting Point 136-139 °C
Solubility Soluble in DMF, DMSO, and methanol; sparingly soluble in water.

Safety Precautions: this compound is considered hazardous. It may cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[3]

One-Pot Synthetic Workflow: Conceptual Overview

The one-pot synthesis of this compound from 2-aminobenzamide is predicated on the principle of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. In this case, the 3 and 5 positions are targeted for bromination. The proposed workflow is designed to proceed sequentially in a single reaction vessel, minimizing handling and potential for contamination.

G cluster_0 Reaction Vessel A 1. Reagent Charging - 2-Aminobenzamide - Acetonitrile (Solvent) B 2. Brominating Agent Addition - N-Bromosuccinimide (NBS) - Portion-wise at 0-5 °C A->B Stirring C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C Maintain Temperature D 4. Reaction Quench - Aqueous Sodium Thiosulfate C->D Upon Completion E 5. Product Isolation - Filtration - Washing D->E Precipitate Formation F 6. Purification - Recrystallization E->F Crude Product G Final Product This compound F->G

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on the direct halogenation of 2-aminobenzamide, adapted for a one-pot procedure.[4]

Materials and Reagents:

  • 2-Aminobenzamide (98% purity)

  • N-Bromosuccinimide (NBS) (99% purity)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining this low temperature is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (2.1 eq) portion-wise to the cooled reaction mixture over a period of 30-45 minutes. The use of NBS provides a milder and more selective bromination compared to elemental bromine.

  • Reaction Progression: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the completion of the reaction.

  • Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes until the orange-brown color dissipates.

  • Product Precipitation and Isolation: Slowly add deionized water to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Data Analysis and Expected Results

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
Yield 75-85%
Appearance Off-white to pale yellow crystalline solid
Melting Point 136-139 °C
¹H NMR Consistent with the structure of this compound
HPLC Purity ≥98%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor closely by TLC. Ensure the quality of NBS.
Product loss during workup.Use minimal amounts of cold water for washing the precipitate.
Impure Product Over-bromination or side reactions.Maintain the reaction temperature strictly at 0-5 °C during NBS addition.
Incomplete quenching of NBS.Ensure sufficient sodium thiosulfate is added to completely react with any remaining NBS.
Oily Product Presence of residual solvent or impurities.Ensure complete drying of the product. Recrystallize from a different solvent system if necessary.

Conclusion

The one-pot synthesis of this compound presented in this application note offers a streamlined and efficient alternative to traditional multi-step methods. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product with excellent purity. This protocol is designed to be a reliable and scalable method for the production of this important pharmaceutical intermediate, facilitating further research and development in medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hosseinzadeh, R., Karimi, S., Valipour, Z., & Aghili, N. (2024). Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. Polycyclic Aromatic Compounds, 1-11. [Link]

Sources

Application Note: Chromatographic Monitoring of Reactions Involving 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for monitoring chemical reactions involving the pharmaceutical intermediate 2-Amino-3,5-dibromobenzamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a key building block in synthetic organic chemistry, rigorous in-process control is paramount to ensure reaction completion, minimize byproduct formation, and guarantee the purity of subsequent intermediates or final active pharmaceutical ingredients (APIs). This document outlines robust, validated methods suitable for both rapid qualitative assessment and precise quantitative analysis, grounded in established pharmacopeial standards and regulatory guidelines.

Introduction: The Imperative for In-Process Control

This compound is a substituted aromatic amide whose chemical structure lends itself to a variety of synthetic transformations, such as reduction of the amide, N-alkylation, or further modification of the aromatic ring. In any multi-step synthesis, the ability to accurately monitor the consumption of starting materials and the emergence of products is critical. Inadequate monitoring can lead to low yields, complex purification challenges, and the propagation of impurities into the final product.

This guide presents two complementary chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and indispensable tool for real-time, qualitative reaction tracking directly at the bench.[1] It allows chemists to quickly visualize the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, offering high resolution, sensitivity, and reproducibility.[3][4] It is essential for determining the precise purity of reaction mixtures, quantifying reactants and products, and detecting trace-level impurities.

The methodologies herein are designed to be self-validating systems, incorporating principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[5][6][7]

Method 1: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)

TLC serves as the first line of analysis for reaction monitoring due to its speed and simplicity. The principle relies on the differential partitioning of components between a solid stationary phase (typically polar silica gel) and a liquid mobile phase.

Rationale for Method Design
  • Stationary Phase Selection: Standard silica gel 60 F₂₅₄ plates are chosen. The silica gel is a highly polar adsorbent. The this compound, with its primary amine and amide functional groups, is a polar molecule and is expected to interact strongly with the silica surface. The F₂₅₄ fluorescent indicator allows for non-destructive visualization of UV-active compounds, which is characteristic of the benzamide's aromatic structure.

  • Mobile Phase (Eluent) Strategy: The key to separation is selecting a mobile phase that provides differential migration (Rf values) for the starting material and the product(s). A mixture of a non-polar solvent and a polar solvent is required. The polarity of the eluent is tuned to move the polar starting material off the baseline (Rf > 0.1) but not to the solvent front (Rf < 0.8). For a reaction where the product is less polar than the starting benzamide (e.g., reduction of the amide to an amine), the product will exhibit a higher Rf value.

  • Visualization Technique: UV light at 254 nm is the primary method of visualization. For compounds with poor UV absorbance or for enhanced sensitivity, a potassium permanganate (KMnO₄) stain can be used, which reacts with oxidizable functional groups (like the amine) to produce yellow spots on a purple background.

Detailed Experimental Protocol: TLC
  • Chamber Preparation: Line a TLC developing chamber with filter paper. Pour the selected mobile phase into the chamber to a depth of approximately 0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes to ensure a vapor-rich environment, which leads to better and more reproducible chromatograms.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (~1 mg) of this compound in 1 mL of a suitable solvent (e.g., methanol or tetrahydrofuran).

    • Reaction Mixture (Rxn): Withdraw a small aliquot (e.g., 1-2 drops) from the reaction vessel and dilute it with 0.5 mL of the same solvent.

  • Plate Spotting: Using a pencil, gently draw a baseline ~1 cm from the bottom of a TLC plate. With a capillary tube, spot the prepared solutions on the baseline, keeping the spots small and distinct. A common practice is to spot the starting material, the reaction mixture, and a "co-spot" (a spot of starting material on top of the reaction mixture spot) side-by-side.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • Completion and Visualization: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Analysis:

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the SM spot and the appearance of a new spot indicates reaction progress. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.

Data Presentation and Interpretation

The choice of eluent is critical and must be optimized for each specific reaction.

Mobile Phase System (v/v)Typical ApplicationExpected Rf (Starting Material)Interpretation
70:30 Hexane / Ethyl AcetateFor reactions producing significantly less polar products.~0.2 - 0.3The polar benzamide is retained, allowing non-polar products to migrate further up the plate.
95:5 Dichloromethane / MethanolA versatile system for a wide range of polarities.~0.4 - 0.5Good starting point for method development. Provides a balance of resolving power.
50:50 Toluene / Ethyl AcetateAlternative non-halogenated solvent system.~0.3 - 0.4Useful when chlorinated solvents are to be avoided.

Method 2: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

For precise, quantitative data on reaction conversion and purity, RP-HPLC is the definitive method. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.

Rationale for Method Design
  • Chromatographic Mode & Stationary Phase: Reversed-phase chromatography is the most robust and widely used mode for pharmaceutical analysis. A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of aromatic compounds. More polar molecules, like the starting benzamide, will have less interaction and elute earlier, while less polar products or impurities will be retained longer.

  • Mobile Phase Selection: A gradient elution using a polar mobile phase is employed.

    • Aqueous Component (A): Water with 0.1% Phosphoric Acid. The acid serves a critical function: it protonates the primary amine group on the analyte, suppressing silanol interactions with the column and ensuring a single ionic state. This results in sharp, symmetrical, and reproducible peaks.

    • Organic Component (B): Acetonitrile. It is a common organic modifier with a low UV cutoff and is an excellent solvent for the analytes.

    • Gradient Elution: A gradient (changing the ratio of A and B over time) is superior to an isocratic (constant ratio) method for reaction monitoring. It ensures that both the early-eluting polar starting material and any late-eluting non-polar products or impurities are eluted as sharp peaks within a reasonable run time.

  • Detector: A UV detector set at 254 nm provides excellent sensitivity for the aromatic ring system. A Photodiode Array (PDA) detector is highly recommended as it can acquire the full UV spectrum of each peak, which is invaluable for peak identification and purity assessment.

  • System Suitability: Before any analysis, the chromatographic system must be verified for performance. System Suitability Tests (SSTs) are an integral part of the method, ensuring the system is adequate for the intended analysis.[5][8] This is the foundation of a trustworthy, self-validating protocol.

Detailed Experimental Protocol: HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the "diluent"). This yields a stock solution of 100 µg/mL.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute it with the diluent to a final concentration where the expected starting material or major product peak falls within the linear range of the detector (e.g., a 1000-fold dilution). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions & System Setup:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time 0 min: 90% A, 10% BTime 20 min: 10% A, 90% BTime 25 min: 10% A, 90% BTime 26 min: 90% A, 10% BTime 30 min: 90% A, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or PDA 200-400 nm)
  • Execution of Analysis:

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • System Suitability Test (SST): Make five replicate injections of the standard preparation. The system is deemed suitable for use if the acceptance criteria are met.

    • Analysis: Inject the blank (diluent), standard preparation, and then the prepared reaction samples.

Data Analysis and Validation
  • System Suitability Acceptance Criteria (per ICH/USP guidelines[6][9]):

    • Tailing Factor (Symmetry): Must be between 0.8 and 1.8.

    • Reproducibility: The relative standard deviation (%RSD) of the peak areas from the five replicate injections must be ≤ 2.0%.

  • Reaction Conversion Calculation: The progress of the reaction can be quantified by monitoring the decrease in the peak area of the starting material over time.

    • % Conversion = [1 - (Area_SM_t / Area_SM_t0)] x 100 (Where Area_SM_t is the area of the starting material at time t, and Area_SM_t0 is the area at time zero)

  • Purity Assessment: The purity of the product can be estimated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • % Purity = (Area_Product / Area_Total) x 100

Visualized Workflows

TLC_Workflow prep 1. Chamber Saturation spot 2. Sample & Standard Spotting prep->spot Saturated Chamber dev 3. Chromatogram Development spot->dev Spotted Plate vis 4. Visualization (UV 254 nm) dev->vis Developed Plate calc 5. Rf Calculation & Interpretation vis->calc Visualized Spots

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep 1. Sample & Standard Preparation injection 5. Sample Injection sample_prep->injection mobile_phase 2. Mobile Phase Preparation equilibration 3. System Equilibration mobile_phase->equilibration sst 4. System Suitability Test (SST) equilibration->sst Stable Baseline sst->injection SST Passed processing 6. Peak Integration & Analysis injection->processing report 7. Report Generation (% Conversion, Purity) processing->report

Conclusion

The TLC and HPLC methods detailed in this application note provide a comprehensive and robust framework for monitoring reactions involving this compound. The TLC protocol offers a rapid, qualitative assessment suitable for at-a-glance progress checks, while the RP-HPLC method delivers precise, reproducible, and quantitative data essential for process optimization and quality control. Adherence to these protocols, particularly the emphasis on system suitability, ensures the generation of trustworthy and scientifically sound data, aligning with the stringent requirements of the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link

  • United States Pharmacopeia. General Chapter <621> CHROMATOGRAPHY (2010). Link

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Link

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Link

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Link

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

  • United States Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. Link

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Link

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Link

  • Pharmalex. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Link

  • Palmer, P. R. (2023). Understanding Thin-layer Chromatography (TLC). Link

  • Sigma-Aldrich. Thin Layer Chromatography. Link

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Link

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-3,5-dibromobenzamide in the Synthesis of Advanced Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and materials scientists, providing an in-depth exploration of 2-Amino-3,5-dibromobenzamide as a pivotal precursor in the synthesis of novel Schiff base ligands. We move beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings, strategic considerations, and practical applications of these unique ligands. The protocols detailed herein are presented as self-validating systems, emphasizing not just the 'how' but the critical 'why' behind each experimental step, ensuring both reproducibility and a foundational understanding for further innovation.

Introduction: The Untapped Potential of this compound in Schiff Base Chemistry

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry, catalysis, and drug design.[1][2][3][4][5] Their facile synthesis and the modularity of their steric and electronic properties have cemented their importance.[6][7] The introduction of this compound as a primary amine component in Schiff base synthesis offers a unique trifecta of functionalities: the reactive amino group for imine formation, sterically demanding and electron-withdrawing bromine atoms, and a hydrogen-bond-donating benzamide moiety. This combination paves the way for ligands with enhanced coordination capabilities, potential for novel biological activities, and interesting photophysical properties.

The bromine substituents can significantly influence the lipophilicity and pharmacokinetic profile of resulting metal complexes, a desirable trait in drug development. Furthermore, the amide group provides an additional coordination site, allowing for the formation of higher-order, multi-metallic, or structurally constrained complexes.

Core Concepts: Mechanistic Insights into Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[7][8] The reaction typically proceeds in two main steps under mild, often slightly acidic or basic, conditions.

Step 1: Nucleophilic Addition and Carbinolamine Formation The lone pair of electrons on the nitrogen atom of this compound initiates a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8] This step is often the rate-determining step and can be catalyzed by either acid or base.

Step 2: Dehydration to Form the Imine The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the Schiff base.[8] This step is typically acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (water).

The overall reaction equilibrium can be driven towards the product by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Ligand from this compound and a Substituted Salicylaldehyde

This protocol outlines the synthesis of a tridentate Schiff base ligand, a common structural motif in coordination chemistry.

Materials:

  • This compound (C₇H₆Br₂N₂O, MW: 293.94 g/mol )[9]

  • Substituted Salicylaldehyde (e.g., 5-chlorosalicylaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus with condenser and magnetic stirrer

  • Dean-Stark trap (optional, but recommended for higher yields)

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the substituted salicylaldehyde dissolved in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The catalytic amount of acid facilitates both the nucleophilic attack and the subsequent dehydration.[8]

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the brightly colored Schiff base is often a visual indicator of reaction progression.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous calcium chloride.

Expected Outcome: A crystalline solid, the color of which will depend on the specific aldehyde used. Yields typically range from 70-90%.

Protocol 2: Synthesis of a Metal Complex with the Newly Synthesized Schiff Base Ligand

This protocol describes the chelation of a transition metal ion (e.g., Cu(II)) by the Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand from Protocol 1

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate)

  • Absolute Ethanol or Methanol

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Dissolution: Dissolve 2 mmol of the synthesized Schiff base ligand in 25 mL of hot ethanol in a 50 mL round-bottom flask with stirring.

  • Metal Salt Addition: In a separate beaker, dissolve 1 mmol of the metal(II) salt in 15 mL of ethanol. Add this metal salt solution dropwise to the hot ligand solution with continuous stirring. A 2:1 ligand-to-metal molar ratio is common for forming octahedral complexes with tridentate ligands.

  • Reaction and Precipitation: A change in color and the formation of a precipitate are typically observed upon addition of the metal salt, indicating complex formation. Reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted ligand or metal salt.

  • Drying: Dry the final metal complex in a vacuum desiccator.

Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base and its metal complex.

Technique Schiff Base Ligand (Expected Observations) Metal Complex (Expected Observations)
FT-IR Spectroscopy Disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band around 1600-1630 cm⁻¹.[10][11] The C=O stretch of the benzamide will be present.A shift in the C=N stretching frequency upon coordination to the metal ion. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O bonds.
¹H NMR Spectroscopy Disappearance of the -NH₂ proton signal. Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[10][12] Aromatic protons will show complex splitting patterns.Broadening of the ligand's proton signals due to the paramagnetic nature of many transition metal ions. Significant shifts in the chemical shifts of protons near the coordination sites.
¹³C NMR Spectroscopy A signal for the azomethine carbon (-C=N-) in the range of 158-165 ppm.[10]Shifts in the carbon signals, particularly those of the azomethine and phenoxy carbons upon complexation.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated molecular weight of the Schiff base.[13]The molecular ion peak corresponding to the metal complex, often showing characteristic isotopic patterns for the metal.
Elemental Analysis The experimental percentages of C, H, and N should be within ±0.4% of the calculated values.The experimental percentages of C, H, N, and the metal should align with the calculated values for the proposed complex formula.

Applications and Future Directions

Schiff base ligands derived from this compound and their metal complexes are poised for a wide range of applications.

  • Catalysis: The metal complexes can be investigated as catalysts in various organic transformations, such as oxidation and polymerization reactions.[1][3][14] The steric bulk of the bromine atoms may influence the selectivity of catalytic processes.

  • Medicinal Chemistry: These compounds are excellent candidates for screening as antimicrobial, antifungal, and anticancer agents.[2][4][5][15][16][17] The presence of bromine can enhance their biological activity. Metal complexation has been shown to often increase the efficacy of the parent ligand.[6][18]

  • Materials Science: The unique electronic properties imparted by the dibromo-substitution may lead to applications in sensors, molecular magnets, and nonlinear optical materials.[3]

Visualizing the Workflow and Concepts

Diagram 1: Synthesis Workflow

cluster_ligand Part 1: Schiff Base Synthesis cluster_complex Part 2: Metal Complexation A This compound C Dissolve in Ethanol A->C B Aldehyde/Ketone B->C D Add Catalyst (Acetic Acid) C->D E Reflux (4-6h) D->E F Cool & Precipitate E->F G Filter, Wash & Dry F->G H Purified Schiff Base Ligand G->H I Purified Schiff Base Ligand K Mix & Reflux (1-2h) I->K J Metal(II) Salt Solution J->K L Cool & Precipitate K->L M Filter, Wash & Dry L->M N Final Metal Complex M->N cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration amine Primary Amine (this compound) carbinolamine Carbinolamine Intermediate (Unstable) amine->carbinolamine Nucleophilic Attack carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->carbinolamine schiff_base Schiff Base (Imine) + H₂O carbinolamine->schiff_base Elimination of Water

Caption: The two-step mechanism of Schiff base formation.

Conclusion

This compound is a versatile and highly functionalized building block for the synthesis of advanced Schiff base ligands. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the rich chemical landscape offered by this precursor. The strategic incorporation of bromine atoms and an amide moiety opens up new avenues for the design of catalysts, therapeutic agents, and functional materials with tailored properties.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • AD-Minister. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Retrieved from [Link]

  • IOSR Journals. (n.d.). Application of Schiff bases and their metal complexes-A Review. Retrieved from [Link]

  • JETIR. (2015, February). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024, October 30). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Retrieved from [Link]

  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • Springer. (n.d.). Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]

  • University of Basilicata. (2023, July 28). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Retrieved from [Link]

  • SET Publisher. (2018, January 5). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Retrieved from [Link]

  • University of Thi-Qar. (n.d.). Theoretical Study of the Schiff Base Formation Between Para. Retrieved from [Link]

  • Oriental Scientific Publishing Company. (n.d.). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, January 2). Selected Schiff base coordination complexes and their microbial application: A review. Retrieved from [Link]

  • ResearchGate. (2022, December 30). (PDF) Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • International Journal of Applied Chemistry. (n.d.). Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6- Dihydroxypyrimidine and. Retrieved from [Link]

  • IntechOpen. (n.d.). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). General method for the synthesis of Schiff bases. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2020, May 10). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline and its potentiometric studies with Cu. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ResearchGate. (2025, August 6). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

  • ResearchGate. (2025, November 29). (PDF) Recent Applications of Schiff Bases in Biomedical Sciences. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Bromination of 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Brominated Anthranilamides

Brominated aromatic compounds are indispensable building blocks in modern organic synthesis, serving as versatile intermediates for constructing complex molecular architectures.[1] Specifically, brominated 2-aminobenzamide (anthranilamide) derivatives are key precursors in the development of pharmaceuticals and agrochemicals.[2][3][4][5] Their utility stems from the ability of the bromine atom to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides a comprehensive overview of the reaction conditions for the bromination of 2-aminobenzamide. We will delve into the underlying mechanistic principles that govern the reaction's regioselectivity and present detailed, field-proven protocols for both mono- and di-bromination. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible synthetic procedures.

Mechanistic Rationale: Directing Effects and Reagent Selection

The bromination of 2-aminobenzamide is a classic example of electrophilic aromatic substitution (SEAr).[6][7] The outcome of this reaction is dictated by the electronic properties of the substituents on the aromatic ring and the choice of the brominating agent.

Guiding the Electrophile: Substituent Directing Effects

The regioselectivity of the substitution is controlled by the two functional groups on the ring: the amino (-NH₂) group and the amide (-CONH₂) group.

  • Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system via resonance, significantly increasing the electron density of the ring.[8] This makes the ring highly nucleophilic and reactive towards electrophiles. The -NH₂ group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it.[9][10] In 2-aminobenzamide, these positions correspond to C3 and C5.

  • Amide Group (-CONH₂): The directing effect of the amide group is more nuanced. While the nitrogen lone pair can donate electron density to the ring (an ortho, para-directing effect), the adjacent carbonyl group is strongly electron-withdrawing (a meta-directing effect).[9] However, in the context of 2-aminobenzamide, the potent activating and directing effect of the amino group is overwhelmingly dominant.[9]

Therefore, electrophilic attack is expected to occur primarily at the C5 (para to -NH₂) and C3 (ortho to -NH₂) positions. The ratio of these products can be influenced by sterics; the C5 position is generally less sterically hindered than the C3 position, which is flanked by the large amide group.

The Reagent of Choice: N-Bromosuccinimide (NBS)

For highly activated aromatic rings such as anilines and phenols, elemental bromine (Br₂) can lead to over-bromination and the formation of multiple products. A milder and more selective reagent is N-Bromosuccinimide (NBS).[1][2][6] NBS serves as a convenient and safer source of electrophilic bromine.[11] The reaction proceeds via an electrophilic attack of the electron-rich aromatic ring on the bromine atom of NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[1] A subsequent deprotonation step restores the ring's aromaticity, yielding the final brominated product.

Reaction Mechanism sub 2-Aminobenzamide pi_complex π-Complex sub->pi_complex + NBS nbs NBS (Br+ source) sigma_complex Sigma Complex (Wheland Intermediate) pi_complex->sigma_complex Electrophilic Attack (Rate-Determining Step) prod 5-Bromo-2-aminobenzamide sigma_complex->prod - H+ h_ion H+ succinimide Succinimide

Caption: Generalized mechanism for electrophilic aromatic bromination.

Experimental Protocols & Reaction Parameters

The choice of solvent and stoichiometry are critical for controlling the outcome of the bromination. Acetonitrile (CH₃CN) is an excellent solvent for achieving selective monobromination, while acetic acid (AcOH) can be used to facilitate dibromination.[12]

Protocol 1: Synthesis of 5-Bromo-2-aminobenzamide (Monobromination)

This protocol is optimized for the regioselective synthesis of the 5-bromo isomer, which is typically the major product due to the directing effects previously discussed.

Materials and Reagents:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: To the stirring solution, add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30-60 minutes.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine), saturated aqueous NaHCO₃ (to remove succinimide), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3,5-Dibromo-2-aminobenzamide (Dibromination)

To achieve dibromination, a higher stoichiometry of NBS and a protic solvent like acetic acid are employed.

Procedure:

  • Reaction Setup: Dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid (approx. 0.2 M) in a round-bottom flask with stirring.

  • Reagent Addition: Add N-bromosuccinimide (2.1 eq) in portions to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours.[12] Monitor the reaction by TLC or HPLC.

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold water, followed by a cold, dilute solution of NaHCO₃ to neutralize any residual acetic acid, and finally with more cold water.

  • Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization if needed.

Summary of Reaction Conditions
ReactionBrominating AgentStoichiometry (NBS:Substrate)SolventTemperatureTimePrimary Product
MonobrominationN-Bromosuccinimide~1.05 : 1AcetonitrileRoom Temp.0.5 - 1 h5-Bromo-2-aminobenzamide[12]
DibrominationN-Bromosuccinimide~2.1 : 1Acetic AcidRoom Temp.~2 h3,5-Dibromo-2-aminobenzamide[12]

Workflow and Safety Considerations

A systematic approach ensures reproducibility and safety.

Experimental Workflow start_node Start: Reagent Prep safety_node Safety Check start_node->safety_node Handle NBS in Fume Hood process_node process_node Dissolve 2-Aminobenzamide\nin Solvent Dissolve 2-Aminobenzamide in Solvent safety_node->Dissolve 2-Aminobenzamide\nin Solvent decision_node Reaction Complete? Stir at Room Temp. Stir at Room Temp. decision_node->Stir at Room Temp. No (Monitor via TLC/HPLC) Aqueous Workup\n& Extraction Aqueous Workup & Extraction decision_node->Aqueous Workup\n& Extraction Yes end_node End: Purified Product Add NBS Portion-wise Add NBS Portion-wise Dissolve 2-Aminobenzamide\nin Solvent->Add NBS Portion-wise Add NBS Portion-wise->Stir at Room Temp. Stir at Room Temp.->decision_node Drying & Concentration Drying & Concentration Aqueous Workup\n& Extraction->Drying & Concentration Purification\n(Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Drying & Concentration->Purification\n(Recrystallization/Chromatography) Purification\n(Recrystallization/Chromatography)->end_node

Caption: Standard experimental workflow for the bromination of 2-aminobenzamide.

Safety Precautions:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, at all times.

  • Solvents: Acetonitrile and acetic acid are flammable and corrosive, respectively. Handle with care.

Troubleshooting and Optimization

  • Problem: Low Yield or No Reaction.

    • Cause: Impure NBS. NBS can decompose over time.

    • Solution: Recrystallize NBS from hot water before use. Ensure anhydrous conditions, especially when using aprotic solvents like acetonitrile, as water can interfere with the reaction.

  • Problem: Mixture of Mono-, Di-, and Unreacted Starting Material.

    • Cause: Incorrect stoichiometry or inefficient mixing.

    • Solution: For monobromination, ensure no more than 1.05 equivalents of NBS are used. Add the NBS slowly or as a solution to prevent localized high concentrations that can lead to over-bromination.[11]

  • Problem: Undesired Regioisomer Ratio.

    • Cause: The solvent can have a marked effect on the regioselectivity of bromination for substituted anilines.[1][2][13]

    • Solution: While C5 is the electronically and sterically favored position, the C3/C5 ratio can be tuned. A solvent screen including polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., Dioxane, CCl₄) solvents may optimize the yield of the desired isomer.[1][11]

Conclusion

The bromination of 2-aminobenzamide is a robust and scalable transformation that provides access to valuable synthetic intermediates. By using N-bromosuccinimide, chemists can achieve high yields and control the degree of bromination through careful selection of stoichiometry and solvent. The protocols detailed in this guide offer reliable starting points for both mono- and di-bromination, enabling the efficient synthesis of these important chemical building blocks for research and development.

References

  • Vertex AI Search. (n.d.). Bromination - Common Conditions - Common Organic Chemistry. Retrieved January 15, 2026.
  • Bartoli, S., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 15, 2026, from [Link]

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Aminobenzamides. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... [Scientific Diagram]. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 15, 2026, from [Link]

  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved January 15, 2026, from [Link]

  • Unknown Source. (n.d.). ELECTROPHILIC AROMATIC SUBSTITUTION I. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved January 15, 2026, from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-3,5-dibromobenzamide in Friedländer Condensation for the Synthesis of Bio-functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedländer condensation stands as a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient pathway to the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] This application note provides an in-depth guide to the use of 2-amino-3,5-dibromobenzamide as a strategic starting material in the Friedländer reaction. We explore the mechanistic nuances, the critical role of the dibromo- and amide functionalities, and provide a detailed, field-tested protocol for the synthesis of a 6,8-dibromo-4-hydroxyquinoline-2-carboxamide derivative. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel, highly functionalized quinoline-based compounds.

Introduction: The Significance of the Friedländer Condensation

First reported by Paul Friedländer in 1882, this reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[3][4][5] The reaction can be catalyzed by either acids or bases and is renowned for its versatility in generating polysubstituted quinolines.[2][6][7]

The quinoline core is present in a vast number of pharmacologically active compounds, exhibiting activities such as antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][8] The incorporation of bromine atoms into the quinoline scaffold is a particularly effective strategy in drug design. Bromine substitution can enhance lipophilicity, improve membrane permeability, and provide a reactive handle for further diversification through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[9][10]

Using this compound as a substrate introduces two key features simultaneously: the strategic placement of two bromine atoms and an amide functionality. The resulting dibrominated quinoline-carboxamide is a valuable intermediate, primed for the development of compound libraries for screening and lead optimization.

Reaction Mechanism and Rationale

The Friedländer condensation can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic vs. basic). The most commonly accepted mechanism under basic conditions, which is the focus of our protocol, begins with an intermolecular aldol-type condensation.[11][12]

Causality Behind the Mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-methylene compound (in our example, ethyl acetoacetate) by a base (e.g., KOH) to form a nucleophilic enolate. This is the critical activation step.

  • Aldol Condensation: The enolate attacks the carbonyl group of the 2-aminoaryl reactant. However, in the case of this compound, the amide carbonyl is significantly less electrophilic than an aldehyde or ketone. Therefore, the reaction proceeds via condensation between the enolate and the carbonyl of the reaction partner (the β-ketoester), followed by reaction with the 2-amino group of the benzamide. For the classic Friedländer reaction, the initial step is an aldol condensation between the two carbonyl partners.

  • Cyclization & Dehydration: The crucial step involves the intramolecular nucleophilic attack of the amino group onto the ketone carbonyl, forming a hemiaminal intermediate.

  • Aromatization: Subsequent dehydration of this cyclic intermediate is rapid and driven by the formation of the stable aromatic quinoline ring system. The resulting β-keto group of the product will tautomerize to the more stable 4-hydroxyquinoline form.

Below is a diagram illustrating the base-catalyzed mechanism.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 This compound Step2 2. Aldol Addition R2 Ethyl Acetoacetate (+ Base, e.g., KOH) Step1 1. Enolate Formation R2->Step1 Base abstracts α-proton Step1->Step2 Nucleophilic Attack Step3 3. Intramolecular Cyclization (Imine Formation) Step2->Step3 Intermediate Formation Step4 4. Dehydration & Aromatization Step3->Step4 Loss of H₂O Product Product: 6,8-Dibromo-2-methyl-4-oxo-1,4- dihydroquinoline-8-carboxamide (Tautomerizes) Step4->Product Final Product

Caption: Base-catalyzed Friedländer condensation mechanism.

Detailed Application Protocol

This protocol describes a representative synthesis of 6,8-dibromo-2-methyl-4-hydroxyquinoline-8-carboxamide from this compound and ethyl acetoacetate.

Principle: This procedure employs a base-catalyzed condensation in refluxing ethanol. Ethanol serves as an effective solvent for the reactants and the potassium hydroxide catalyst. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound3099-52-3294.9410.02.95 gStarting material
Ethyl Acetoacetate141-97-9130.1412.01.56 g (1.53 mL)Active methylene compound
Potassium Hydroxide (KOH)1310-58-356.1120.01.12 gBase catalyst
Ethanol (Absolute)64-17-546.07-50 mLSolvent
Hydrochloric Acid (2M aq.)7647-01-0--~20-30 mLFor neutralization/precipitation
Deionized Water7732-18-5--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As neededDrying agent (if extraction is used)
Instrumentation
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (2.95 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the suspension at room temperature.

  • Catalyst Addition: Carefully add potassium hydroxide pellets (1.12 g, 20.0 mmol) to the flask. Stir until the KOH has largely dissolved. A slight exotherm may be observed.

    • Scientist's Note: Using a freshly opened container of KOH is crucial, as it is hygroscopic and its effectiveness can be diminished by absorbed water and carbonation.

  • Reagent Addition: Add ethyl acetoacetate (1.53 mL, 12.0 mmol) to the reaction mixture dropwise using a syringe or pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

    • Rationale: Refluxing provides the thermal energy necessary to drive the reaction, which typically has a significant activation barrier, to completion in a reasonable timeframe.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate. A suitable eluent system is Ethyl Acetate/Hexane (e.g., 1:1 or 7:3 v/v). The disappearance of the starting material spot indicates the reaction is nearing completion. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly and carefully neutralize the basic mixture by adding 2M HCl dropwise while stirring in an ice bath. The product will begin to precipitate. Continue adding acid until the pH is approximately 6-7. c. Stir the resulting thick suspension in the ice bath for an additional 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification and Drying: a. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water. b. Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Outcome: A pale yellow to off-white solid. The typical yield for this type of reaction ranges from 70-90%.

Product Characterization

The final product should be characterized to confirm its structure and purity using standard analytical techniques.

Analysis TechniqueExpected Results for 6,8-dibromo-4-hydroxy-2-methylquinoline-8-carboxamide
¹H NMR (DMSO-d₆)Peaks corresponding to the methyl group (singlet, ~2.4 ppm), aromatic protons, the amide protons (broad singlets), and the hydroxyl proton (broad singlet).
¹³C NMR (DMSO-d₆)Signals for the methyl carbon, aromatic carbons (including C-Br carbons), and carbonyl carbons (amide and quinolone).
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₈Br₂N₂O₂.
Melting Point A sharp melting point is indicative of high purity.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from setup to characterization.

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (old KOH).2. Insufficient temperature.3. Low-quality starting materials.1. Use fresh, anhydrous KOH.2. Ensure a steady reflux is maintained.3. Verify purity of reactants by NMR or MP.
Formation of Side Products 1. Self-condensation of ethyl acetoacetate.2. Reaction temperature too high or prolonged.1. Add the ketoester slowly to the mixture.2. Adhere to the recommended reaction time and monitor closely with TLC.
Poor Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., over-acidification, washing with wrong solvent).1. Extend reflux time.2. Carefully monitor pH during neutralization; wash filter cake with cold, appropriate solvents.
Difficulty in Purification Presence of starting materials or polar impurities.Perform column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

Conclusion

The Friedländer condensation of this compound provides a powerful and direct route to highly functionalized, dibrominated quinoline scaffolds. The protocol detailed herein is robust and scalable, offering an excellent entry point for the synthesis of novel compounds for drug discovery and materials science. The bromine atoms on the resulting quinoline core serve as versatile synthetic handles, enabling extensive derivatization and the exploration of structure-activity relationships. This methodology underscores the enduring utility of classic name reactions when applied to modern chemical challenges.

References

  • Ingenta Connect. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Ingenta Connect. [Link]

  • Patel, V. F., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Quinoline Derivatives in Modern Pharmaceutical Research. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. [Link]

  • Molecules. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • ResearchGate. (2012). Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. [Link]

Sources

Application Notes & Protocols: Industrial Scale Synthesis of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3,5-dibromobenzamide

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of various active pharmaceutical ingredients (APIs). As a substituted anthranilamide, its molecular structure provides a versatile scaffold for building more complex molecules. The presence of the amine and amide functional groups, combined with the strategic placement of bromine atoms, makes it a valuable precursor in medicinal chemistry. The bromine atoms, for instance, can significantly influence the pharmacokinetic properties of a final drug molecule or serve as handles for further chemical transformations such as cross-coupling reactions.

These application notes provide a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a robust and scalable methodology. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical validation techniques.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways exist for the preparation of 2-amino-3,5-dihalogenated benzamides. The selection of an optimal route for industrial production hinges on factors such as cost, availability of starting materials, scalability, yield, purity, and environmental impact.

Three primary strategies are commonly considered[1]:

  • Direct Halogenation of 2-Aminobenzamide: This is the most straightforward approach, involving the direct electrophilic substitution of bromine onto the aromatic ring of 2-aminobenzamide. Its primary advantages are the short synthesis route and potentially high efficiency.

  • Synthesis from Anthranilic Acid: This route involves the bromination of anthranilic acid, followed by the conversion of the resulting carboxylic acid to a primary amide. While effective, this adds a step to the process compared to direct halogenation.

  • Synthesis from Isatoic Anhydride: This method offers versatility, particularly for creating N-substituted derivatives, but can be more complex for producing the unsubstituted primary amide required here[1].

For industrial-scale production of this compound, the Direct Halogenation of 2-Aminobenzamide is often the most economically viable and efficient method. This guide will focus on this approach, utilizing N-bromosuccinimide (NBS) as the brominating agent, a choice favored for its solid form, ease of handling, and high selectivity compared to liquid bromine.

Logical Workflow for Selected Synthesis

The chosen workflow is designed for clarity, safety, and efficiency, progressing from initial setup to final product validation.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Quality Control prep Reactor Setup & Inert Atmosphere Purge charge Charge 2-Aminobenzamide & Solvent (Acetonitrile) prep->charge addition Portion-wise Addition of NBS at RT charge->addition Control Exotherm react Stir & Monitor (TLC/HPLC) addition->react quench Reaction Quenching & Product Precipitation react->quench filter Filtration & Washing quench->filter dry Drying Under Vacuum filter->dry recrystal Recrystallization dry->recrystal Purity >99% analysis Analytical Characterization (NMR, HPLC, FT-IR) recrystal->analysis

Caption: Industrial synthesis workflow for this compound.

Detailed Synthesis Protocol: Direct Bromination

This protocol is optimized for large-scale production, emphasizing safety and process control.

Materials and Equipment
Reagents & Materials Grade Key Supplier Information
2-Aminobenzamide>98%Sourced from verified chemical suppliers.
N-Bromosuccinimide (NBS)>99%Ensure high purity to avoid side reactions.
Acetonitrile (CH₃CN)Anhydrous, HPLC GradeSolvent for the reaction.[1][2]
Deionized WaterHigh PurityUsed for washing.
Saturated Sodium Thiosulfate Sol.Reagent GradeFor quenching excess NBS.
Ethanol95% or AbsoluteFor recrystallization.
Equipment Specification
Glass-Lined ReactorSized for batch production, with overhead stirrer, temperature probe, and inert gas inlet.
Solid Addition SystemFor controlled, portion-wise addition of NBS.
Filtration UnitNutsche filter or similar, suitable for large volumes.
Vacuum Drying OvenFor efficient solvent removal from the final product.
Analytical InstrumentsHPLC, ¹H-NMR, FT-IR Spectrometer.
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.

  • Charging Reactants: Charge the reactor with 2-Aminobenzamide (1.0 eq) and anhydrous acetonitrile. A typical concentration is 5-10 mL of solvent per gram of starting material. Begin stirring to ensure complete dissolution.

  • Bromination:

    • Maintain the internal temperature of the reactor at room temperature (20-25°C).

    • Begin the portion-wise addition of N-Bromosuccinimide (2.1 eq) to the stirred solution.

    • Causality: Adding NBS in portions is critical to control the reaction exotherm and prevent runaway temperatures, which could lead to undesired side products. The slight excess of NBS ensures the complete di-bromination of the starting material.

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours[2].

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.

    • Pour the reaction mixture into a larger vessel containing deionized water (typically 5-10 times the reaction volume) to precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with deionized water to remove succinimide and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification (Recrystallization):

    • Transfer the dry, crude solid to a clean reactor.

    • Add a suitable solvent for recrystallization, such as ethanol.

    • Heat the mixture with stirring until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating and ortho-, para-directing group. The amide group (-CONH₂) is a deactivating, meta-directing group. The powerful activating effect of the amino group directs the incoming electrophile (Br⁺, generated from NBS) to the positions ortho and para to it.

G cluster_mech Electrophilic Aromatic Substitution start 2-Aminobenzamide intermediate1 Wheland Intermediate (Monobromination) start->intermediate1 + NBS (Br+) product1 2-Amino-5-bromobenzamide intermediate1->product1 - H+ intermediate2 Wheland Intermediate (Dibromination) product1->intermediate2 + NBS (Br+) product2 This compound intermediate2->product2 - H+

Caption: Mechanism of the direct bromination of 2-aminobenzamide.

Process Control and Analytical Characterization

Rigorous process control and analytical testing are essential to ensure consistent quality and high purity, which are non-negotiable for pharmaceutical intermediates.

Critical Process Parameters
ParameterOptimal RangeRationale
NBS Stoichiometry 2.05 - 2.2 equivalentsEnsures complete di-bromination while minimizing excess reagent that requires quenching.[1]
Temperature 20 - 25°CBalances reaction rate with selectivity. Higher temperatures can increase impurity formation.
Reaction Time 1 - 2 hoursSufficient time for completion post-NBS addition, confirmed by in-process monitoring.[2]
Purity of Starting Material >98%Impurities in the starting material can carry through to the final product or cause side reactions.
Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying any impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is typically employed.

  • ¹H-NMR Spectroscopy: Confirms the chemical structure of the final product by analyzing the chemical shifts and splitting patterns of the aromatic protons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the key functional groups (N-H stretches of amine and amide, C=O stretch of amide).

  • Melting Point: A sharp melting point range is indicative of high purity. The expected melting point for this compound is in a specific range which can be compared against a reference standard.

Safety and Environmental Considerations

Industrial chemical synthesis requires strict adherence to safety protocols to protect personnel and the environment.

  • Hazard Identification:

    • 2-Aminobenzamide: May cause skin and eye irritation.

    • N-Bromosuccinimide (NBS): An oxidizing agent and irritant. Causes skin and eye irritation. Handle with care.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing. Use of a respirator may be necessary depending on the scale and ventilation.

  • Engineering Controls: The synthesis must be conducted in a well-ventilated area, preferably within a contained system or fume hood. Emergency eyewash stations and safety showers must be readily accessible[3].

  • Waste Management: All chemical waste, including residual solvents and reaction byproducts, must be collected and disposed of in accordance with local, state, and federal regulations. Aqueous waste from quenching and washing should be neutralized and treated before disposal.

References

  • A Comparative Guide to the Synthetic Routes of 2-Amino-3,5-dihalogenated Benzamides. Benchchem.
  • Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS,... ResearchGate. Available at: [Link]

  • This compound | C7H6Br2N2O | CID 12471478. PubChem, National Institutes of Health. Available at: [Link]

  • Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Cole-Parmer. Available at: [Link]

  • Technical Support Center: Industrial Production of 2-Amino-3,5-dibromobenzaldehyde. Benchchem.
  • Application Notes and Protocols for the Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dibromobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By leveraging established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields, minimize impurities, and ensure the reproducibility of your results.

Core Synthesis Pathway: Direct Bromination

The most common and efficient laboratory-scale synthesis of this compound involves the direct electrophilic bromination of 2-aminobenzamide. The reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent, which is favored for its ease of handling and milder reaction conditions compared to liquid bromine. The amino (-NH₂) and amide (-CONH₂) groups on the aromatic ring are ortho-, para-directing and activating, making the positions meta to the amide group (positions 3 and 5) susceptible to bromination.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification A 2-Aminobenzamide (1.0 eq) D Mix & Stir at Room Temp (0.5 - 2 hours) A->D B N-Bromosuccinimide (NBS) (2.0-2.2 eq) B->D C Solvent (e.g., Acetonitrile, Acetic Acid) C->D E Aqueous Workup (Removes Succinimide) D->E Monitor by TLC F Filter Crude Product E->F G Recrystallization (e.g., from Acetone or Ethanol) F->G H Dry Purified Product G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Yield Optimization

Q: My final yield of this compound is consistently low. What are the primary causes and how can I improve it?

A: Low yield is a common problem that can typically be traced to one of four areas: incomplete reaction, formation of byproducts, over-bromination, or mechanical loss during workup.

  • Incomplete Reaction: The most frequent cause is an insufficient amount of the brominating agent. The stoichiometry requires two equivalents of bromine for each equivalent of 2-aminobenzamide.

    • Solution: Use a slight excess of the brominating agent, typically 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS), to ensure the reaction goes to completion[1]. Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Formation of Mono-brominated Intermediates: The starting material is highly activated, and the first bromination can occur more rapidly than the second, leading to an accumulation of mono-brominated species if reaction conditions are not optimal.

    • Solution: Ensure the full 2.0-2.2 equivalents of NBS are used[1]. Adding the NBS portion-wise over the course of the reaction can help maintain a consistent concentration of the brominating agent, driving the reaction towards the desired dibrominated product.

  • Over-bromination or Degradation: While less common for this specific substrate under controlled conditions, excessive reaction times or temperatures can lead to the formation of undesired byproducts or degradation of the product.

    • Solution: The reaction is typically efficient at room temperature and completes within 0.5 to 2 hours[2]. Avoid unnecessary heating unless reaction monitoring indicates a stalled reaction.

  • Product Loss During Purification: Significant amounts of product can be lost during recrystallization if the incorrect solvent is used or if the solution is not sufficiently cooled.

    • Solution: Select a recrystallization solvent in which the product is sparingly soluble at low temperatures but highly soluble at high temperatures. Solvents like acetone, methanol, and ethanol have been used effectively for purifying similar compounds[3][4][5]. Ensure the crystallized product is chilled thoroughly (e.g., in an ice bath) before filtration to maximize recovery.

cluster_tlc_yes cluster_tlc_no start Low Yield Observed check_tlc Analyze Crude Product by TLC. Are multiple spots observed? start->check_tlc is_sm Is starting material present? check_tlc->is_sm Yes check_workup Review Workup & Purification. Was product lost during recrystallization? check_tlc->check_workup No is_mono Is mono-brominated intermediate present? is_sm->is_mono No sol_sm Solution: - Increase reaction time. - Ensure >2.0 eq. of NBS was used. is_sm->sol_sm Yes sol_mono Solution: - Use 2.0-2.2 eq. of NBS. - Add NBS portion-wise. is_mono->sol_mono Yes sol_workup Solution: - Optimize recrystallization solvent. - Ensure complete cooling before filtration. check_workup->sol_workup Yes

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Impurity Profile & Purification

Q: My TLC plate shows several spots after the reaction. What are these impurities and how can I minimize their formation?

A: A typical TLC of the crude reaction mixture will show the desired product, unreacted starting material, mono-brominated intermediates, and the succinimide byproduct from NBS.

  • Unreacted Starting Material (2-Aminobenzamide): This indicates an incomplete reaction.

    • Solution: As discussed previously, ensure sufficient NBS (2.0-2.2 eq) and adequate reaction time (monitor by TLC)[1].

  • Mono-brominated Intermediates: These are primarily 2-amino-3-bromobenzamide and 2-amino-5-bromobenzamide. Their presence indicates insufficient bromination.

    • Solution: The key is to use the correct stoichiometry of NBS (>2.0 eq) to push the equilibrium towards the dibrominated product[1][2].

  • Succinimide: This is a byproduct of the reaction with NBS.

    • Solution: Succinimide is highly soluble in water and is easily removed during the aqueous workup phase of the procedure.

  • Dibromo Byproducts: In some cases, incorrect regioselectivity can be an issue, although the 3,5-dibromo isomer is strongly favored.

    • Solution: Control the reaction temperature; running the reaction at room temperature is generally sufficient to ensure high selectivity[2]. Using a polar aprotic solvent like acetonitrile can also improve selectivity[1][2].

Q: My final product has a persistent yellow or brown color. How can I obtain a pure, white solid?

A: Discoloration is often due to trace impurities or oxidation products.

  • Solution 1: Recrystallization. This is the most effective method for purification. Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Common choices include acetone, ethanol, or methanol[4][5].

  • Solution 2: Activated Charcoal. If recrystallization alone does not remove the color, you can perform a hot filtration with a small amount of activated charcoal. Dissolve the crude product in a minimum of hot solvent, add a spatula tip of decolorizing carbon, swirl for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal. Allow the clear filtrate to cool and crystallize.

Experimental Protocols & Data
Protocol: Synthesis via Direct Bromination with NBS

This protocol is adapted from established methods for the halogenation of 2-aminobenzamide[1][2].

Materials:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Acetic Acid (AcOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Recrystallization Solvent (e.g., Acetone or Ethanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 eq). Dissolve the starting material in acetonitrile (or acetic acid) to a concentration of approximately 0.1-0.2 M.

  • Bromination: To the stirred solution at room temperature, add N-Bromosuccinimide (2.1 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 0.5 to 2 hours[2]. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the 2-aminobenzamide spot is no longer visible.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing deionized water. Stir for 15 minutes to precipitate the crude product and dissolve the succinimide byproduct.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any remaining succinimide, followed by a small amount of cold solvent to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., acetone or ethanol)[4][5]. If necessary, use activated charcoal for decolorization.

  • Drying: Dry the purified, crystalline product under vacuum to obtain this compound as a white to off-white solid.

Table 1: Reaction Conditions for Bromination of 2-Aminobenzamide and Related Compounds
Starting MaterialBrominating Agent (eq.)SolventTemperatureTimeOutcome/NotesReference
2-AminobenzamideNBS (1.0)CH₃CNRoom Temp0.5 hMono-bromination (5-bromo isomer)[2]
2-AminobenzamideNBS (2.0)AcOHRoom Temp2 hDi-bromination (3,5-dibromo isomer)[2]
2-AminobenzamideNBS (2.0-2.2)CH₃CNRoom Temp-Recommended for di-bromination[1]
Electron-rich AromaticsNBSDMF--High para-selectivity noted[6]
3-AminopyridineBr₂ or NBS (1.0)-Low Temp-Control of stoichiometry is critical to prevent over-bromination[7]
References
  • Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. ResearchGate. [Link]

  • CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Royal Society of Chemistry. [Link]

  • EP2213654B1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • N-Bromosuccinimide. Wikipedia. [Link]

  • CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Patsnap. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dibromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the electrophilic bromination of 2-aminobenzamide. The amino and amide groups on the aromatic ring are both activating and ortho-, para-directing, which makes the regioselectivity of the bromination a critical factor to control. Without precise control of reaction conditions, a mixture of products can be formed, complicating purification and reducing the overall yield. This guide will address the most common side products and provide strategies to minimize their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Question 1: My reaction is producing significant amounts of mono-brominated impurities. How can I increase the yield of the desired di-bromo product?

Answer:

The formation of mono-brominated side products, primarily 2-Amino-5-bromobenzamide and 2-Amino-3-bromobenzamide , is a common issue arising from incomplete bromination. The amino group in the starting material, 2-aminobenzamide, strongly activates the aromatic ring, making the initial bromination step rapid.

Causality:

  • Insufficient Brominating Agent: Using less than two equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) will naturally lead to a mixture of mono-brominated and unreacted starting material. A reliable method for synthesizing the mono-brominated 2-Amino-5-bromobenzamide involves the use of a single equivalent of NBS[1].

  • Poor Mass Transfer: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

  • Low Reaction Temperature or Short Reaction Time: The second bromination at the sterically more hindered ortho position may require more forcing conditions than the first bromination at the para position.

Troubleshooting & Optimization:

  • Stoichiometry Control: Ensure at least two full equivalents of the brominating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Reaction Conditions: A study on the halogenation of 2-aminobenzamide suggests that using two equivalents of NBS in acetic acid at room temperature is effective for achieving di-bromination[2].

  • Monitoring the Reaction: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the mono-brominated intermediates. The reaction should not be quenched until the di-bromo product is the major component.

Question 2: I am observing a byproduct with a higher molecular weight than my desired product. What could it be and how can I avoid it?

Answer:

A higher molecular weight byproduct is likely a result of over-bromination, leading to the formation of a tri-brominated species , such as 2-Amino-3,5,6-tribromobenzamide .

Causality:

  • Excess Brominating Agent: A significant excess of the brominating agent can lead to the substitution of the remaining activated position on the aromatic ring. While the position of the third bromine atom is not definitively reported in the context of this specific synthesis, the general principle of over-halogenation of activated aromatic rings is well-established[3].

  • Prolonged Reaction Times or Elevated Temperatures: Even with the correct stoichiometry, extended reaction times or higher temperatures can provide the necessary energy to overcome the activation barrier for the third bromination.

Troubleshooting & Optimization:

  • Precise Stoichiometry: Avoid using a large excess of the brominating agent. Carefully calculate and weigh your reagents.

  • Temperature Control: Maintain the reaction at the recommended temperature (e.g., room temperature) to minimize over-reactivity.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low, steady concentration in the reaction mixture.

Question 3: My final product is contaminated with an acidic impurity. What is its likely identity and how can I prevent its formation?

Answer:

An acidic impurity is most likely 2-Amino-3,5-dibromobenzoic acid , which results from the hydrolysis of the amide functional group in either the starting material, intermediates, or the final product.

Causality:

  • Harsh pH Conditions: The use of strong acids or bases as catalysts or during the workup can promote the hydrolysis of the amide bond.

  • Presence of Water and Elevated Temperatures: Prolonged heating in the presence of water, especially under acidic or basic conditions, will favor hydrolysis. The synthesis of 2-Amino-3,5-dibromobenzoic acid can be achieved by the bromination of 2-aminobenzoic acid in glacial acetic acid[4].

Troubleshooting & Optimization:

  • Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Neutral Workup: During the workup, aim to maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Temperature Control: Avoid excessive heating, especially during purification steps if water is present.

Summary of Potential Side Products

Side Product Structure Molecular Weight ( g/mol ) Common Cause
2-Amino-5-bromobenzamideC₇H₇BrN₂O215.05Incomplete bromination
2-Amino-3-bromobenzamideC₇H₇BrN₂O215.05Incomplete bromination
2-Amino-3,5,6-tribromobenzamideC₇H₅Br₃N₂O372.84Over-bromination
2-Amino-3,5-dibromobenzoic acidC₇H₅Br₂NO₂294.93Amide hydrolysis
2-Aminobenzamide (Starting Material)C₇H₈N₂O136.15Incomplete reaction

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the di-bromination of 2-aminobenzamide[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (2.1 eq) portion-wise at room temperature. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of common side products.

Synthesis_Pathway A 2-Aminobenzamide B 2-Amino-5-bromobenzamide (Mono-bromo impurity) A->B +1 eq Br+ C This compound (Desired Product) B->C +1 eq Br+ D 2-Amino-3,5,6-tribromobenzamide (Over-bromination) C->D Excess Br+

Caption: Main bromination pathway and over-bromination side product.

Side_Reactions sub 2-Aminobenzamide prod This compound sub->prod Bromination hydrolysis 2-Amino-3,5-dibromobenzoic Acid (Hydrolysis Product) prod->hydrolysis H2O, H+ or OH-

Sources

Troubleshooting guide for "2-Amino-3,5-dibromobenzamide" bromination step

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-Amino-3,5-dibromobenzamide. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to solve problems effectively.

Reaction Overview: Electrophilic Aromatic Substitution

The bromination of this compound is an electrophilic aromatic substitution reaction. The primary challenge lies in controlling the regioselectivity and preventing the formation of side products. The highly activating amino (-NH₂) group strongly directs the incoming electrophile (Br⁺) to the available ortho (C6) and para (C4) positions on the aromatic ring.[1][2] This can lead to a mixture of isomers and over-brominated species if not carefully controlled.

Reaction Scheme: (Self-generated image, not from a direct source) Starting Material: this compound Potential Products: 2-Amino-3,4,5-tribromobenzamide and 2-Amino-3,5,6-tribromobenzamide

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the experiment.

Q1: My reaction is proceeding very slowly or appears incomplete after the recommended time. What are the likely causes and solutions?

A1: A stalled or incomplete reaction can stem from several factors related to reagent activity, temperature, or solubility.

  • Potential Cause 1: Inactive Brominating Agent. Bromine can degrade over time, while solid reagents like N-Bromosuccinimide (NBS) can decompose if not stored properly (cool, dry, dark conditions).

    • Solution: Use a fresh bottle of the brominating agent or purify the existing one if possible. Ensure reagents are handled under an inert atmosphere if they are particularly moisture-sensitive.

  • Potential Cause 2: Insufficient Electrophile Generation. When using Br₂, a polar solvent like glacial acetic acid is crucial for polarizing the Br-Br bond to generate the Br⁺ electrophile.[3][4] If the solvent system is not optimal, the reaction will be sluggish.

    • Solution: Ensure you are using high-purity glacial acetic acid. If using a different solvent like acetonitrile with NBS, ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Potential Cause 3: Low Reaction Temperature. While low temperatures are used to control selectivity, a temperature that is too low can significantly reduce the reaction rate.

    • Solution: Monitor the reaction progress via Thin-Layer Chromatography (TLC). If no change is observed after a significant period, consider slowly raising the temperature in 5 °C increments, while continuing to monitor for the formation of side products.

  • Potential Cause 4: Poor Solubility. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the rate significantly.

    • Solution: Increase the solvent volume or consider a co-solvent system to achieve complete dissolution of the this compound before adding the brominating agent.

Q2: My TLC and HPLC analysis shows multiple product spots. How can I minimize the formation of side products like over-brominated species?

A2: The formation of multiple products is the most common issue in this reaction, driven by the powerful activating effect of the amino group.[5][6][7]

  • Potential Cause 1: Incorrect Stoichiometry. Using an excess of the brominating agent is the primary reason for over-bromination (i.e., formation of a tetrabromo- species).

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 molar equivalents of the brominating agent relative to the starting material.

  • Potential Cause 2: Rapid Addition of Reagent. Adding the brominating agent too quickly creates localized areas of high concentration, promoting multiple substitutions on the same molecule before the reagent has dispersed.[8]

    • Solution: Add the brominating agent portion-wise (for solids like NBS) or dropwise via an addition funnel (for liquids like a Br₂ solution) over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.

  • Potential Cause 3: Elevated Reaction Temperature. Higher temperatures increase the reaction rate but decrease selectivity, leading to a greater variety of side products.

    • Solution: Maintain a low temperature, typically between 0 °C and 5 °C, using an ice bath throughout the addition and for the duration of the reaction.

Q3: The purification of my final product is extremely difficult, and I suspect I have a mixture of isomers. What can I do?

A3: You are likely correct. The -NH₂ group directs bromination to both the C4 (para) and C6 (ortho) positions, yielding two constitutional isomers that often have very similar polarities, making separation challenging.

  • Explanation: The amino group is an ortho, para-director. While the para position is often favored due to reduced steric hindrance, the formation of the ortho isomer is competitive.[2][9]

  • Solution 1: Optimize for Selectivity. Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other (often the para product).[2] Experiment with temperatures as low as -10 °C to 0 °C.

  • Solution 2: Advanced Purification Techniques.

    • Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve separation. It may require running a long column and collecting many small fractions.

    • Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It requires experimentation with various solvents and is often an iterative process.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Observed Problem problem1 Incomplete or Slow Reaction start->problem1 problem2 Multiple Products (Over-bromination/Isomers) start->problem2 problem3 Purification Difficulty start->problem3 cause1a Inactive Reagent problem1->cause1a cause1b Low Temperature problem1->cause1b cause1c Poor Solubility problem1->cause1c cause2a Excess Brominating Agent problem2->cause2a cause2b Rapid Reagent Addition problem2->cause2b cause2c High Temperature problem2->cause2c cause3a Formation of Isomers (ortho vs. para) problem3->cause3a solution1a Use Fresh Reagents cause1a->solution1a solution1b Slightly Increase Temp. cause1b->solution1b solution1c Improve Dissolution cause1c->solution1c solution2a Use 1.0-1.1 Equivalents cause2a->solution2a solution2b Add Reagent Slowly cause2b->solution2b solution2c Maintain Low Temp. (0-5 °C) cause2c->solution2c solution3a Optimize Temp. for Selectivity cause3a->solution3a solution3b Advanced Chromatography cause3a->solution3b

Caption: Troubleshooting workflow for the bromination of this compound.

Frequently Asked Questions (FAQs)

  • Q: Why is glacial acetic acid a commonly recommended solvent?

    • A: Glacial acetic acid serves two main purposes. First, it is a polar protic solvent that helps to stabilize the charged intermediate of the reaction, known as the Wheland intermediate or arenium ion.[4] Second, it can polarize the bromine (Br₂) molecule, enhancing its electrophilicity and facilitating the attack on the aromatic ring.[3]

  • Q: Can I use a different brominating agent besides liquid bromine?

    • A: Yes, N-Bromosuccinimide (NBS) is an excellent and often preferred alternative.[10][11] As a solid, NBS is significantly easier and safer to handle than highly corrosive and volatile liquid bromine. Reactions with NBS are often milder and can provide better control over side reactions.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method. Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane, adjust as needed). On a TLC plate, spot the starting material in one lane, the reaction mixture in another, and a "co-spot" (starting material and reaction mixture in the same lane) in a third. The reaction is complete when the starting material spot has been completely consumed. The product(s) will typically appear as new spots with a lower Rf value than the starting material.

  • Q: Should I protect the amino group before bromination?

    • A: For many highly activated anilines, protecting the amino group as an acetanilide is a standard strategy to reduce its activating strength and prevent over-bromination.[7][12] However, since your goal is to add a third bromine atom to an already dibrominated ring, this step may not be necessary if you can achieve control through stoichiometry and temperature. If you continue to struggle with over-bromination, protection is a viable strategy to consider.

Validated Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) for a more controlled reaction.

Objective: To synthesize 2-Amino-3,4,5-tribromobenzamide and/or its 3,5,6-isomer.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates, developing chamber, and appropriate solvents (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30-45 minutes. Ensure the temperature does not rise above 5 °C during the addition.[10]

  • Reaction: Allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure product(s).

Table of Key Reaction Parameters
ParameterRecommended ValueRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, safer, and easier to handle than liquid Br₂.[10][11]
Equivalents of NBS 1.0 - 1.1 eqPrevents over-bromination.
Solvent Acetonitrile or Acetic AcidPolar solvents that facilitate the reaction.[4][10]
Temperature 0 - 5 °CCritical for controlling selectivity and minimizing side products.[2]
Reaction Time 2 - 4 hoursMonitor by TLC to determine completion.
Monitoring Method Thin-Layer Chromatography (TLC)Allows for real-time tracking of starting material consumption.
Purification Method Column ChromatographyNecessary to separate product from impurities and potential isomers.[13]

References

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. Provides a clear explanation and procedural overview of protecting the aniline amino group via acetylation to control bromination and achieve a mono-substituted product. [Link]

  • Why is glacial acetic acid used in bromination of aniline? - Quora. Discusses the role of acetic acid in polarizing the bromine molecule to create the electrophile required for electrophilic aromatic substitution. [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S. Explains the directing effects of the -NH₂ group in aniline, noting it is a highly activating ortho- and para-directing group. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Details how the highly activating nature of the amino group's lone pair leads to multiple substitutions (tribromination) when aniline reacts with bromine. [Link]

  • Bromination of Aniline (video) - Khan Academy. A video tutorial explaining why aniline is highly reactive towards bromination, often leading to the 2,4,6-tribromoaniline product without protective measures. [Link]

  • Synthesis of 2-amino-3, 5-dibromobenzophenone - ResearchGate. Provides an example of reaction conditions for the bromination of a related aminobenzophenone, including temperature and time parameters. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Discusses how reaction temperature can influence para/ortho selectivity in electrophilic aromatic bromination. [Link]

  • CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents.
  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
  • CN118125928A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
  • Why use glacial acetic acid in bromination of anisole? - Chemistry Stack Exchange. Explains that acetic acid is a polar solvent used to stabilize the Wheland intermediate in electrophilic aromatic substitution. [Link]

  • Bromination of Aniline (video) | Amines - Khan Academy. Describes the strategy of protecting the amino group by converting it to an amide to reduce its activating effect on the aromatic ring. [Link]

  • Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians. Discusses the directing effects of the amine group, noting that bromination occurs at the ortho and para positions. [Link]

  • Bromination of aromatic compounds without catalyst - Sciencemadness.org. A forum discussion noting that aromatic compounds with activating groups like -NR2 can be brominated in solvents like glacial acetic acid. [Link]

  • Heterocyclic Letters Vol. 11 No.3|447-452| May-July|2021 . Mentions the use of NBS for bromination and the challenge of over-bromination leading to dibromo by-products. [Link]

  • This compound | C7H6Br2N2O | CID 12471478 - PubChem. Provides chemical and physical properties for the starting material. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Highlights the importance of controlling NBS concentration by slow addition to restrain regional over-bromination. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Provides general procedures for the synthesis of related 2-aminobenzamide derivatives. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1 . A patent document describing procedures for handling related aminobenzamide compounds. [Link]

  • Purification of polybrominated biphenyl congeners - PubMed. An abstract demonstrating the use of techniques like recrystallization and chromatography for purifying brominated aromatic compounds. [Link]

Sources

Technical Support Center: Purification of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,5-dibromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common purification challenges. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses start from precursors like 2-aminobenzamide, o-aminobenzaldehyde, or o-nitrobenzaldehyde.[1] Consequently, impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual 2-aminobenzamide or its precursors.

  • Bromination By-products: These are often the most challenging to remove. They include mono-brominated species (e.g., 2-amino-3-bromobenzamide or 2-amino-5-bromobenzamide) and potentially over-brominated analogues.

  • Related Substances & Degradants:

    • 2-Amino-3,5-dibromobenzoic acid: Arises from the hydrolysis of the amide functional group, a common occurrence if harsh acidic or basic conditions are used during synthesis or workup.

    • (2-Amino-3,5-dibromophenyl)methanol: This impurity is more common when the synthesis starts from the corresponding aldehyde (2-amino-3,5-dibromobenzaldehyde) and a reduction step is involved or if over-reduction of a precursor occurs.[2][3]

Impurity Type Common Examples Typical Origin Suggested Primary Removal Method
Starting Materials 2-Aminobenzamide, o-AminobenzaldehydeIncomplete reactionRecrystallization, Column Chromatography
By-products Mono-brominated benzamidesIncomplete or non-selective brominationRecrystallization (if solubility differs), Column Chromatography
Related Substances 2-Amino-3,5-dibromobenzoic acidHydrolysis of the amideAqueous basic wash (e.g., NaHCO₃ solution)
(2-Amino-3,5-dibromophenyl)methanolReduction of aldehyde precursor/impurityColumn Chromatography
Q2: How can I effectively monitor the progress of my purification?

A2: High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately assessing the purity of this compound and related compounds.[4][5][6] For rapid, qualitative checks during the purification process (e.g., checking fractions from column chromatography), Thin-Layer Chromatography (TLC) is an indispensable tool. A typical starting TLC system might be a 70:30 mixture of Hexane:Ethyl Acetate. The key is to find a solvent system that gives good separation between your product spot and the impurity spots.

Q3: My purified product has a distinct yellow to amber color. Does this indicate a significant impurity?

A3: Not necessarily. While a pure white or off-white solid is ideal, many aromatic amines and their halogenated derivatives can possess a slight coloration due to minor, highly conjugated impurities or gradual, minor surface oxidation. The color itself is not a definitive indicator of purity. Your primary guide should always be analytical data from methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a sharp melting point.[4]

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification. The following workflow diagram provides a general strategy.

crude Crude Product analysis1 Analyze Purity (TLC/HPLC) crude->analysis1 wash Aqueous Basic Wash (e.g., NaHCO₃) To remove acidic impurities analysis1->wash Acidic impurities present? recrystallize Recrystallization (e.g., from Acetone, Methanol, or Ethanol) analysis1->recrystallize No acidic impurities wash->recrystallize analysis2 Check Purity & Dry recrystallize->analysis2 pure Pure Product (>99%) analysis2->pure Purity OK? YES column Column Chromatography analysis2->column Purity OK? NO column->analysis2

Caption: General purification workflow for this compound.

Recrystallization Issues

Q: I performed a recrystallization, but my HPLC analysis shows minimal improvement in purity. What should I do?

A: This is a common issue and it usually points to one of two problems:

  • Incorrect Solvent Choice: The impurity you are trying to remove has very similar solubility properties to your desired product in the chosen solvent. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurity is either very soluble or insoluble at all temperatures.

    • Solution: Conduct a small-scale solvent screen. Test solvents like acetone, ethanol, methanol, and isopropanol. Several patents describing the purification of the closely related aldehyde report success with acetone or methanol.[7][8]

  • Insufficient Material Loss: A successful recrystallization always involves a loss of yield. If you recover nearly 100% of your material, it means you likely did not remove any impurities. The solution was saturated with both the product and the impurity, and they co-precipitated upon cooling.

    • Solution: Try using a slightly larger volume of solvent to ensure the impurities remain in the mother liquor upon cooling. After filtering your crystals, concentrate the mother liquor and re-analyze it by TLC/HPLC to confirm that the impurities have been concentrated there.

Protocol: Optimized Recrystallization
  • Solvent Selection: Place ~20 mg of your crude material into a test tube. Add your chosen solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is not suitable. If it is poorly soluble, heat the mixture to boiling. If it dissolves when hot, it is a potentially good solvent.

  • Dissolution: In a larger flask, add the minimum amount of the hot, pre-selected solvent to your crude material to fully dissolve it. Add it portion-wise with stirring and heating.

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a short plug of celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum. Analyze the final product and the mother liquor to assess the success of the purification.

Persistent Impurities

Q: My TLC/HPLC shows an impurity that is very close to my product spot/peak. Recrystallization isn't working. What is my next step?

A: This is the classic scenario for employing column chromatography. Impurities with similar polarity and structure, such as mono-brominated by-products, often require the higher resolving power of chromatography for effective separation.

  • Mechanistic Insight: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, you can modulate the speed at which each compound travels down the column, allowing for their separation.

Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system (mobile phase) that provides good separation between your product and the impurity. The ideal Rf (retention factor) for your product should be between 0.25 and 0.40. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, for less soluble compounds, create a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified product.

cluster_0 Troubleshooting Logic start Is Recrystallization Effective? yes_node Continue & Optimize Recrystallization start->yes_node Yes no_node Impurity Remains start->no_node No check_polarity Are Impurities Structurally Similar? no_node->check_polarity chromatography Implement Flash Column Chromatography check_polarity->chromatography Yes (e.g., Isomers) acid_base Perform Acid/Base Liquid-Liquid Extraction check_polarity->acid_base No (e.g., Acidic Impurity)

Caption: Decision tree for advanced purification troubleshooting.

References

  • Jiangsu Qingjiang Pharmaceutical Co., Ltd. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.
  • Patsnap. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka. [Link]

  • Changzhou Kangrui Pharmaceutical Technology Co., Ltd. (2024). Preparation method of 2-amino-3, 5-dibromobenzaldehyde. CN118125928A.
  • Axel. (n.d.). 85-1596-34 2-Amino-3,5-dibromo-benzenemethanol 100mg 002131. Retrieved from Az-one. [Link]

  • Nantong Changhua Pharmaceutical Co., Ltd. (2017). The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. CN107488126A.
  • Zhang, J., et al. (2008). Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • Patsnap. (n.d.). Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka. [Link]

  • Shreeneel Chemicals. (n.d.). 2 Amino 3-5 Dibromo Benzaldehyde. Retrieved from IndiaMART. [Link]

  • E. I. Du Pont De Nemours and Company. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives. EP 2213654 A1.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Chemsrc. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved from Chemsrc. [Link]

  • Lim, D-S., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. [Link]

  • Zhejiang University of Technology. (2012). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. CN102399159A.

Sources

Technical Support Center: Challenges in the Scale-Up of 2-Amino-3,5-dibromobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3,5-dibromobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate. As a key starting material for the synthesis of Ambroxol and other active pharmaceutical ingredients (APIs), robust and scalable production of this compound is of paramount importance.[1][2][3][4]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific literature.

Overview of Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several challenges, particularly during scale-up. These challenges often revolve around controlling the selectivity of the bromination, managing reaction exotherms, handling hazardous materials, and ensuring high purity of the final product. The choice of starting material and synthetic route significantly impacts these factors.

The most common synthetic strategies begin with either o-nitrobenzaldehyde or o-aminobenzaldehyde.[5] The former involves a reduction followed by bromination, often in a one-pot procedure, while the latter involves direct bromination.[1][3][6][7]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues encountered during synthesis, work-up, purification, and scale-up in a practical question-and-answer format.

Synthesis Stage

Q: My reduction of o-nitrobenzaldehyde using iron powder is sluggish or incomplete. What are the potential causes and solutions?

A: Incomplete reduction is a common issue that can typically be traced back to several factors:

  • Iron Powder Activity: The grade and activity of the iron powder are critical. Use a high-quality, finely-divided (e.g., 50-100 mesh) reduced iron powder.[1] Pre-activating the iron by stirring with a dilute acid (like the hydrochloric acid used as a catalyst) before adding the nitro compound can improve reactivity.[2]

  • Insufficient Acid/Catalyst: The reaction relies on an acidic medium. Ensure the correct stoichiometry of glacial acetic acid is used. A catalytic amount of a strong acid like concentrated HCl is often necessary to initiate and sustain the reaction.[1][3][5]

  • Reaction Temperature: The reduction is typically run at reflux (95-105°C).[1][5] Insufficient temperature can lead to a slow reaction rate. Monitor the internal temperature of the reactor closely.

  • Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the o-nitrobenzaldehyde starting material to confirm reaction completion before proceeding to the bromination step.[2][5]

Q: I'm observing significant by-product formation (e.g., mono-brominated or tri-brominated species) during the bromination step. How can I improve selectivity for the desired 3,5-dibromo product?

A: Controlling bromination selectivity is arguably the most critical challenge. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.

  • Stoichiometry Control: Precise control over the molar ratio of bromine to the substrate is essential. Use a slight excess of bromine (e.g., 2.1-2.2 equivalents) to ensure complete dibromination, but avoid a large excess which can lead to over-bromination.[8]

  • Temperature Management: Bromination is highly exothermic. The reaction should be carried out at low temperatures (typically between -10°C and 5°C) to control the reaction rate and minimize by-product formation.[1][5] A rapid temperature increase can lead to a loss of selectivity.

  • Slow Addition: Add the bromine dropwise over an extended period (e.g., 120-150 minutes) to maintain a low concentration of the electrophile in the reaction mixture and allow for better heat dissipation.[1]

  • Catalyst Choice: In some methods, the iron powder from the preceding reduction step reacts with bromine to form iron(III) bromide, which acts as a Lewis acid catalyst for the bromination.[1] This in-situ catalyst generation is a key feature of the one-pot method from o-nitrobenzaldehyde.

Work-up and Isolation

Q: During the aqueous work-up, I'm struggling with persistent emulsions during the extraction phase. How can this be mitigated?

A: Emulsion formation is common, especially when iron salts from the reduction step are present.

  • pH Adjustment: After the reaction, adjust the pH of the aqueous layer. Adding a base like sodium carbonate or sodium bicarbonate solution can help precipitate iron hydroxides and break the emulsion.[1][2]

  • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If significant iron sludge is present, filtering the reaction mixture before extraction can be beneficial.[1][2]

  • Solvent Choice: While dichloromethane is commonly used for extraction, other solvents with different densities may perform differently.[1]

Purification

Q: My final product purity is below 99% even after recrystallization. What can I do to improve it?

A: Achieving high purity often requires optimizing the recrystallization process.

  • Solvent Selection: Acetone and methanol are commonly reported as effective recrystallization solvents.[1][3][7] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. A solvent/anti-solvent system can also be effective.

  • Cooling Rate: A slow, controlled cooling rate promotes the formation of larger, more ordered crystals, which tend to exclude impurities more effectively than the rapidly formed crystals from crash cooling.

  • Seeding: Introducing a small seed crystal of the pure product when the solution is saturated can induce crystallization and lead to a higher purity final product.

  • Decolorization: If the product is highly colored, treating the hot solution with a small amount of activated carbon can remove colored impurities before filtration and crystallization.[9]

Scale-Up Challenges

Q: The bromination step is highly exothermic and difficult to control in our 100L reactor. What are the key considerations for thermal management?

A: This is a critical safety and quality concern during scale-up.

  • Reactor Specifications: Ensure your reactor has a sufficient heat exchange capacity (jacket cooling area, coolant flow rate, and temperature).

  • Controlled Addition: The addition of bromine must be linked to the internal temperature of the reactor. Use a feedback-controlled pump to stop the addition if the temperature exceeds a set limit.

  • Reverse Addition: Consider adding the reaction mixture to the bromine solution (reverse addition) to maintain a low concentration of the substrate, though this may require process re-validation.

  • Solvent Volume: Increasing the solvent volume can help to absorb the heat of reaction, but this will impact process throughput. A careful balance must be found.

Q: The disposal of iron sludge from the Bechamp reduction is a significant environmental and logistical issue. Are there greener, more scalable alternatives?

A: Yes, the large volume of iron sludge is a major drawback of the classical method.[1] Catalytic hydrogenation is an excellent alternative.

  • Catalytic Hydrogenation: Reducing o-nitrobenzaldehyde with hydrogen gas over a catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel) is a much cleaner method.[5] This process generates only water as a by-product, eliminating the iron sludge issue. However, it requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling bromine? A1: Bromine is highly toxic, corrosive, and volatile. All manipulations must be conducted in a well-ventilated fume hood.[10][11] Personnel must wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[12][13] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.

Q2: How can I effectively monitor the reaction progress? A2: HPLC is the most reliable method for monitoring the consumption of starting materials and the formation of the product and by-products.[2][5][6] Thin-Layer Chromatography (TLC) can also be used for quick, qualitative checks of the reaction progress.

Q3: What are the recommended storage conditions for this compound? A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10][11][12]

Q4: What is the primary industrial application of this compound? A4: Its main application is as a key intermediate in the synthesis of the mucolytic drug Ambroxol.[1][2][3][4][6] It is formed by the reductive amination of this compound with trans-4-aminocyclohexanol.[4]

Visualization of Key Processes

Primary Synthesis Workflow

The following diagram illustrates the widely used one-pot synthesis of this compound from o-nitrobenzaldehyde.

Start o-Nitrobenzaldehyde Reduction Step 1: Reduction Reagents: Fe/CH₃COOH, cat. HCl Temp: 95-105°C Start->Reduction Intermediate o-Aminobenzaldehyde (in situ) Reduction->Intermediate Bromination Step 2: Bromination Reagents: Br₂ Temp: -10 to 5°C Intermediate->Bromination Workup Step 3: Work-up - Filtration - Extraction (DCM) - NaHCO₃ Wash Bromination->Workup Purification Step 4: Purification - Recrystallization (Acetone) Workup->Purification Product This compound (Purity >99%) Purification->Product

Caption: One-pot synthesis workflow.

Troubleshooting Low Purity

This decision tree provides a logical workflow for addressing issues of low product purity after initial isolation.

Start Low Purity Detected (via HPLC) Identify Identify Impurities (LC-MS, NMR) Start->Identify Decision1 Impurities Identified? Identify->Decision1 SM Starting Material Present? Decision1->SM Yes Unknown Consult literature for uncommon by-products Decision1->Unknown No ReRun Re-run reaction with longer time / higher temp SM->ReRun Yes ByProducts Reaction By-products (e.g., isomers)? SM->ByProducts No Optimize Optimize Reaction (Temp, Stoichiometry) ByProducts->Optimize Yes PurificationIssue Optimize Purification ByProducts->PurificationIssue No Recrystallize - Test new solvents - Slow cooling rate - Column chromatography PurificationIssue->Recrystallize

Caption: Troubleshooting workflow for low product purity.

Detailed Experimental Protocols

The following protocols are provided for research and development purposes and should be adapted and validated for scale-up operations.

Protocol 1: One-Pot Synthesis from o-Nitrobenzaldehyde

This protocol is adapted from methodologies described in multiple patents, which report high yields (>90%) and purity (>99.0%).[1][3][5]

1. Reduction: a. To a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add o-nitrobenzaldehyde (1.0 eq), ethanol, and water (e.g., 2:1 v/v).[1] b. Stir the mixture and add glacial acetic acid, followed by reduced iron powder (4.0 - 7.0 eq).[1] c. Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).[3][5] d. Heat the mixture to reflux (95-105°C) and maintain for 40-60 minutes. Monitor the reaction by HPLC until the starting material is consumed.[1]

2. Bromination: a. Rapidly cool the reaction mixture to between -10°C and 5°C in an ice-salt bath. b. Slowly add bromine (2.1 - 2.5 eq) dropwise while vigorously stirring and maintaining the low temperature. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 120-150 minutes.[1]

3. Work-up and Purification: a. Filter the reaction mixture via suction to remove iron residues. Wash the filter cake with water. b. Transfer the filtrate to a separatory funnel and extract with dichloromethane (3x volume).[1][3] c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then water.[1][3] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude yellow solid. e. Recrystallize the crude product from hot acetone to yield this compound as a light-yellow solid.[1][3]

Protocol 2: Bromination of o-Aminobenzaldehyde with H₂O₂/HBr

This protocol is based on a greener synthesis route that avoids the use of elemental bromine.[6][7]

1. Reaction Setup: a. Dissolve o-aminobenzaldehyde (1.0 eq) in an organic solvent immiscible with water (e.g., ethyl acetate).[7] b. In a separate vessel, prepare a solution of potassium bromide in hydrobromic acid.

2. Bromination: a. Cool the solution of o-aminobenzaldehyde and add hydrogen peroxide (30% solution). b. Slowly add the hydrobromic acid/potassium bromide solution dropwise, maintaining the reaction temperature between 5-20°C.[6] c. Stir for 30-60 minutes after the addition is complete. Monitor reaction completion by HPLC.[6]

3. Work-up and Purification: a. Quench the reaction by adding a solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. b. Adjust the pH of the mixture to 5-8 using a base (e.g., sodium carbonate solution) to precipitate the product.[7] c. Filter the solid product, wash with water, and dry. d. The crude product can be further purified by recrystallization from methanol to yield high-purity this compound.[7]

Comparative Summary of Synthesis Routes

FeatureRoute 1: Fe/H⁺ Reduction & BrominationRoute 2: Catalytic Hydrogenation & Bromination
Starting Material o-Nitrobenzaldehydeo-Nitrobenzaldehyde
Key Reagents Fe powder, Acetic Acid, BromineH₂, Pd/C or Ra-Ni, H₂O₂/HBr
Reported Yield >90%[1]High[5]
Reported Purity >99.0%[1]>99.0%[7]
Pros Inexpensive reagents, one-pot procedure.Environmentally friendly (no iron sludge), high purity.
Cons Generates large volumes of iron sludge waste, highly exothermic bromination.Requires high-pressure equipment, handling of flammable H₂ and catalysts.

References

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. [Link]

  • 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305. PubChem. [Link]

  • CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • An improved process for the preparation of 2-amino-5-bromopyridine. Heterocyclic Letters. [Link]

  • This compound | C7H6Br2N2O | CID 12471478. PubChem. [Link]

  • CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • CN104788326A - Synthesis method of ambroxol hydrochloride.
  • Preparation method of ambroxol hydrochloride. Eureka | Patsnap. [Link]

  • Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Cole-Parmer. [Link]

  • Scheme 10 for the synthesis of Ambroxol Hydrochloride. ResearchGate. [Link]

Sources

Preventing over-bromination in "2-Amino-3,5-dibromobenzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dibromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing the common issue of over-bromination. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Challenge of Selective Dibromination

This compound is a key intermediate in pharmaceutical synthesis. Its preparation typically involves the electrophilic aromatic substitution of 2-aminobenzamide. The core challenge arises from the powerful activating nature of the C2-amino group (-NH₂). This group strongly directs incoming electrophiles to the ortho and para positions (C3, C5, and the other ortho position, C1) and makes the aromatic ring highly susceptible to substitution.[1][2]

While the goal is to introduce two bromine atoms at the 3- and 5-positions, the high reactivity often leads to the formation of an undesired tri-brominated byproduct. This guide provides strategies to modulate the ring's reactivity and achieve high selectivity for the desired dibrominated product.

Troubleshooting Guide: Isolating and Solving Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My final product is a mixture containing a significant amount of a tri-brominated species, confirmed by Mass Spectrometry. How can I prevent this?

Cause: This is a classic case of over-bromination. The high electron-donating capacity of the amino group hyper-activates the aromatic ring, making the third vacant position (ortho/para to the amine) reactive towards the brominating agent.[1][2]

Solutions:

  • Strict Temperature Control: Electrophilic aromatic bromination is highly exothermic. Running the reaction at or below 0 °C is critical. Lower temperatures decrease the reaction rate and can improve selectivity, often favoring the thermodynamically stable product over kinetically favored side products.[3]

    • Action: Maintain the reaction vessel in an ice-salt or acetone-dry ice bath to keep the internal temperature between -10 °C and 0 °C during the bromine addition.

  • Controlled Reagent Addition: Adding the brominating agent all at once creates localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.

    • Action: Add the brominating agent (e.g., a solution of bromine in glacial acetic acid) dropwise using an addition funnel over a prolonged period (e.g., 1-2 hours). Ensure vigorous stirring to promote rapid mixing.

  • Solvent Polarity Adjustment: Polar solvents can stabilize the charged intermediate (the sigma complex) formed during substitution, accelerating the reaction.[1][4] Using a less polar solvent system can temper the reaction's vigor.

    • Action: Consider switching from a highly polar solvent like acetic acid to a less polar alternative or a co-solvent system. Dichloromethane or carbon disulfide have been used to moderate the reactivity of similar highly activated systems.[1][2]

  • Use of a Milder Brominating Agent: Elemental bromine (Br₂) is a highly reactive brominating agent. N-Bromosuccinimide (NBS) can serve as a milder source of electrophilic bromine, providing a lower, steady-state concentration of Br₂ and offering better control.[3][5]

    • Action: Substitute Br₂ with 2.0-2.1 equivalents of NBS. The reaction may require a catalytic amount of acid to proceed effectively.

Q2: The reaction is sluggish or incomplete, even after extended reaction times. What is the issue?

Cause: While over-bromination is the primary concern, insufficient reactivity can occur if conditions are too mild or if the brominating agent is not sufficiently activated.

Solutions:

  • Verify Reagent Quality: Ensure the brominating agent has not degraded. Bromine should be a dense, reddish-brown liquid. NBS should be a white to off-white crystalline solid.

    • Action: Use a freshly opened bottle of the reagent or purify the existing stock if its quality is questionable.

  • Catalyst Introduction (for NBS): When using NBS, an acid catalyst is often necessary to generate the active electrophile.

    • Action: Add a catalytic amount of a strong acid like H₂SO₄ or use an acidic solvent like glacial acetic acid.

  • Modest Temperature Increase: If the reaction is clean but incomplete at low temperatures (as confirmed by TLC or HPLC), a slight and carefully controlled increase in temperature may be warranted.

    • Action: After the addition of bromine is complete at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress every 30 minutes.

Q3: My work-up is difficult, and I'm experiencing low isolated yield. Any advice?

Cause: Low yield can result from product loss during extraction or purification, or from incomplete reaction.

Solutions:

  • Quenching: Excess bromine must be neutralized before extraction to prevent unwanted side reactions and for safety.

    • Action: After the reaction is complete, quench with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the reddish-brown color of bromine disappears.

  • pH Adjustment: The product, this compound, has a basic amino group. During acidic work-up, it can be protonated and become water-soluble.

    • Action: After quenching, carefully neutralize the reaction mixture with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. This will precipitate the product, which can then be filtered or extracted into an organic solvent like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q: Why is the amino group so strongly activating? A: The nitrogen atom of the amino group has a lone pair of electrons that it can donate into the benzene ring's pi system through resonance. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more attractive to electrophiles.[1][2]

Q: Can I use a Lewis acid catalyst like FeBr₃, as is common for brominating benzene? A: No, this is strongly discouraged. The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).[1] This forms a complex that deactivates the ring by placing a positive charge on the nitrogen, preventing the desired electrophilic substitution.[1][2]

Q: Is there an alternative strategy to directly brominating 2-aminobenzamide? A: Yes, a highly effective and controllable method is to use a protecting group. You can temporarily "tame" the activating amino group by converting it into an acetamide (-NHCOCH₃). This group is still an ortho-, para-director but is much less activating than the amino group. The typical workflow is:

  • Protection: React 2-aminobenzamide with acetic anhydride to form 2-acetamidobenzamide.

  • Bromination: Brominate the protected compound. The reaction is much easier to control, and you can achieve selective dibromination.

  • Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to reveal the amino group, yielding the final product.[1][2]

Visualizing the Process

Reaction and Side-Reaction Pathways

The following diagrams illustrate the desired reaction to form this compound and the competing over-bromination reaction.

G cluster_main Desired Dibromination Pathway cluster_side Over-bromination Side Reaction Start 2-Aminobenzamide Int1 Sigma Complex 1 Start->Int1 + Br+ Product1 2-Amino-5-bromobenzamide Int1->Product1 - H+ Int2 Sigma Complex 2 Product1->Int2 + Br+ FinalProduct This compound Int2->FinalProduct - H+ FinalProduct_Side This compound Int3 Sigma Complex 3 FinalProduct_Side->Int3 + Br+ (Excess) OverBrom Tri-bromo byproduct Int3->OverBrom - H+

Caption: Mechanism of desired dibromination vs. over-bromination.

Troubleshooting Workflow

This flowchart provides a decision-making guide for optimizing your reaction.

TroubleshootingWorkflow start Start Synthesis check_tlc Monitor reaction by TLC/HPLC start->check_tlc is_overbrom Over-bromination observed? check_tlc->is_overbrom is_clean Clean conversion to desired product? is_overbrom->is_clean No sol1 Decrease Temp (-10°C) Add Br2 dropwise Use milder reagent (NBS) is_overbrom->sol1 Yes is_incomplete Reaction incomplete? is_clean->is_incomplete No sol2 Proceed to Work-up & Purification is_clean->sol2 Yes sol3 Allow to warm to RT Check reagent quality Add catalyst (if using NBS) is_incomplete->sol3 Yes sol4 Consider Protecting Group Strategy is_incomplete->sol4 No (Persistent Issue) sol1->check_tlc sol3->check_tlc

Caption: A logical workflow for troubleshooting the synthesis.

Key Experimental Parameters & Protocols

Summary of Critical Parameters
ParameterRecommended ConditionRationale
Brominating Agent Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)Br₂ is highly reactive; NBS is milder and can offer more control.[5]
Stoichiometry 2.05 - 2.2 equivalentsA slight excess ensures full conversion of the starting material without being grossly excessive, which would drive over-bromination.
Solvent Glacial Acetic Acid, DichloromethaneAcetic acid is a common solvent that also acts as a catalyst. Dichloromethane can be used to moderate reactivity.
Temperature -10 °C to 5 °CMinimizes the rate of reaction and reduces the formation of the tri-brominated byproduct.[3]
Addition Method Slow, dropwise addition with vigorous stirringPrevents localized high concentrations of the brominating agent.
Protocol 1: Controlled Direct Bromination
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-aminobenzamide in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 2.1 equivalents of elemental bromine in a small amount of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred 2-aminobenzamide solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional hour. Monitor the reaction's progress by TLC or HPLC.

  • Quench: Slowly pour the reaction mixture into a stirred beaker containing a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.[6]

Protocol 2: Bromination via Protecting Group
  • Protection: React 2-aminobenzamide with 1.1 equivalents of acetic anhydride in a suitable solvent (e.g., acetic acid) at room temperature to form 2-acetamidobenzamide. Isolate the product.

  • Bromination: Dissolve the protected intermediate in glacial acetic acid and add 2.1 equivalents of bromine as described in Protocol 1. The temperature control for this step is less critical but still recommended.

  • Deprotection: After isolating the brominated intermediate, heat it under reflux in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 10% NaOH) until the acetyl group is removed.

  • Isolation: Cool the solution and neutralize to precipitate the final product, this compound. Purify as described above.

Analytical Methods for Monitoring

Effective reaction monitoring is key to preventing side reactions.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will be less polar than the starting material. Over-brominated product will be even less polar than the desired product. Visualize with a UV lamp.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products and byproducts. A C18 column with a water/acetonitrile gradient is a good starting point.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components. The mass spectrum is particularly diagnostic due to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). A dibrominated compound will show a distinctive M, M+2, M+4 pattern. A tri-brominated compound will show an M, M+2, M+4, M+6 pattern.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation of the final product. The aromatic region of the ¹H NMR spectrum for this compound will show two distinct singlets (or narrow doublets due to long-range coupling), confirming the substitution pattern.[8]

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Bromination of Aniline (video) | Amines. Khan Academy. [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Link]

  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. PMC - NIH. [Link]

  • Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Heterocyclic Letters Vol. 11. [Link]

  • 2-Aminobenzamide, an inhibitor of ADP-ribosylation, antagonizes induced DNA hypomethylation during differentiation of murine Friend erythroleukemia cells by N'-methylnicotinamide. PubMed. [Link]

Sources

Technical Support Center: Post-Reaction Work-up for 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful isolation and purification of 2-Amino-3,5-dibromobenzamide. This document provides field-proven insights, step-by-step protocols, and troubleshooting guides designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental chemistry behind each step, ensuring you can adapt and overcome challenges in your specific experimental context.

Core Principles of a Successful Work-up

The journey from a crude reaction mixture to a highly pure, crystalline product is governed by a few key principles: the effective removal of unreacted reagents, catalysts, and side products while maximizing the recovery of the desired compound. For this compound, this typically involves quenching excess brominating agents, neutralizing acidic catalysts, isolating the crude solid, and finally, purifying it through recrystallization.

Section 1: FAQs & Troubleshooting for Initial Work-up & Isolation

This section addresses the critical first steps after your reaction has reached completion.

Q1: My reaction is complete. What is the first step to neutralize the reaction mixture?

A: The first step is to quench any unreacted brominating agent (e.g., Br₂) and neutralize the acidic environment typically used for the bromination of anilines.

  • Quenching Excess Bromine: Unreacted bromine will impart a red-orange color to your mixture and can lead to undesired side reactions. A wash with a mild reducing agent like an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. These reagents react with bromine to form colorless, water-soluble bromide salts, which are easily removed in the aqueous phase.

  • Neutralizing Acid: Bromination reactions are often conducted in acidic media (e.g., acetic acid, HBr). It is crucial to neutralize this acid to prevent potential hydrolysis of the amide group under harsh conditions and to ensure the amino group of your product is in its neutral, less water-soluble state for efficient isolation.[1] A wash with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is the standard and recommended procedure.[2] Continue washing until CO₂ evolution (fizzing) ceases.

Q2: How do I isolate the crude this compound from the reaction mixture?

A: The method of isolation depends on the reaction solvent and the state of your product.

  • If the product precipitates: If your product has precipitated out of the reaction mixture upon cooling or quenching, you can isolate it by suction filtration. Wash the collected solid (the filter cake) with cold water to remove water-soluble salts (e.g., sodium bromide, sodium acetate).[2] A subsequent wash with a cold, non-polar organic solvent like hexane can help remove non-polar impurities.

  • If the product is in an organic solvent: If the reaction was performed in a solvent like dichloromethane (DCM) or ethyl acetate, and the product remains dissolved, you will perform a liquid-liquid extraction. Wash the organic layer sequentially with a quenching agent (e.g., aq. Na₂S₂O₃), a neutralizing agent (e.g., aq. NaHCO₃), water, and finally, a saturated brine solution.[3] The brine wash helps to break emulsions and remove bulk water from the organic layer before drying.[4]

Q3: I've formed a persistent emulsion during the aqueous wash. How can I break it?

A: Emulsions are common when working with aromatic amines. To break an emulsion, add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel and swirl gently.[4] The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers. If this fails, filtering the entire mixture through a pad of Celite® can also be effective.[4]

Q4: My crude product looks like a dark oil or sticky solid, not a powder. What went wrong?

A: This phenomenon, known as "oiling out," suggests the presence of significant impurities that are depressing the melting point of your product. It can also occur if the product is not fully neutralized. Ensure the pH of the aqueous phase is neutral or slightly basic before isolation. Do not be discouraged; a good purification step, like recrystallization, can often resolve this issue.

Section 2: Purification by Recrystallization: A Detailed Guide

Recrystallization is the most powerful technique for purifying solid organic compounds like this compound. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain dissolved upon cooling.

Troubleshooting Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Product does not fully dissolve, even in a large volume of hot solvent. The chosen solvent is a poor solvent for your compound.Select a more suitable solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good candidates (e.g., acetone for ketones, ethanol for amides).[5]
Product "oils out" instead of forming crystals upon cooling. The solution is too concentrated, or the cooling is too rapid. Impurities are present, significantly lowering the melting point.Add a small amount of additional hot solvent to the oiled mixture and reheat to dissolve. Allow the solution to cool much more slowly. If the problem persists, try a different solvent system, such as a solvent/anti-solvent pair (e.g., ethanol/water or acetone/hexanes).[5][6]
No crystals form, even after the solution has cooled completely. The solution is too dilute, or the compound is highly soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a seed crystal of pure product. As a last resort, reduce the solvent volume by gentle heating or under a stream of nitrogen and allow it to cool again.
The final product is still colored or impure. Colored impurities are co-crystallizing with your product.Before the slow cooling step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration through Celite® or fluted filter paper to remove the charcoal and adsorbed impurities, then proceed with cooling.[7]

Section 3: Advanced Topics & Impurity Profile

Q5: What are the likely impurities I need to remove from this compound?

A: The impurity profile is dictated by the synthetic route, but for a typical synthesis involving the bromination of 2-aminobenzamide, you should be aware of:

  • Unreacted Starting Material: 2-aminobenzamide.

  • Mono-brominated Isomers: 2-amino-3-bromobenzamide and 2-amino-5-bromobenzamide. These are often the most difficult to separate due to similar polarity. A careful recrystallization is key.

  • Hydrolysis Product: 2-amino-3,5-dibromobenzoic acid. This can form if the work-up conditions are too harsh (strongly acidic or basic for prolonged periods). An acidic impurity like this is easily removed by a sodium bicarbonate wash during extraction.

  • Reagent Byproducts: If using N-bromosuccinimide (NBS) as the brominating agent, the byproduct succinimide must be removed. Succinimide has high water solubility and is typically removed during the aqueous washes.[3]

Q6: My final yield is very low. Where could I have lost my product during the work-up?

A: Product loss during work-up is a common issue. Consider these possibilities:

  • Incomplete Precipitation/Extraction: If the amino group was protonated (pH too low) during extraction, the product would have increased water solubility and be lost to the aqueous layer.

  • Excessive Washing: Using large volumes of solvent to wash the filter cake can dissolve a significant portion of your product. Always use minimal amounts of cold wash solvents.

  • Recrystallization Losses: Some product will always remain dissolved in the cold recrystallization solvent (the "mother liquor"). This is an unavoidable trade-off for high purity. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Amide Instability: While generally stable, amides can hydrolyze under very strong acidic or basic conditions, especially with heating.[1] Ensure work-up procedures are performed promptly and without excessive heat.

Section 4: Key Methodologies & Protocols

Protocol 1: General Aqueous Work-up (Post-Bromination)

This protocol assumes the reaction was performed in an organic solvent like DCM or used an acid catalyst.

  • Cooling: Cool the reaction vessel to room temperature, then further in an ice bath.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue adding until the red/orange color of bromine disappears.

  • Extraction (if applicable): Transfer the mixture to a separatory funnel. If the reaction solvent is not a suitable extraction solvent, add one (e.g., ethyl acetate or DCM).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat until gas evolution ceases.[2]

  • Aqueous Washes: Wash the organic layer sequentially with water (1x) and then saturated brine (1x).[3]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude solid product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Acetone or Ethanol)

This protocol is a starting point; solvent choice may need optimization.[2][8]

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetone).

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite® plug to remove the charcoal.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 5: Visual Workflows & Logic Diagrams

General Work-up & Purification Workflow

A Crude Reaction Mixture B Quench Excess Bromine (e.g., Na2S2O3) A->B C Neutralize Acid (e.g., NaHCO3 wash) B->C D Isolate Crude Product (Filtration or Extraction) C->D E Dry Crude Solid D->E F Recrystallization (e.g., Hot Acetone/Ethanol) E->F G Slow Cooling & Ice Bath F->G H Filter & Wash with Cold Solvent G->H I Dry Pure Product (Vacuum Oven) H->I Start Initiate Recrystallization Problem Does Product 'Oil Out'? Start->Problem Solution1 Add more solvent. Reheat to dissolve. Cool slowly. Problem->Solution1 Yes NoCrystals Do Crystals Form on Cooling? Problem->NoCrystals No Solution1->NoCrystals Solution2 Scratch flask. Add seed crystal. Reduce solvent volume. NoCrystals->Solution2 No Impure Is Product Still Impure/Colored? NoCrystals->Impure Yes Solution2->Impure End Collect Pure Crystals Impure->End No Solution3 Re-dissolve. Treat with Charcoal. Perform Hot Filtration. Impure->Solution3 Yes Solution3->Start Retry

Caption: Decision tree for common recrystallization issues.

References

  • Benchchem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9.
  • ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • European Patent Office. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Characterization of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. 2-Amino-3,5-dibromobenzamide, a substituted anthranilamide derivative, presents a compelling case study in the application of modern analytical techniques. Its structure, featuring a highly substituted aromatic ring, necessitates a multi-faceted approach for definitive characterization.

This guide provides an in-depth, comparative analysis of how two cornerstone techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—are synergistically employed to characterize this compound. We will contrast its analytical signature with those of key structural analogs: its positional isomer, 4-Amino-3,5-dibromobenzamide , and its non-halogenated parent, 2-Aminobenzamide . This comparative approach will illuminate the unique strengths and limitations of each technique, providing researchers with the strategic insights needed for confident structural elucidation.

Section 1: Mass Spectrometry - Establishing the Molecular Formula

Mass spectrometry serves as the initial checkpoint in structural analysis, offering a precise measurement of the molecular weight and invaluable clues about the elemental composition of a molecule.

The Dibromo Isotopic Signature: A Telltale Pattern

For halogenated compounds, MS provides a distinct advantage. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[1][2] Consequently, a molecule containing two bromine atoms, such as this compound, will not produce a single molecular ion peak (M⁺). Instead, it will exhibit a characteristic triplet cluster:

  • M⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

  • M+2: The peak for a molecule with one ⁷⁹Br and one ⁸¹Br. This peak is approximately twice the intensity of the M⁺ peak.

  • M+4: The peak for a molecule with two ⁸¹Br isotopes, with an intensity similar to the M⁺ peak.

This M:M+2:M+4 pattern with a relative intensity ratio of roughly 1:2:1 is an unambiguous indicator of a dibrominated compound.[3]

Comparative Analysis: MS Distinguishes Halogenation, Not Position

Let's compare the expected mass spectra of our three compounds:

CompoundMolecular FormulaCalculated M.W. (monoisotopic)Expected Molecular Ion Pattern (M⁺, M+2, M+4)Key Differentiator from Target
This compound C₇H₆Br₂N₂O291.88 Da[4][M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio N/A
4-Amino-3,5-dibromobenzamide C₇H₆Br₂N₂O291.88 Da[M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio Indistinguishable from target by MS alone.
2-Aminobenzamide C₇H₈N₂O136.06 DaSingle M⁺ peakLacks the characteristic dibromo isotopic pattern.

Table 1: Comparative Mass Spectrometry Data.

This comparison reveals a critical insight: while mass spectrometry can confirm the molecular formula C₇H₆Br₂N₂O for both this compound and its isomer 4-Amino-3,5-dibromobenzamide, it cannot differentiate between them. Both will produce identical molecular ion clusters. However, it easily distinguishes them from 2-Aminobenzamide, which lacks the bromine isotopes entirely.

Expert Insight: The inability of MS to distinguish positional isomers is a fundamental limitation. Relying solely on MS for the identification of a substituted aromatic compound is a frequent and critical error. The mass spectrum confirms what atoms are present, but not how they are connected.

Visualization 1: Isotopic Pattern

G cluster_ms Characteristic MS Isotopic Pattern for a Dibrominated Compound M M⁺ (²x⁷⁹Br) ~292 m/z M2 M+2 (⁷⁹Br, ⁸¹Br) ~294 m/z M4 M+4 (²x⁸¹Br) ~296 m/z label_mz m/z label_axis Relative Intensity G Sample Unknown Sample (e.g., from synthesis) MS Mass Spectrometry Analysis Sample->MS NMR NMR Spectroscopy Analysis Sample->NMR Result_MS Result: Dibrominated Benzamide (C₇H₆Br₂N₂O) Isomeric ambiguity remains MS->Result_MS Result_NMR Result: Pattern matches this compound (Two aromatic doublets) NMR->Result_NMR Conclusion Definitive Structure Confirmed Result_MS->Conclusion Result_NMR->Conclusion

Caption: Workflow for unambiguous structural confirmation.

Section 3: Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion : Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters :

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

  • Data Acquisition : Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis : Analyze the acquired spectrum for the molecular ion cluster. Verify the m/z values and the 1:2:1 relative abundance for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming : Shim the magnetic field on the sample to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a standard 1D proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis : Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign multiplicities. Count the number of signals in the ¹³C spectrum. Compare the observed data against the predicted patterns for the target and potential isomers.

Conclusion: A Synthesis of Techniques for Unquestionable Identity

The characterization of this compound serves as a powerful illustration of a core principle in analytical chemistry: no single technique provides a complete picture. While mass spectrometry rapidly confirms the molecular weight and elemental composition, highlighting the presence of two bromine atoms through its unique isotopic signature, it is blind to their placement on the aromatic ring. NMR spectroscopy, conversely, provides the definitive map of atomic connectivity. The distinct splitting pattern in the ¹H spectrum and the specific number of signals in the ¹³C spectrum serve as an irrefutable fingerprint, allowing for the confident differentiation between positional isomers.

For researchers in drug development and chemical synthesis, the integrated application of both MS and NMR is not redundant but essential. It forms a self-validating system that moves a compound's identity from a plausible hypothesis to an established fact, ensuring the integrity of all subsequent research and development.

References

  • PubChem. 4-Amino-3,5-dibromobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. Assignment of the 1H and 13C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Other Important Isotopes- Br and Cl. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-Amino-3,5-dibromobenzamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,5-dibromobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its role as a scaffold in the development of new therapeutic agents. The strategic placement of the amino, amide, and bromo functional groups allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the methodologies, experimental data, and practical considerations for researchers, scientists, and drug development professionals. The objective is to furnish a comprehensive resource that enables the selection of the most suitable synthetic strategy based on factors such as yield, purity, scalability, and experimental simplicity.

Comparative Overview of Synthetic Strategies

Three principal routes for the synthesis of this compound have been prominently identified in the chemical literature. These strategies are:

  • Route 1: Direct Bromination of 2-Aminobenzamide. This approach is a straightforward and atom-economical method that involves the direct electrophilic substitution of bromine onto the aromatic ring of the readily available starting material, 2-aminobenzamide.

  • Route 2: Synthesis from 3,5-Dibromoanthranilic Acid. This pathway begins with the corresponding carboxylic acid, 3,5-dibromoanthranilic acid, and proceeds through an amidation reaction to form the target benzamide.

  • Route 3: Multi-step Synthesis from o-Nitrobenzaldehyde. This route involves an initial reduction of the nitro group of o-nitrobenzaldehyde to form an amino intermediate, followed by bromination, and a final conversion of the aldehyde functionality to an amide. While primarily reported for the synthesis of the corresponding aldehyde, this pathway is a relevant consideration for the amide as well.

The following sections will delve into a detailed examination of each synthetic route, providing experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method.

Route 1: Direct Bromination of 2-Aminobenzamide

The direct bromination of 2-aminobenzamide is an attractive route due to its simplicity and the commercial availability of the starting material. The reaction typically employs an electrophilic brominating agent, such as N-bromosuccinimide (NBS), to achieve the desired disubstitution on the aromatic ring.

Reaction Mechanism and Rationale

The amino group of 2-aminobenzamide is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The amide group is a meta-directing deactivator. The interplay of these electronic effects favors the substitution at the 3 and 5 positions of the benzene ring. N-Bromosuccinimide is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine in situ.[1]

Diagram of the Direct Bromination of 2-Aminobenzamide

Direct_Bromination 2-Aminobenzamide 2-Aminobenzamide Product This compound 2-Aminobenzamide->Product Room Temperature NBS N-Bromosuccinimide (NBS) (2.2 eq) NBS->Product Solvent Acetonitrile Solvent->Product

Caption: Direct bromination of 2-aminobenzamide using NBS.

Experimental Protocol: Synthesis of this compound via Direct Bromination
  • Materials:

    • 2-Aminobenzamide (1.0 eq)

    • N-Bromosuccinimide (NBS) (2.2 eq)

    • Acetonitrile

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzamide in acetonitrile.

    • To this solution, add N-bromosuccinimide portion-wise at room temperature while stirring.

    • Continue stirring the reaction mixture at room temperature for 2 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Performance and Considerations
Parameter Route 1: Direct Bromination
Starting Material 2-Aminobenzamide
Key Reagents N-Bromosuccinimide (NBS)
Reported Yield Good to excellent (specific yield data not consistently reported in readily available literature)
Purity Generally high after recrystallization
Reaction Time 2-3 hours
Advantages - Simple one-step reaction- Readily available starting material- Mild reaction conditions
Disadvantages - Potential for over-bromination or side-product formation- Requires careful control of stoichiometry

Route 2: Synthesis from 3,5-Dibromoanthranilic Acid

This synthetic approach utilizes 3,5-dibromoanthranilic acid as the starting material, which is then converted to the corresponding amide. This route offers the advantage of having the dibromo substitution pattern already established on the starting material.

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to furnish the desired amide. Alternatively, direct amidation methods using coupling agents can also be employed.

Diagram of the Synthesis from 3,5-Dibromoanthranilic Acid

Amidation_Route Start 3,5-Dibromoanthranilic Acid Intermediate Acid Chloride Intermediate Start->Intermediate Step 1 Activation Activation (e.g., SOCl₂) Activation->Intermediate Product This compound Intermediate->Product Step 2 Amidation Amidation (NH₃ or NH₄OH) Amidation->Product

Caption: Synthesis of this compound from 3,5-dibromoanthranilic acid.

Experimental Protocol: Synthesis of this compound via Amidation
  • Materials:

    • 3,5-Dibromoanthranilic acid (1.0 eq)[3]

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Aqueous ammonia (NH₄OH)

    • Deionized water

  • Procedure:

    • Suspend 3,5-dibromoanthranilic acid in anhydrous dichloromethane in a round-bottom flask.

    • Add thionyl chloride dropwise to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Carefully add the crude acid chloride to a stirred, ice-cold solution of aqueous ammonia.

    • Stir the mixture vigorously for 1-2 hours.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Performance and Considerations
Parameter Route 2: From 3,5-Dibromoanthranilic Acid
Starting Material 3,5-Dibromoanthranilic Acid
Key Reagents Thionyl chloride, Ammonia
Reported Yield Good to high (dependent on the efficiency of the amidation step)
Purity Generally high, purification may be straightforward
Reaction Time 4-6 hours
Advantages - Avoids potential regioselectivity issues in bromination- Starting material is commercially available
Disadvantages - Two-step process- Use of corrosive and hazardous reagents like thionyl chloride

Route 3: Multi-step Synthesis from o-Nitrobenzaldehyde

This pathway is a more convergent approach, where the core aromatic structure is built upon through a series of transformations. While the primary literature often describes this route for the synthesis of the corresponding aldehyde, 2-amino-3,5-dibromobenzaldehyde, the conversion of the aldehyde to a primary amide is a feasible subsequent step.

Reaction Mechanism and Rationale

The synthesis begins with the reduction of the nitro group of o-nitrobenzaldehyde to an amine, typically using a reducing agent like iron powder in an acidic medium. The resulting o-aminobenzaldehyde is then subjected to electrophilic bromination to introduce the two bromine atoms. The final step would involve the conversion of the aldehyde to an amide, for which several methods exist, such as oxidation to the carboxylic acid followed by amidation, or through a direct amination-oxidation sequence. A patent describes a high-yield, one-pot process for the synthesis of 2-amino-3,5-dibromobenzaldehyde from o-nitrobenzaldehyde.[4]

Diagram of the Multi-step Synthesis from o-Nitrobenzaldehyde

Multistep_Route Start o-Nitrobenzaldehyde Intermediate1 o-Aminobenzaldehyde Start->Intermediate1 Step 1 Reduction Reduction (Fe/H+) Reduction->Intermediate1 Intermediate2 2-Amino-3,5-dibromobenzaldehyde Intermediate1->Intermediate2 Step 2 Bromination Bromination (Br₂) Bromination->Intermediate2 Product This compound Intermediate2->Product Step 3 Amidation Conversion to Amide Amidation->Product

Caption: Multi-step synthesis of this compound starting from o-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzaldehyde (Precursor to the Amide)
  • Materials:

    • o-Nitrobenzaldehyde

    • Iron powder

    • Glacial acetic acid

    • Ethanol/Water mixture

    • Bromine

    • Concentrated hydrochloric acid

  • Procedure (for the aldehyde intermediate):

    • Dissolve o-nitrobenzaldehyde in a mixture of ethanol and water.

    • Add iron powder and glacial acetic acid to the solution.

    • Catalyze the reaction with a few drops of concentrated hydrochloric acid and heat at 95-105 °C for 40-60 minutes.[4]

    • Cool the reaction mixture to -10 to 5 °C.

    • Slowly add a slight excess of bromine to the cooled mixture.

    • Allow the reaction to proceed at room temperature for 120-150 minutes.

    • Filter the precipitate to obtain 2-amino-3,5-dibromobenzaldehyde. This process is reported to have a yield of over 90% and a purity of over 99.0%.[4]

Performance and Considerations
Parameter Route 3: From o-Nitrobenzaldehyde
Starting Material o-Nitrobenzaldehyde
Key Reagents Iron, Acetic Acid, Bromine
Reported Yield >90% (for the aldehyde intermediate)[4]
Purity >99% (for the aldehyde intermediate)[4]
Reaction Time 3-4 hours (for the aldehyde) + subsequent amidation step
Advantages - High yield and purity reported for the aldehyde intermediate- One-pot potential for the initial steps
Disadvantages - Multi-step process to reach the final amide- The final amidation step adds complexity and may reduce the overall yield

Structural Characterization of this compound

Independent of the synthetic route chosen, the structural integrity of the final product must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Spectral Data

The following are the expected NMR spectral data for this compound, which are crucial for its characterization.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.95 (d, J = 2.4 Hz, 1H, Ar-H) : Aromatic proton at position 6.

  • δ 7.80 (d, J = 2.4 Hz, 1H, Ar-H) : Aromatic proton at position 4.

  • δ 7.55 (br s, 1H, -CONH₂) : One of the amide protons.

  • δ 7.20 (br s, 1H, -CONH₂) : The other amide proton.

  • δ 6.05 (s, 2H, -NH₂) : The two protons of the primary amino group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 168.5 (C=O) : Carbonyl carbon of the amide.

  • δ 148.0 (C-NH₂) : Aromatic carbon attached to the amino group.

  • δ 135.0 (Ar-CH)

  • δ 130.0 (Ar-CH)

  • δ 120.0 (C-CONH₂) : Aromatic carbon attached to the amide group.

  • δ 115.0 (C-Br)

  • δ 110.0 (C-Br)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion and Recommendation

This comparative guide has outlined three distinct and viable synthetic routes to this compound. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project.

  • For rapid, small-scale synthesis with readily available starting materials, the direct bromination of 2-aminobenzamide (Route 1) is a highly attractive option due to its simplicity and mild reaction conditions.

  • When control over regioselectivity is paramount and a two-step process is acceptable, the synthesis from 3,5-dibromoanthranilic acid (Route 2) provides a reliable and high-yielding alternative.

  • For large-scale production where high yield and purity of an intermediate are critical, the multi-step synthesis starting from o-nitrobenzaldehyde (Route 3) to the corresponding aldehyde, followed by conversion to the amide, may be the most efficient approach, despite the additional step. [4]

It is imperative for researchers to validate the chosen method in their own laboratory setting and to thoroughly characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to ensure it meets the required purity standards for its intended application.

References

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
  • CN118125928A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
  • Mphahlele, M. J., et al. (2017). Halogenation of 2-aminobenzamide (AB). Reagents & conditions: (i) NBS, CH3CN, RT, 0.5 h (X = Br) or NIS, AcOH, RT, 1 h (X = I); (ii) NIS, AcOH, RT, 1 h; (iii) NBS (2 equiv.), AcOH, RT, 2 h. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of 2‐aminobenzamide under various conditions[a]. Available from: [Link]

  • CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents.
  • Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • Royal Society of Chemistry. a new NBS/Oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach. Available from: [Link]

  • KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde - Google Patents.
  • Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PubMed Central. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Available from: [Link]

  • New Era. Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO). Available from: [Link]

  • Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid - ResearchGate. Available from: [Link]

  • United States Patent (19) - Googleapis.com. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-3,5-dibromobenzophenone. Available from: [Link]

  • PubChem. 2-Amino-3,5-dibromobenzoic acid. Available from: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Aromatic Bromination: Selecting the Optimal Reagent for Synthesizing Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bromination in Synthesis

In the landscape of modern organic synthesis, particularly within drug development and materials science, the introduction of bromine atoms onto aromatic scaffolds is a foundational strategy. Aryl bromides are exceptionally versatile intermediates, serving as pivotal precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, the generation of organometallic reagents, and as building blocks for complex heterocyclic systems.[1] The synthesis of molecules like 2-Amino-3,5-dibromobenzamide , a valuable building block for pharmaceuticals, hinges on the precise and efficient bromination of an aromatic amine precursor.[2]

However, the process of aromatic bromination is far from a "one-size-fits-all" operation. The choice of brominating agent is dictated by a delicate balance of substrate reactivity, desired regioselectivity, safety considerations, and reaction scalability. This guide provides a comparative analysis of the most common brominating agents used to synthesize activated aryl bromides, like the precursors to this compound, offering field-proven insights to guide your selection process.

The Target: Understanding the Synthesis of this compound

It is a common misconception to view "this compound" as a brominating agent. Rather, it is the synthetic target . Its value lies in the strategic placement of its functional groups: an aniline-like amino group, an amide, and two bromine atoms, which make it a potent intermediate for further molecular elaboration.[2] The synthesis of this compound, and others like it, requires the bromination of a highly activated aromatic ring (an aminobenzamide or a related precursor). The strong electron-donating nature of the amino group directs electrophilic attack to the ortho and para positions, making the ring highly susceptible to bromination, including polybromination.[3][4] This high reactivity presents the central challenge: controlling the reaction to achieve the desired dibrominated product without generating unwanted isomers or over-brominated species.

The Arsenal: A Comparative Overview of Key Brominating Agents

The selection of a brominating agent is a critical experimental parameter. Below, we compare the performance, safety, and application scope of the most prevalent reagents for the bromination of activated aromatic systems.

ReagentFormulaFormKey AdvantagesKey Disadvantages
Molecular Bromine Br₂Fuming, corrosive liquidHigh reactivity, inexpensiveHighly toxic, corrosive, difficult to handle, often requires a catalyst for less activated rings, can lead to polybromination.[5][6][7]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solidEasy to handle, safer than Br₂, provides a low concentration of Br₂, good for activated and moderately activated rings.[8][9]Less reactive than Br₂ for deactivated rings, may require acidic conditions or catalysts.[9]
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃Crystalline solidExtremely powerful, can brominate even highly deactivated rings under mild conditions, both bromine atoms are reactive.[10][11][12][13]Poor solubility in many common organic solvents, can be too reactive for some substrates.[10]
Pyridinium Tribromide C₅H₅N·HBr·Br₂Crystalline solidSolid, easy-to-handle source of bromine, offers controlled bromination, simplifies workup procedures.[14][15][16][17]Can be less reactive than Br₂ or DBI, pyridine odor.[14]

Head-to-Head Comparison: Performance in Aromatic Bromination

Reactivity and Substrate Scope
  • Molecular Bromine (Br₂): As the elemental source, Br₂ is a powerful and aggressive brominating agent. For highly activated rings like anilines, its reaction can be violent and difficult to control, often leading to a mixture of polybrominated products.[4] For less activated rings, it typically requires a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile, Br⁺.[18][19]

  • N-Bromosuccinimide (NBS): NBS is arguably the most versatile and widely used reagent for this purpose. It is a solid, making it significantly easier and safer to handle than liquid bromine.[8][9] In solution, particularly in the presence of an acid or moisture, it serves as a source for a controlled, low concentration of electrophilic bromine. This moderation makes it ideal for the monobromination of activated aromatic compounds.[1][20] For deactivated rings, NBS can be effective when used in strongly acidic media like concentrated sulfuric acid.[9][20]

  • Dibromoisocyanuric Acid (DBI): DBI is a powerhouse among N-bromo compounds.[10] It is capable of brominating aromatic rings that are strongly deactivated by electron-withdrawing groups, a task that is challenging for NBS or Br₂ without harsh conditions.[11][13] For example, DBI can brominate nitrobenzene in concentrated sulfuric acid at 20°C in just five minutes, whereas NBS requires much higher temperatures and longer reaction times.[10] This high reactivity makes it an excellent choice for difficult substrates but may be overkill for already activated systems, where it could lead to over-bromination.

  • Pyridinium Tribromide (Py·HBr₃): This reagent exists in equilibrium with pyridine, HBr, and Br₂ in solution.[14][21] It acts as a solid, stable source of bromine, making it convenient and safe to weigh and dispense.[16] Its reactivity is generally milder than liquid bromine, allowing for more controlled reactions and often leading to cleaner product profiles with simplified work-up.[14] It is particularly effective for electron-rich substrates.[21]

Regioselectivity

For substrates like anilines and phenols, the directing effect of the activating group is paramount. Bromination will occur preferentially at the para and ortho positions.[1] The challenge is often to achieve selective para-bromination and prevent di- or tri-substitution.

  • Controlling Selectivity: High regioselectivity can often be achieved by controlling reaction conditions. Lower temperatures generally favor the thermodynamically preferred para isomer over the ortho isomer due to steric hindrance.[1] The choice of solvent can also play a crucial role; for instance, using N-bromosuccinimide in tetrabutylammonium bromide has been shown to afford highly para-selective monobromination of activated aromatics.[20] Copper-catalyzed methods using reagents like CuBr₂ have also been developed to achieve high para-selectivity on unprotected anilines.[22]

Safety and Handling
  • Molecular Bromine (Br₂): Extreme caution is required. Bromine is a volatile, highly toxic, and corrosive liquid.[5] It causes severe burns on skin contact and is fatal if inhaled.[23] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, splash goggles, and a face shield.[5][6][23] A solution of sodium thiosulfate should always be on hand to neutralize spills.[5]

  • NBS, DBI, and Pyridinium Tribromide: These crystalline solids are significantly safer and easier to handle than liquid Br₂.[8][14] They eliminate the risk of inhaling high concentrations of volatile bromine. However, they are still potent chemicals. They are skin and eye irritants, and dust should not be inhaled. Standard laboratory PPE (lab coat, gloves, safety glasses) is mandatory.

Mechanistic Insights: The Electrophilic Aromatic Substitution (SEAr) Pathway

The bromination of aromatic rings proceeds via the Electrophilic Aromatic Substitution (SEAr) mechanism. This is a fundamental concept that dictates the reactivity and selectivity of the process.

SEAr_Mechanism SigmaComplex SigmaComplex SigmaComplex2 SigmaComplex2

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline

This protocol demonstrates a typical laboratory-scale bromination of a highly activated aniline derivative using a copper-catalyzed system, which offers excellent regioselectivity and proceeds under mild conditions.[3]

Objective: To synthesize 4-bromo-2-nitroaniline from 2-nitroaniline.

Reagents:

  • 2-Nitroaniline

  • Sodium Bromide (NaBr)

  • Sodium Persulfate (Na₂S₂O₈)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile (CH₃CN)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 2-nitroaniline (1.0 mmol), sodium bromide (1.8 mmol), and copper(II) sulfate pentahydrate (0.25 mmol).

  • Add a 2:1 mixture of acetonitrile and water as the solvent.

  • Cool the reaction mixture to 7 °C in an ice bath.

  • While stirring, add sodium persulfate (1.4 mmol) portion-wise over 10 minutes.

  • Allow the reaction to stir at 7 °C for 4 hours.

  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C) and stir for an additional 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-2-nitroaniline.

This method has been shown to be robust and scalable, providing good yields of the desired monobrominated product while minimizing over-bromination.[3]

Decision Guide: Selecting Your Brominating Agent

Choosing the correct reagent requires a logical, substrate-driven approach. The following decision tree illustrates a typical thought process for a synthetic chemist.

Decision_Tree

Conclusion and Future Outlook

The synthesis of brominated aromatic compounds like this compound is a testament to the power and nuance of electrophilic aromatic substitution. While classical reagents like molecular bromine remain relevant, the development of solid, easier-to-handle alternatives such as N-Bromosuccinimide (NBS) , Pyridinium Tribromide , and the highly potent Dibromoisocyanuric Acid (DBI) has revolutionized the field.

For the specific challenge of brominating highly activated systems, NBS often represents the optimal balance of reactivity, selectivity, and safety. It allows for controlled bromination, minimizing the poly-substitution that can plague reactions with elemental bromine. For more challenging, deactivated substrates, DBI offers unparalleled reactivity. The ongoing development of catalytic systems, such as the copper-catalyzed method described, continues to push the boundaries of efficiency and selectivity, offering greener and more practical routes to these invaluable synthetic intermediates.[3] The thoughtful selection of the brominating agent, guided by the principles outlined in this guide, is the cornerstone of a successful and reproducible synthesis.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
  • One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia. Available at: [Link]

  • Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. Stanford Advanced Materials. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. Acme Organics. Available at: [Link]

  • Preparation method of 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. National Institutes of Health. Available at: [Link]

  • Method for the bromination of aromatic compound. Google Patents.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Ağrı İbrahim Çeçen Üniversitesi Fen Bilimleri Dergisi, 7(1), 30-34. Available at: [Link]

  • A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available at: [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. OpenStax. Available at: [Link]

  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. Available at: [Link]

  • Bromine SOP. Rutgers University. Available at: [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate. Available at: [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]

  • Production process of 2-amino-3,5-dibromobenzaldehyde. Patsnap. Available at: [Link]

  • Bromine Safety & Standard Operating Procedures. University of Washington. Available at: [Link]

  • Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... ResearchGate. Available at: [Link]

  • The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. Google Patents.
  • Bromine Safety Handbook. ICL Group. Available at: [Link]

  • Smith, W. B. (2002). Regioselective One-Pot Bromination of Aromatic Amines. The Journal of Organic Chemistry, 67(15), 5438–5440. Available at: [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of 2-Amino-3,5-dibromobenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance. One such critical intermediate is 2-Amino-3,5-dibromobenzamide, a precursor in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. The information presented herein is supported by experimental data and established scientific principles to assist researchers in making informed decisions for their analytical needs.

The Critical Role of Purity for this compound

This compound is a key building block in organic synthesis. Impurities, which can arise from the manufacturing process of its precursor, 2-amino-3,5-dibromobenzaldehyde, or subsequent reaction steps, can adversely affect the yield and purity of the final API.[1][2] Therefore, a robust analytical method to accurately determine its purity is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most widely employed technique for the purity assessment of this compound and similar aromatic amines.[3][4] This preference is due to its high specificity, sensitivity, and reproducibility.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the preferred choice as it provides excellent separation for moderately polar compounds like this compound. The non-polar nature of the C18 stationary phase allows for effective retention and separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. This allows for the efficient elution of a wide range of compounds with varying polarities, ensuring that all potential impurities are detected.

  • Detection: UV detection is suitable for this compound due to the presence of a chromophore in its structure. The wavelength of maximum absorbance should be determined to ensure the highest sensitivity.

Comparative Analysis of Analytical Methodologies

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages in specific scenarios. The choice of method should be guided by the specific analytical requirements, such as the need for higher throughput, enhanced sensitivity, or structural elucidation of unknown impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Similar to HPLC but uses smaller particle size columns (typically <2 µm) and higher pressures.[6][7]Combines the separation power of LC with the mass analysis capabilities of MS.[8][9]Separation of volatile and semi-volatile compounds in the gas phase followed by mass analysis.[10][11]
Specificity HighVery HighVery High (provides mass information)High (requires derivatization for non-volatile compounds)
Sensitivity Good (ng range)Excellent (pg range)[6]Excellent (pg to fg range)Good to Excellent (pg range)
Analysis Time 15-30 minutes[12]< 10 minutes[12]Dependent on LC method15-60 minutes
Key Advantages Robust, versatile, widely available.Faster analysis, improved resolution, reduced solvent consumption.[13][14]Provides molecular weight and structural information, ideal for impurity identification.[15]Excellent for volatile and semi-volatile impurities.[16][17]
Limitations Longer analysis times compared to UPLC.Higher initial instrument cost.[6]Higher complexity and cost.Not suitable for non-volatile or thermally labile compounds.

Expert Insights:

For routine quality control and purity assessment of this compound, a validated HPLC-UV method offers the best balance of performance, cost, and reliability. However, during process development or in the investigation of out-of-specification results, the superior resolution of UPLC and the structural information provided by LC-MS are invaluable for identifying and characterizing unknown impurities.[6][13] GC-MS can be a powerful tool if volatile or semi-volatile impurities are suspected.[10]

Experimental Protocols and Method Validation

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The following protocol for an RP-HPLC method is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[18][19][20][21][22]

4.1. Recommended RP-HPLC Method

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

4.2. System Suitability Testing

Before sample analysis, the chromatographic system must be demonstrated to be suitable for its intended purpose. This is achieved through system suitability tests as defined by the United States Pharmacopeia (USP) General Chapter <621>.[23][24][25][26]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0%

4.3. Method Validation Parameters (as per ICH Q2(R2)) [18][19][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Logic

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Method_Selection cluster_methods Analytical Techniques start Define Analytical Need hplc HPLC-UV (Routine QC) start->hplc Standard Purity Assay uplc UPLC (High Throughput) start->uplc Need for Speed/ Higher Resolution lcms LC-MS (Impurity ID) start->lcms Unknown Peak/ Structural Info Needed gcms GC-MS (Volatile Impurities) start->gcms Suspect Volatile/ Semi-volatile Impurities

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While various analytical techniques are available, a well-validated RP-HPLC method stands out as the most suitable for routine quality control due to its robustness, specificity, and accessibility. For more demanding applications, such as high-throughput screening or in-depth impurity profiling, advanced techniques like UPLC and LC-MS offer significant advantages. By understanding the principles and comparative performance of these methods, researchers can select the most appropriate technique to meet their specific analytical challenges and regulatory requirements.

References

  • Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • Rajput, P. A., & Trivedi, P. D. (2015). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 8(10), 1435-1440. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters. (n.d.). Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. Retrieved from [Link]

  • Markes International. (n.d.). Fast analysis of semi-volatile organic compounds using PTV-GC–TOF MS. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • In-vitro, I. J. O. P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Analysis In-vitro, 2(1), 1-5. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Wegman, R. C. C., & van de Kamp, C. G. (1981). The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. International Journal of Environmental Analytical Chemistry, 9(1), 1-12. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NAMSA. (n.d.). Determination of Extractable Semi-Volatile Organic Compounds by GC/MS. Retrieved from [Link]

  • Kumar, R., & Chauhan, R. P. S. (2014). Analytical Studies for the Determination of Some Aromatic Amines with N-Bromo Saccharin at Micro Scale. International Journal of Plant, Animal and Environmental Sciences, 4(2), 29-33. Retrieved from [Link]

  • Liu, X., et al. (2020). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. Marine Drugs, 18(7), 366. Retrieved from [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Retrieved from [Link]

  • Yamamoto, A., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 827-834. Retrieved from [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Retrieved from [Link]

  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-126. Retrieved from [Link]

  • Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2213654 A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Li, W., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5732. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Pérez-Ortuño, R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4349-4360. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of amines. Retrieved from [Link]

Sources

Spectral data comparison of "2-Amino-3,5-dibromobenzamide" and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectral Data of 2-Amino-3,5-dibromobenzamide and Its Derivatives

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic ring substituted with amino, dibromo, and benzamide functional groups, gives rise to a unique spectral signature. Accurate interpretation of this signature is paramount for quality control, reaction monitoring, and the characterization of novel derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor. This guide will provide a detailed examination of the spectral data of the parent compound and compare it with its derivatives to illustrate the nuanced effects of structural changes.

Spectral Characterization of this compound

The spectral properties of this compound are dictated by the interplay of its functional groups. The electron-donating amino group and the electron-withdrawing bromo and benzamide substituents create a distinct electronic environment that is reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the amide protons. The two aromatic protons will appear as doublets due to meta-coupling. The amino and amide protons will likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

  • ¹³C NMR Spectrum: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift. The aromatic carbons will have their chemical shifts influenced by the attached substituents; for instance, the carbons bonded to the electronegative bromine atoms will be significantly affected.

A related compound, 2-Amino-3,5-dibromobenzaldehyde, serves as a useful comparison. In its ¹H NMR spectrum, the aldehyde proton is highly deshielded and appears as a downfield singlet, while the aromatic protons show meta-coupling.[1] The ¹³C NMR spectrum of this aldehyde shows a characteristic signal for the aldehyde carbonyl carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2]

  • N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹.[2][3] The amide group will also exhibit N-H stretching in a similar region.

  • C=O Stretching: The carbonyl group of the benzamide will produce a strong absorption band, typically in the range of 1630-1690 cm⁻¹.

  • N-H Bending: The N-H bending vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region.[3]

  • C-N Stretching: The C-N stretching of aromatic amines is typically observed between 1250 and 1335 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]

  • Fragmentation: Common fragmentation patterns for brominated aromatic compounds involve the loss of bromine atoms.[7] The fragmentation of the benzamide moiety may also be observed.

Comparative Spectral Analysis with Derivatives

The spectral data of this compound derivatives will differ based on the nature and position of the substituents.

N-Substituted Benzamide Derivatives

Substitution on the amide nitrogen will primarily affect the NMR and IR spectra.

  • ¹H NMR: In an N-substituted derivative, the amide N-H signal will be absent if it is a tertiary amide, or it will be a single proton signal for a secondary amide. The chemical shifts of the aromatic protons may also be slightly altered.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the N-substituent will be informative.

  • IR: The N-H stretching vibrations will be different for secondary amides (one band) compared to the primary amide of the parent compound (two bands).[3] For tertiary amides, the N-H stretch will be absent.

Derivatives with Modified Amino Groups

Modification of the 2-amino group, for example, through acylation, will lead to significant spectral changes.

  • ¹H NMR: The broad singlet of the primary amino group will be replaced by a signal corresponding to the new functional group.

  • IR: The characteristic N-H stretching bands of the primary amine will be replaced by those of the new functional group (e.g., an amide).

Derivatives with Altered Aromatic Substitution

Changing the number or position of the bromine atoms on the aromatic ring will have a profound impact on the spectra.

  • ¹H NMR: The splitting patterns and chemical shifts of the aromatic protons will change according to the new substitution pattern.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will be altered due to the different electronic environment.

  • MS: The isotopic pattern of the molecular ion peak will reflect the number of bromine atoms present.

Data Summary Tables

Table 1: Comparison of Typical ¹H NMR Spectral Data

Compound Aromatic Protons (δ, ppm) NH₂ Protons (δ, ppm) Amide Protons (δ, ppm) Other Key Signals (δ, ppm)
This compoundDoubletsBroad singletBroad singlet-
N-Alkyl-2-amino-3,5-dibromobenzamideDoubletsBroad singletSinglet/TripletAlkyl protons
2-Acetamido-3,5-dibromobenzamideDoublets-Broad singlets (2)Methyl singlet
2-Amino-5-bromobenzamideMultipletsBroad singletBroad singlet-

Table 2: Comparison of Typical IR Spectral Data (cm⁻¹)

Compound N-H Stretch (Amine) N-H Stretch (Amide) C=O Stretch C-Br Stretch
This compound~3400, ~3300~3200~1660~600-500
N-Alkyl-2-amino-3,5-dibromobenzamide~3400, ~3300~3300~1650~600-500
2-Acetamido-3,5-dibromobenzamide-~3300, ~3200~1680, ~1660~600-500
2-Amino-5-bromobenzamide~3400, ~3300~3200~1660~600-500

Table 3: Comparison of Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragmentation Ions
This compoundC₇H₆Br₂N₂O293.94 g/mol [8][M-Br]⁺, [M-2Br]⁺, [C₇H₆N₂O]⁺
N-Methyl-2-amino-3,5-dibromobenzamideC₈H₈Br₂N₂O307.97 g/mol [M-Br]⁺, [M-CH₃]⁺
2-Amino-5-bromobenzamideC₇H₇BrN₂O215.05 g/mol [9][M-Br]⁺, [C₇H₇N₂O]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more

    • Decoupling: Use proton decoupling to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

G cluster_0 This compound C1 C1-NH2 C2 C2-Br C1->C2 C3 C3-H C2->C3 C4 C4-C(=O)NH2 C3->C4 C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Molecular structure of this compound.

G Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis G Structure Molecular Structure (Functional Groups, Substitution Pattern) Spectra Spectral Data (Chemical Shifts, Frequencies, m/z) Structure->Spectra Influences Interpretation Structural Elucidation Spectra->Interpretation Provides Evidence for Interpretation->Structure Confirms

Caption: The logical relationship between molecular structure and spectral data.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Supporting Inform
  • Al-Obaidi, F., & Al-Shammari, A. M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 25(4), 435-44.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • NC State University Libraries. (n.d.). 24.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.
  • MDPI. (n.d.).
  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.
  • PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides.
  • ACS Publications. (2025, September 4). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry.
  • Benchchem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.
  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of 2-amino-3, 5-dibromobenzophenone.
  • PubChem. (n.d.). 2-Amino-5-bromobenzamide.
  • Slideshare. (n.d.).
  • Bulgarian Chemical Communications. (n.d.).
  • ChemicalBook. (2025, July 14). 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL.
  • National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. NIST WebBook.
  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • PubMed. (n.d.).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97 50910-55-9.
  • PubMed Central. (n.d.).
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-benzoyl-aminopyridine.

Sources

A Comparative Guide to the Biological Activities of 2-Amino-3,5-dibromobenzamide Analogs: From Mucolysis to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-amino-3,5-dibromobenzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of biologically active compounds. While its most prominent derivatives, bromhexine and its metabolite ambroxol, are widely recognized for their mucolytic properties in treating respiratory disorders, the therapeutic potential of this chemical family extends far beyond.[1][2] This guide provides a comparative analysis of the biological activities of various analogs, offering researchers and drug development professionals an in-depth look at their established mechanisms and emerging applications, supported by experimental data and detailed protocols.

Chapter 1: The Canonical Mucolytics: Bromhexine and Ambroxol

The journey of the this compound scaffold in medicine began with the development of bromhexine, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant.[1] Bromhexine is a prodrug that undergoes hepatic metabolism to its active form, ambroxol.[1][3]

Mechanism of Action: Both bromhexine and ambroxol exert their mucolytic effects by:

  • Increasing Secretion: They stimulate the serous cells of the bronchial glands, leading to the production of a less viscous mucus.

  • Enhancing Mucociliary Clearance: By thinning the mucus, they facilitate its removal from the respiratory tract by ciliary action, thus alleviating cough and congestion.[1]

  • Surfactant Production: Ambroxol, in particular, has been shown to increase the secretion of pulmonary surfactant, a substance that reduces surface tension in the alveoli and prevents their collapse.[4]

Clinical Significance: Bromhexine and ambroxol are globally recognized over-the-counter medications for respiratory conditions associated with excessive or thick mucus production, such as bronchitis and chronic obstructive pulmonary disease (COPD).[2]

G Bromhexine Bromhexine (Prodrug) Metabolism Hepatic Metabolism (N-dealkylation & hydroxylation) Bromhexine->Metabolism Ambroxol Ambroxol (Active Metabolite) Metabolism->Ambroxol

Caption: Metabolic conversion of Bromhexine to its active form, Ambroxol.

Chapter 2: Expanding the Therapeutic Landscape: Novel Biological Activities

Recent research has unveiled a broader pharmacological profile for ambroxol and other analogs, extending their potential use to viral infections and neurodegenerative diseases.

Antiviral Properties

The potential of this chemical family as antiviral agents has gained significant interest.

  • Ambroxol: Studies have shown that ambroxol can suppress the proliferation of the influenza A virus in mice.[4] Its mechanism is thought to involve the increased release of antiviral factors in the airway, such as mucus protease inhibitors and immunoglobulins.[4] More recently, ambroxol's ability to interact with the angiotensin-converting enzyme 2 (ACE2) receptor and inhibit the transmembrane serine protease 2 (TMPRSS2) has been investigated for its potential to prevent the entry of SARS-CoV-2 into host cells.[1]

  • Bromhexine: As the precursor to ambroxol, bromhexine is also a potent inhibitor of TMPRSS2, a key protease in the transmission of SARS-CoV-2, and has been proposed as a potential prophylactic agent against COVID-19.[5]

Neuroprotective Effects and Enzyme Enhancement

A particularly exciting development is the identification of ambroxol as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).

  • Gaucher Disease: This lysosomal storage disorder is caused by mutations in the GCase enzyme, leading to the accumulation of its substrate. Ambroxol has been found to act as an enzyme enhancement agent, binding to and stabilizing mutant GCase, which increases its activity and protein levels in patient-derived fibroblasts.[6] This has led to clinical trials investigating high-dose ambroxol as a treatment for Gaucher disease.[7]

  • Parkinson's Disease: Mutations in the GBA1 gene, which encodes for GCase, are a significant risk factor for Parkinson's disease. Ambroxol's ability to enhance GCase activity has prompted research into its potential to treat GBA-associated Parkinson's disease.[2][7]

Chapter 3: Quantitative Comparison and Structure-Activity Relationship (SAR)

Compound/AnalogPrimary Target/ActivityPotency/ConcentrationDisease Model/SystemReference
Ambroxol Influenza A Virus10 mg/kg/day (in vivo)Infected Mice[4]
Ambroxol Mutant GCase (N370S)5-60 µM (in vitro)Gaucher Disease Fibroblasts[6]
Bromhexine TMPRSS2 Inhibition- (Proposed)COVID-19[5]
Compound 11 DHODH Inhibition (Antiviral)IC50 = 0.85 µM (Influenza A)MDCK Cells[8]
Compound 11 DHODH Inhibition (Antiviral)IC50 = 3.60 µM (SARS-CoV-2)Vero E6 Cells[8]

Note: Compound 11 is a novel dihydroorotate dehydrogenase (DHODH) inhibitor with broad-spectrum antiviral activity, included for comparison of potency against viral targets. Its structure is not a direct analog of this compound, but it highlights the potency achievable in antiviral drug discovery.

Structure-Activity Relationship Insights:

The biological activity of these analogs is highly dependent on their three-dimensional structure and the nature of their substituents.

  • The 2-amino-3,5-dibromo-benzylamine core is essential for activity.

  • The trans-4-hydroxycyclohexyl group in ambroxol is crucial for its mucolytic and GCase chaperone activity.

  • Modifications to the amine can lead to entirely different activities, as seen in other benzamide derivatives with antimicrobial or anticancer properties.[9][10]

SAR cluster_0 This compound Scaffold cluster_1 Key Modifications cluster_2 Resulting Biological Activity Scaffold [Core Structure] R1 R1: Amine Substituent (e.g., Cyclohexyl in Bromhexine) Scaffold->R1 Influences Potency & Target R2 R2: Aromatic Ring (Dibromo substitution) Scaffold->R2 Critical for Specificity Mucolytic Mucolytic Activity R1->Mucolytic Antiviral Antiviral Activity R1->Antiviral Chaperone Chaperone Activity R1->Chaperone R2->Mucolytic

Caption: Key structure-activity relationships of the scaffold.

Chapter 4: Key Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.

In Vitro Evaluation of GCase Enhancement

This protocol is designed to assess the ability of a compound to enhance the activity of mutant GCase in patient-derived cells.

Objective: To quantify the change in GCase activity in Gaucher disease fibroblasts following treatment with an analog.

Methodology:

  • Cell Culture: Culture Gaucher disease patient-derived fibroblasts (e.g., carrying the N370S mutation) in standard cell culture medium.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 5 µM to 100 µM Ambroxol) for a period of 5-7 days. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.6).

  • GCase Activity Assay:

    • Incubate a portion of the cell lysate with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.

    • Stop the reaction with a high pH buffer (e.g., glycine-NaOH, pH 10.7).

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) to normalize the GCase activity.

  • Data Analysis: Express GCase activity as nmol/hour/mg of protein. Compare the activity in treated cells to the vehicle control to determine the fold-increase in enzyme activity.

Caption: Workflow for GCase enzyme enhancement assay.

Conclusion

The this compound scaffold, initially developed for its mucolytic properties, is proving to be a versatile platform for drug discovery. The journey from bromhexine and ambroxol for cough relief to the investigation of ambroxol for serious genetic and neurodegenerative diseases illustrates the remarkable potential hidden within this chemical family. Future research should focus on synthesizing and screening new analogs to further explore their therapeutic applications, with a particular emphasis on developing compounds with enhanced potency and selectivity for novel targets like TMPRSS2 and mutant GCase.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bromhexine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. Retrieved from [Link]

  • Ponugoti, S. S., Shah, H., Chopada, A., et al. (2024). Ambroxol Hydrochloride: A Comprehensive Review on Industrial-Scale Synthesis, Pharmacological Aspects & Therapeutic Applications. ChemistrySelect. Retrieved from [Link]

  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Retrieved from [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2010). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of bromhexine. Retrieved from [Link]

  • National Institutes of Health. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Retrieved from [Link]

  • MDPI. (2022). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 10 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]

  • ClinicalTrials.gov. (2020). World Data on Ambroxol for Patients With GD and GBA Related PD. Retrieved from [Link]

  • PubMed. (2000). Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubMed Central. (2021). Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • National Institutes of Health. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ambroxol hydrochloride.
  • Semantic Scholar. (2021). Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study. Retrieved from [Link]

  • MDPI. (2023). Non-Covalent Reactions Supporting Antiviral Development. Retrieved from [Link]

  • Semantic Scholar. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

Sources

A comparative study of the reactivity of "2-Amino-3,5-dibromobenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Amino-3,5-dibromobenzamide

Abstract

This guide provides an in-depth comparative analysis of the chemical reactivity of this compound. This molecule, possessing a synthetically valuable arrangement of an amino group, a benzamide, and two bromine atoms, presents multiple sites for chemical modification. To elucidate the distinct role of its core functional groups, its reactivity is primarily compared against its close structural analog, 2-Amino-3,5-dibromobenzaldehyde. By examining the differences in reactivity at the C1 carbonyl, the aromatic ring, the C2 amino group, and the C-Br bonds, this guide offers researchers and drug development professionals a predictive framework for synthetic planning and reaction design, supported by mechanistic principles and detailed experimental protocols.

Molecular Structure and Electronic Profile Analysis

The reactivity of an aromatic compound is fundamentally governed by the electronic interplay of its substituents. This compound features a complex substitution pattern where electron-donating and electron-withdrawing groups coexist, creating a nuanced electronic landscape. Our primary comparator, 2-Amino-3,5-dibromobenzaldehyde, differs only by the C1 functional group, providing a direct means to evaluate the influence of a benzamide versus a benzaldehyde.

PropertyThis compound2-Amino-3,5-dibromobenzaldehyde
IUPAC Name This compound[1]2-amino-3,5-dibromobenzaldehyde[2]
Molecular Formula C₇H₆Br₂N₂O[1]C₇H₅Br₂NO[2]
Molecular Weight 293.94 g/mol [1]278.93 g/mol [2]
Structure (Image of this compound)(Image of 2-Amino-3,5-dibromobenzaldehyde)
Key Functional Groups Primary Amine, Benzamide, Aryl BromidePrimary Amine, Aldehyde, Aryl Bromide

The substituents exert influence through two primary modes: inductive effects (through-bond polarization) and resonance effects (pi-system delocalization).

  • Amino Group (-NH₂) : Strongly electron-donating via resonance (+M effect) and weakly electron-withdrawing inductively (-I effect). The resonance effect dominates, making it a powerful activating group.[3]

  • Bromo Groups (-Br) : Electron-withdrawing via induction (-I effect) due to high electronegativity, but electron-donating via resonance (+M effect) due to lone pairs. The inductive effect is stronger, resulting in overall deactivation.[3]

  • Benzamide Group (-CONH₂) : A moderately deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring.[4]

  • Aldehyde Group (-CHO) : A strongly deactivating group due to both inductive and resonance electron withdrawal.[3]

This interplay dictates the electrophilicity and nucleophilicity of various sites on each molecule.

G Diagram 1: Electronic Effects of Substituents mol1 This compound C1 (-CONH₂) Deactivating (Resonance/Inductive Pull) C2 (-NH₂) Strongly Activating (Resonance Push) C3, C5 (-Br) Deactivating (Inductive Pull) comp Comparison Net Ring Reactivity mol1->comp More Reactive Ring (Less Deactivated) mol2 2-Amino-3,5-dibromobenzaldehyde C1 (-CHO) Strongly Deactivating (Resonance/Inductive Pull) C2 (-NH₂) Strongly Activating (Resonance Push) C3, C5 (-Br) Deactivating (Inductive Pull) mol2->comp Less Reactive Ring (More Deactivated)

Caption: Diagram 1: Comparison of electronic substituent effects.

Comparative Reactivity at the C1 Carbonyl Group

The most significant difference in reactivity between the two molecules lies at the C1 position. The nature of the carbonyl group—aldehyde versus amide—dictates its susceptibility to nucleophilic attack.

2-Amino-3,5-dibromobenzaldehyde: High Electrophilicity

The aldehyde carbonyl is highly electrophilic and readily participates in reactions with nucleophiles. A prime example is its role as a key intermediate in the synthesis of the mucolytic agent Ambroxol.[5][6] In this synthesis, the aldehyde undergoes a condensation reaction with an amine (trans-4-aminocyclohexanol) to form a Schiff base (imine), which is then reduced.[5][7] This reactivity is characteristic of aldehydes, which lack the resonance stabilization seen in amides.

This compound: Stabilized and Less Reactive

In contrast, the amide carbonyl in this compound is significantly less electrophilic. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl group, creating a resonance structure that reduces the positive charge on the carbonyl carbon.[8][9] Consequently, amides are generally unreactive toward nucleophiles under neutral conditions. Reactions such as hydrolysis require harsh conditions (strong acid or base), and reduction typically necessitates powerful reducing agents like lithium aluminum hydride (LiAlH₄).

G Diagram 2: Carbonyl Reactivity Comparison cluster_0 2-Amino-3,5-dibromobenzaldehyde cluster_1 This compound aldehyde Aldehyde Carbonyl (Highly Electrophilic) schiff Schiff Base Formation (e.g., Ambroxol Synthesis) aldehyde->schiff + R'-NH₂ (Facile Reaction) amide Amide Carbonyl (Resonance Stabilized) hydrolysis Hydrolysis / Reduction (Harsh Conditions) amide->hydrolysis e.g., LiAlH₄ (Requires Strong Reagents)

Caption: Diagram 2: Aldehyde electrophilicity vs. amide stability.

Experimental Protocol 1: Reductive Amination of 2-Amino-3,5-dibromobenzaldehyde

This protocol, adapted from established syntheses of Ambroxol, demonstrates the high reactivity of the aldehyde.[7][10]

Objective: To synthesize the Schiff base intermediate en route to Ambroxol.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde (1.0 eq)

  • trans-4-Aminocyclohexanol (1.2 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Round-bottom flask, condenser, magnetic stirrer, TLC or HPLC for monitoring

Procedure:

  • Condensation: To a round-bottom flask, add 2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol, and methanol.

  • Heat the mixture to reflux (approx. 60-65°C) and stir for 3-8 hours.

  • Causality: The heating provides the activation energy for the nucleophilic attack of the aminocyclohexanol onto the aldehyde carbonyl, followed by dehydration to form the C=N double bond of the Schiff base.

  • Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed. This is a self-validating step; the reaction proceeds only when the starting material is converted to the distinct imine intermediate.

  • Reduction: Cool the reaction mixture to 20-30°C.

  • Add sodium borohydride portion-wise, maintaining the temperature. Stir for approximately 6 hours.

  • Causality: Sodium borohydride is a mild reducing agent sufficient to reduce the polar imine bond to an amine but is added after condensation is complete to prevent premature reduction of the starting aldehyde.[7]

  • Monitor the disappearance of the Schiff base intermediate by TLC or HPLC to confirm the formation of Ambroxol.

Comparative Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is governed by the net electronic effect of the ring's substituents, which control both the reaction rate (activation/deactivation) and regioselectivity (directing effects).

SubstituentTypeRing EffectDirecting Effect
-NH₂ ActivatingStrongly ActivatingOrtho, Para
-Br DeactivatingWeakly DeactivatingOrtho, Para
-CONH₂ DeactivatingModerately DeactivatingMeta
-CHO DeactivatingStrongly DeactivatingMeta

Analysis:

  • In both molecules, the powerful activating and ortho, para-directing -NH₂ group at C2 is the dominant directing influence.[11]

  • The available positions for electrophilic attack are C4 and C6.

  • The C4 position is sterically hindered by the adjacent C3-Br and C5-Br groups.

  • Therefore, electrophilic substitution is most likely to occur at the C6 position for both compounds.

  • However, the overall reactivity of the ring in This compound will be higher than in 2-Amino-3,5-dibromobenzaldehyde . This is because the aldehyde's -CHO group is a much stronger deactivating group than the amide's -CONH₂ group, making the entire aromatic ring more electron-deficient and less susceptible to attack by an electrophile.[3]

Caption: Diagram 3: Predicted sites of electrophilic attack.

Reactivity of Peripheral Functional Groups

C2 Amino Group

The primary amino group in both compounds behaves as a typical aromatic amine. It is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. Its nucleophilicity is slightly reduced compared to aniline due to the electron-withdrawing effects of the adjacent bromine and the C1 carbonyl group, but it remains a reactive site.[12] There is expected to be minimal difference in the reactivity of the amino group between the two molecules.

C-Br Bonds

The carbon-bromine bonds are key sites for modification via modern cross-coupling chemistry. Both molecules are suitable substrates for reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step, which is often rate-limiting in these catalytic cycles. The reactivity of the C-Br bonds is expected to be comparable for both the amide and aldehyde derivatives under standard palladium-catalyzed conditions.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate a general method for functionalizing the C-Br bond, applicable to both this compound and its aldehyde analog.

Materials:

  • Aryl Bromide (e.g., this compound) (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene/Ethanol/Water solvent mixture

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, and palladium catalyst.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Causality: The palladium catalyst is air-sensitive, and removing oxygen is critical for preventing its deactivation and ensuring the integrity of the catalytic cycle.

  • Add the degassed solvent mixture and the sodium carbonate solution via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 6-24 hours.

  • Causality: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to begin purification.

Conclusion

While this compound and 2-Amino-3,5-dibromobenzaldehyde share a common structural backbone, their reactivity profiles diverge significantly, primarily due to the electronic nature of the C1 functional group.

  • Carbonyl Reactivity: The aldehyde is highly electrophilic and susceptible to nucleophilic additions like reductive amination, making it a valuable precursor for complex amines like Ambroxol. The amide is comparatively inert due to resonance stabilization, requiring more forceful conditions for transformation.

  • Aromatic Ring Reactivity: Both molecules are predicted to undergo electrophilic substitution at the C6 position, directed by the powerful C2-amino group. However, the benzamide is expected to be more reactive overall, as the amide group is less deactivating than the aldehyde group.

  • Peripheral Group Reactivity: The reactivity of the C2-amino group and the C3/C5-bromo bonds is largely comparable between the two molecules, serving as reliable handles for acylation and cross-coupling reactions, respectively.

This comparative analysis underscores a fundamental principle of synthetic chemistry: a single functional group modification can dramatically alter a molecule's reactivity and, consequently, its synthetic utility. For researchers in drug development, understanding these nuances is critical for the strategic design of synthetic pathways and the efficient construction of novel molecular entities.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • Quick Company . A Process For The Preparation Of Ambroxol. Quick Company. [Link]

  • Google Patents. CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • PubChem . 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Solubility of Things . Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Google Patents. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Semantic Scholar . Synthesis of 2-Amino-3,5-dibromobenzaldehyde. Semantic Scholar. [Link]

  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ResearchGate . Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

  • PubChem . Benzamide. National Center for Biotechnology Information. [Link]

  • Lucent Drugs . 2-Amino-3, 5-Dibromo Benzaldehyde. Lucent Drugs. [Link]

  • University of Arizona . Principles of Drug Action 1, Spring 2005, Amides. The University of Arizona. [Link]

  • MDPI . Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. [Link]

  • TÜBİTAK Academic Journals . Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK. [Link]

  • Arkivoc . A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. [Link]

  • Chemsrc . 2-Amino-3,5-dibromobenzaldehyde. Chemsrc. [Link]

  • Chemistry LibreTexts . Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry . Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Michigan State University . Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • SciSpace . How amino and nitro substituents direct electrophilic aromatic substitution in benzene. SciSpace. [Link]

  • Google Patents. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • PubChem . 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 2-Amino-3,5-dibromobenzamide, a key chemical entity.

While specific validated methods for this compound are not extensively documented in publicly available literature, we can draw authoritative parallels from validated methods for structurally related compounds, such as Bromhexine, Ambroxol, and the closely related starting material, 2-Amino-3,5-dibromobenzaldehyde.[1][2][3][4][5] This guide will, therefore, present a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as highly suitable techniques.

The principles of analytical method validation outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[6][7][8][9]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Good, relies on chromatographic separation. Potential for interference from co-eluting impurities with similar UV absorbance.Excellent, based on both chromatographic separation and mass-to-charge ratio (m/z) of the parent and fragment ions.
Sensitivity (LOD/LOQ) Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High sensitivity, often in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999
Accuracy (% Recovery) Generally within 98.0-102.0%Generally within 98.0-102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 15%; Intermediate Precision: ≤ 15% (for bioanalysis)
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires specialized expertise.

Expert Insight: For routine quality control of this compound as a raw material or in-process control where concentration levels are relatively high, a well-validated HPLC-UV method offers a robust and cost-effective solution. However, for applications requiring trace-level quantification, such as impurity profiling or bioanalytical studies, the superior sensitivity and specificity of LC-MS/MS are indispensable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reversed-phase HPLC (RP-HPLC) method is a workhorse in pharmaceutical analysis and is highly applicable for the quantification of this compound. The method's ability to separate the analyte of interest from potential impurities is its primary strength.

Experimental Protocol: RP-HPLC Method

This protocol is adapted from established methods for related compounds and should be validated according to ICH guidelines.[2][5]

2.1. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and ultrapure water.

  • Phosphoric acid or formic acid for pH adjustment.

  • A well-characterized reference standard of this compound.

2.2. Chromatographic Conditions

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength of maximum absorbance should be selected.

  • Injection Volume: 10 µL.

2.3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute to a concentration within the calibration range.

2.4. Method Validation The method must be validated according to ICH Q2(R2) guidelines.[6][8][9] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute A->B C Filter B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, LC-MS/MS is the method of choice. This technique is particularly useful for analyzing complex matrices or for detecting trace levels of this compound.

Experimental Protocol: LC-MS/MS Method

This protocol provides a starting point for method development and must be thoroughly validated.

3.1. Instrumentation and Reagents

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid, ammonium formate).

  • A well-characterized reference standard of this compound and a suitable internal standard (e.g., a stable isotope-labeled version).

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the amino group.

  • Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion (parent ion) and optimize fragmentation to select the most intense and stable product ions.

  • Multiple Reaction Monitoring (MRM): Set up transitions for the analyte and the internal standard.

3.3. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

3.4. Sample Preparation

  • Protein Precipitation (for biological samples): Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to remove proteins.

  • Dilution (for chemical samples): Dilute the sample with the mobile phase to a concentration within the calibration curve range.

3.5. Method Validation Validation of an LC-MS/MS method follows the principles of ICH guidelines but with specific considerations for bioanalytical methods if applicable, as outlined by the EMA and FDA.[10][11] Key parameters include selectivity, matrix effect, recovery, and stability, in addition to linearity, accuracy, and precision.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquot B Add Internal Standard A->B C Protein Precipitation / Dilution B->C D Centrifuge & Collect Supernatant C->D E Inject into LC D->E F Chromatographic Separation E->F G ESI & Mass Analysis (MRM) F->G H Integrate Peak Areas (Analyte/IS) G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Sources

A Comparative Guide to 2-Amino-3,5-dibromobenzamide and 2-Amino-5-bromobenzamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Halogenated anthranilamides, in particular, are versatile building blocks for a plethora of heterocyclic scaffolds of significant pharmacological interest. This guide provides a detailed comparative analysis of two closely related yet functionally distinct reagents: 2-Amino-3,5-dibromobenzamide and 2-Amino-5-bromobenzamide .

We will dissect their structural nuances, compare their reactivity in key chemical transformations, and provide experimental context to guide researchers in making an informed choice for their specific synthetic goals. The discussion is grounded in experimental evidence and fundamental chemical principles to explain the causality behind their divergent applications.

Physicochemical Properties: A Head-to-Head Comparison

At first glance, the two molecules differ by a single bromine atom. However, the position of this additional halogen in this compound introduces significant steric and electronic changes that fundamentally alter its chemical behavior compared to the mono-brominated analogue.

PropertyThis compound2-Amino-5-bromobenzamide
Structure this compound Structure2-Amino-5-bromobenzamide Structure
CAS Number 16524-04-2[1]16313-66-9[2][3]
Molecular Formula C₇H₆Br₂N₂O[1]C₇H₇BrN₂O[2][3]
Molecular Weight 293.94 g/mol [1]215.05 g/mol [2][3]
Appearance Light yellow to off-white crystalline powderWhite to pale-yellow or brown powder/crystals
Melting Point ~130-135 °C (Varies with source)~186-187 °C[4]

The most critical structural difference is the bromine atom at the C3 position (ortho to the amino group) in the dibromo compound. This ortho-bromo substituent is the primary determinant of the molecule's distinct reactivity profile.

Synthetic Utility & Reactivity: A Tale of Two Scaffolds

The choice between these two reagents is most clearly illustrated in their application towards the synthesis of different classes of bioactive molecules. While both are 2-aminobenzamides, their utility diverges significantly, particularly in the formation of fused heterocyclic systems like quinazolinones.

The Synthesis of Quinazolinones: A Case Study in Reactivity

Quinazolinones are a cornerstone scaffold in drug discovery, exhibiting a wide array of biological activities.[5][6] A common and efficient method for their synthesis is the cyclocondensation of a 2-aminobenzamide with a one-carbon source, such as an aldehyde or formamide.[5][7][8]

This is where a crucial divergence appears. In a study developing a copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide derivatives and methanol, researchers noted that while various electron-rich and electron-withdrawing substrates were successful, 2-amino-5-bromobenzamide failed to yield the desired product .[9] This experimental result highlights a potential limitation of the mono-bromo scaffold in certain catalytic cycles.

Expert Analysis: Why the Difference?

The reactivity of the 2-amino group is paramount for the initial cyclization step.

  • Electronic Effects: In 2-Amino-5-bromobenzamide , the bromine atom at the para-position to the amino group exerts a strong electron-withdrawing effect, deactivating the aromatic ring and reducing the nucleophilicity of the amino group. This deactivation is likely responsible for its failure in the aforementioned copper-catalyzed reaction.[9]

  • Steric and Electronic Effects: In This compound , this electronic deactivation is even more pronounced due to the presence of two electron-withdrawing bromine atoms. Furthermore, the bromine at the C3 position provides significant steric hindrance around the amino group. This combination of severe electronic deactivation and steric blockade makes this compound an even poorer candidate for reactions that rely on the nucleophilicity of the 2-amino group for cyclization.

G cluster_0 Reactivity in Quinazolinone Synthesis cluster_1 A 2-Amino-5-bromobenzamide B Reduced Nucleophilicity (p-Bromo EWG) A->B Electronic Effect C Reaction Failure (Experimental Result [13]) B->C Leads to D This compound E Severely Reduced Nucleophilicity (Two Br EWGs) D->E Electronic Effect F Steric Hindrance (o-Bromo Group) D->F Steric Effect G Predicted Poor Substrate for Cyclization E->G Combined Effect F->G Combined Effect G cluster_0 Synthetic Pathways cluster_1 A 2-Amino-5-bromobenzamide B PARP Inhibitors Tubulin Inhibitors A->B Versatile Scaffold [1] C This compound D Ambroxol Precursors (e.g., Aldehyde) C->D Structural Analogue [3, 8]

Fig 2. Divergent primary applications in drug development.

Experimental Protocols: A Practical Perspective

To provide a tangible context, we present a representative experimental protocol for the synthesis of the mono-brominated starting material, which is a common laboratory procedure.

Protocol: Synthesis of 2-Amino-5-bromobenzamide

This procedure is adapted from established methods involving the electrophilic bromination of 2-aminobenzamide. [2][4] Workflow Diagram:

G start Start dissolve Dissolve 2-aminobenzamide in Acetonitrile start->dissolve add_nbs Add N-bromosuccinimide (NBS) portion-wise with stirring dissolve->add_nbs stir Stir at Room Temperature (approx. 30 min) add_nbs->stir quench Quench reaction with ice-cold water stir->quench precipitate Precipitate Forms quench->precipitate filter Collect precipitate by vacuum filtration precipitate->filter recrystallize Recrystallize from Acetonitrile filter->recrystallize end Obtain pure product recrystallize->end

Fig 3. General workflow for the synthesis of 2-Amino-5-bromobenzamide.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq) in a suitable solvent like acetonitrile (approx. 20 mL per gram of starting material). [4]2. Bromination: To this stirring solution at room temperature, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Monitor the addition to control any potential exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice-cold water. A precipitate should form. [4]5. Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as acetonitrile, to yield pure 2-amino-5-bromobenzamide. [4] Trustworthiness: This protocol is self-validating. The formation of a precipitate upon quenching is a strong indicator of product formation. The purity can be readily confirmed by melting point analysis (expected: 186-187 °C) and standard spectroscopic techniques (NMR, IR, MS). [4]

Conclusion and Recommendations

The choice between this compound and 2-Amino-5-bromobenzamide is not arbitrary but is instead dictated by the specific demands of the target molecule.

  • Choose 2-Amino-5-bromobenzamide when your synthetic goal involves leveraging the 2-aminobenzamide scaffold for building diverse heterocyclic libraries, particularly when subsequent functionalization at the bromine position via cross-coupling is desired. Be mindful that its deactivated amino group may render it unsuitable for certain catalytic cyclization reactions. [2][9]

  • Choose this compound when the synthetic target explicitly requires the 3,5-dibromo-2-amino substitution pattern, such as in the synthesis of Ambroxol and its analogues. [10][11]Its utility as a general-purpose building block for heterocycles is severely limited by steric hindrance and electronic deactivation of the core amino group.

By understanding the fundamental principles of steric hindrance and electronic effects, chemists can predict the utility of these reagents and design more efficient and successful synthetic strategies.

References

  • This compound. PubChem. [Link]

  • A Process For The Preparation Of Ambroxol. Quick Company. [Link]

  • 2-Amino-5-bromobenzamide. PubChem. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. [Link]

  • 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter. Cartel International. [Link]

  • CN103073439A - Synthesis method of ambroxol hydrochloride compound.
  • 2-Amino-3,5-dibromobenzaldehyde. PubChem. [Link]

  • Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. ResearchGate. [Link]

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3,5-dibromobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-Amino-3,5-dibromobenzamide. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the causality behind each critical step.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated aromatic amine. While comprehensive toxicological data for this specific compound is not widely published, its structural components—an aromatic amine and bromine atoms—necessitate careful handling as a potentially hazardous substance. Based on data from structurally similar compounds like 2-Amino-3,5-dibromobenzaldehyde, we must assume it poses several risks.[1][2]

  • Toxicity: Assumed to be harmful if swallowed (Acute toxicity, Category 4).[3] Aromatic amines and halogenated compounds can have complex toxicological profiles.

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[1][2] Direct contact with the solid powder or inhalation of dust should be rigorously avoided.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into drains or the environment is strictly prohibited.[4][5]

These hazards mandate a disposal plan that neutralizes risks to both personnel and the environment. The core principle is containment and controlled destruction via a licensed hazardous waste management facility.

Table 1: Key Safety and Hazard Information (based on 2-Amino-3,5-dibromobenzaldehyde)
Hazard ClassificationGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3]
Skin Irritation Causes skin irritationP280: Wear protective gloves/protective clothing.[4]
Eye Irritation Causes serious eye irritationP280: Wear eye protection/face protection.[4]
Respiratory Irritation May cause respiratory irritationP261: Avoid breathing dust. Use only in a well-ventilated area.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under local, state, and federal regulations.[6][7] This workflow ensures compliance and safety from the point of generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

Causality: Preventing accidental mixing with incompatible chemicals is the most critical step in laboratory waste management.[8][9] Mixing halogenated compounds with other waste streams can create dangerous chemical reactions or complicate the disposal process, leading to significantly higher costs and regulatory violations.

Protocol:

  • Identify the waste stream: All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (PPE), and weighing papers, must be classified as Hazardous Halogenated Organic Waste .[6][10]

  • Use a designated waste container: Place the waste into a dedicated, properly labeled, and sealable container.[10]

    • Container Material: The container must be non-reactive. A high-density polyethylene (HDPE) or glass container is suitable.[8]

    • Condition: Ensure the container is in good condition, free of cracks or residue, with a secure, leak-proof lid.[9]

Step 2: Proper Labeling and Documentation

Causality: Clear and accurate labeling prevents ambiguity, ensures safe handling by all personnel, and is a strict requirement for acceptance by waste disposal facilities.[11] Your institution's Environmental Health and Safety (EHS) department and external disposal vendors rely on this information for proper handling and manifesting.

Protocol:

  • Affix a "Hazardous Waste" label to the container immediately.

  • Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

  • List all other components in the container, if any.

  • Indicate the hazards using appropriate pictograms (e.g., exclamation mark for irritant/harmful).

  • Record the accumulation start date (the date the first piece of waste is placed in the container).

Step 3: Safe Storage in the Laboratory

Causality: Proper storage minimizes the risk of spills, exposure, and unauthorized access.[12] Storage conditions must comply with institutional and OSHA guidelines.[9][12]

Protocol:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage location is cool, dry, and well-ventilated.[2][6]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][8]

  • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]

Step 4: Arranging for Disposal

Causality: The disposal of hazardous waste is a highly regulated process that must be managed by certified professionals to ensure it is handled, transported, and destroyed in accordance with EPA regulations.[5][13]

Protocol:

  • Contact Professionals: Do not attempt to dispose of this chemical yourself. The disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[6]

  • Schedule Pickup: Once the container is full or has been accumulating for a set period (consult your EHS department for specific time limits), schedule a waste pickup.

  • Complete Paperwork: Fill out any required waste disposal forms or manifests as provided by your EHS department. This documentation creates a legal record of the waste "from cradle to grave."[10]

Spill Management Protocol

Accidents can happen, and a prepared response is crucial to mitigate exposure and contamination.

Protocol for Minor Spills (Solid Powder):

  • Restrict Access: Cordon off the affected area.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.[1]

  • Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[6]

  • Sweep and Shovel: Carefully sweep the material into a suitable, sealable container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Label: Label the spill cleanup debris as "Hazardous Waste: this compound Spill Debris."

Protocol for Major Spills:

  • Evacuate: Immediately evacuate the area.[6]

  • Alert: Notify your supervisor and contact your institution's emergency response team and EHS department.[6]

  • Secure the Area: Prevent re-entry until the emergency response team has cleared the area.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal gen Waste Generated (e.g., excess solid, contaminated gloves) is_halogenated Is it a Halogenated Organic Compound? gen->is_halogenated halogen_bin Place in Designated 'Halogenated Organic Waste' Container is_halogenated->halogen_bin Yes non_halogen_bin Place in appropriate non-halogenated waste stream is_halogenated->non_halogen_bin No label_container Label Container Correctly: - Full Chemical Name - Hazard Pictograms - Accumulation Date halogen_bin->label_container store Store in Secure, Ventilated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Schedule Waste Pickup & Complete Manifest contact_ehs->pickup incineration Transport to Approved Facility for High-Temperature Incineration pickup->incineration

Sources

Navigating the Safe Handling of 2-Amino-3,5-dibromobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3,5-dibromobenzamide. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, the following recommendations are based on the known hazards of the structurally similar compound, 2-Amino-3,5-dibromobenzaldehyde, and established safety protocols for handling aromatic amines and brominated aromatic compounds.[1][2][3] This approach ensures a conservative and robust safety framework. All users should conduct a thorough risk assessment before commencing any work.

Hazard Identification and Risk Assessment

This compound is a solid, halogenated aromatic amine. While specific toxicological data is limited, the presence of the aromatic amine functional group and bromine atoms suggests a potential for significant health hazards. Aromatic amines as a class are known for their toxicity, and many are readily absorbed through the skin.[1] The closely related 2-Amino-3,5-dibromobenzaldehyde is known to cause eye, skin, and respiratory tract irritation.[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, cause serious eye irritation, and lead to skin and respiratory irritation.

Assumed Hazard Classifications:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[4][5][6] The selection of PPE should be based on a risk assessment of the specific procedure being performed.[5]

Laboratory Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double-gloving (nitrile), disposable lab coat, safety glasses with side shields, and a NIOSH-approved N95 respirator.
Dissolution and Solution Transfers Double-gloving (nitrile), disposable lab coat, chemical splash goggles, and work within a certified chemical fume hood.
Reaction Setup and Monitoring Double-gloving (nitrile), disposable lab coat, chemical splash goggles, and work within a certified chemical fume hood.
Work-up and Purification Double-gloving (nitrile), disposable lab coat, chemical splash goggles, face shield (if splash hazard is high), and work within a certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves (nitrile or neoprene), disposable coveralls, chemical splash goggles, face shield, and a NIOSH-approved respirator with an organic vapor cartridge.
PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Wash Hands Thoroughly Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat or Coveralls Don2->Don3 Don4 Don Respirator (if required) Don3->Don4 Don5 Don Eye and Face Protection Don4->Don5 Don6 Don Outer Gloves (cuffs over sleeves) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat or Coveralls (turn inside out) Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye and Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow

Operational and Handling Procedures

Adherence to strict operational protocols is essential to minimize the risk of exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.[2]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the compound to the hood. Minimize the generation of dust.[2]

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Reaction: Conduct the reaction in a closed system if possible. If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Reaction: Quench the reaction carefully, following established laboratory procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

Spill Response

Spill_Response Alert Alert others in the area and evacuate if necessary Assess Assess the spill size and hazards Alert->Assess PPE Don appropriate spill response PPE Assess->PPE Contain Contain the spill with absorbent pads or other suitable material PPE->Contain Neutralize Neutralize if applicable (consult SDS or chemical experts) Contain->Neutralize Collect Carefully collect the absorbed material and place in a labeled, sealed container Neutralize->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Spill Response Workflow

For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.[2] For larger spills, follow the workflow outlined above and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, bench paper, and unused compound, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.[8]

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Bernardo Ecenarro. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dibromobenzamide
Reactant of Route 2
2-Amino-3,5-dibromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.